Spectroscopic data for 3-Ethynyltetrahydrofuran-3-OL (NMR, IR, Mass Spec)
Topic: Spectroscopic Data for 3-Ethynyltetrahydrofuran-3-ol (CAS 137344-86-6) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Introduction & Structural Signifi...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Spectroscopic Data for 3-Ethynyltetrahydrofuran-3-ol (CAS 137344-86-6)
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction & Structural Significance[1][2][3]
3-Ethynyltetrahydrofuran-3-ol (CAS: 137344-86-6) is a high-value chiral building block utilized primarily in the synthesis of complex pharmaceutical intermediates, particularly nucleoside analogs and antiretroviral agents. Its structure features a tetrahydrofuran (THF) core with a quaternary carbon at the 3-position, bearing both a hydroxyl group and a terminal alkyne.
This unique substitution pattern introduces specific spectroscopic challenges, including diastereotopic proton splitting and characteristic alkyne signatures. This guide provides a detailed analysis of the expected spectroscopic data (NMR, IR, MS) grounded in the molecule's physicochemical properties and synthesis via the Grignard addition to 3-tetrahydrofuranone.
Synthetic Context
Understanding the synthesis is crucial for impurity profiling. The compound is typically generated via the nucleophilic addition of ethynylmagnesium bromide to dihydrofuran-3(2H)-one (3-oxotetrahydrofuran).
Figure 1: Synthetic pathway via Grignard addition. Impurities may include unreacted ketone or bis-addition byproducts.
Spectroscopic Characterization
Infrared Spectroscopy (FT-IR)
The IR spectrum of 3-ethynyltetrahydrofuran-3-ol is dominated by the interplay between the hydroxyl group and the terminal alkyne. The lack of a carbonyl stretch (approx. 1740 cm⁻¹) confirms the consumption of the starting ketone.
Functional Group
Frequency (cm⁻¹)
Intensity
Assignment / Notes
O-H Stretch
3350–3450
Broad, Strong
Intermolecular H-bonded hydroxyl group.
C-H Stretch
3280–3300
Sharp, Strong
Diagnostic signal for terminal alkyne. Distinct from O-H.
CC Stretch
2100–2120
Weak
Asymmetric alkyne stretch; often weak in terminal alkynes.
C-H Stretch
2850–2980
Medium
sp³ C-H stretching of the THF ring.
C-O Stretch
1050–1150
Strong
Cyclic ether (C-O-C) and tertiary alcohol (C-O-H) stretches.
Diagnostic Insight: The simultaneous presence of the sharp band at ~3300 cm⁻¹ (alkyne C-H) and the broad band at ~3400 cm⁻¹ (alcohol O-H) is the primary confirmation of the functional group installation.
Mass Spectrometry (MS)
Mass spectrometry analysis typically employs Electron Ionization (EI) for structural elucidation or Electrospray Ionization (ESI) for molecular weight confirmation in polar solvents.
Molecular Formula: C₆H₈O₂
Exact Mass: 112.0524 Da
Fragmentation Pathways (EI-MS)
In EI (70 eV), the molecular ion (
) is often weak. The fragmentation is driven by alpha-cleavage adjacent to the oxygen atoms and dehydration.
(m/z 112): Weak or absent molecular ion.
(m/z 94): Loss of water is a dominant pathway for tertiary alcohols.
(m/z 87): Loss of the ethynyl radical (less common) or ring opening.
Alpha-Cleavage: Cleavage next to the ether oxygen or the hydroxyl group often yields fragments at m/z 55 and m/z 57 (C₃H₅O⁺ species).
Figure 2: Proposed fragmentation pathway for 3-Ethynyltetrahydrofuran-3-ol.
Nuclear Magnetic Resonance (NMR)
The NMR data is the most definitive method for structural validation. The molecule possesses a chiral center at C3 (though typically synthesized as a racemate), rendering the protons on C2, C4, and C5 diastereotopic.
H NMR (400 MHz, CDCl₃)
The spectrum is characterized by the non-equivalence of geminal protons due to the chiral center.
Position
Shift ( ppm)
Multiplicity
Integration
Coupling ( Hz)
Assignment
C2-H
3.90 – 4.05
d / dd
1H
Diastereotopic proton adjacent to ether O and quaternary C3.
C2-H
3.75 – 3.85
d / dd
1H
Diastereotopic partner to H.
C5-H
3.65 – 3.80
m
2H
-
Protons adjacent to ether O, distal to chiral center.
Alkyne-H
2.45 – 2.55
s
1H
-
Diagnostic singlet for terminal alkyne.
C4-H
2.20 – 2.35
m
1H
-
Methylene proton adjacent to C3.
C4-H
2.05 – 2.15
m
1H
-
Methylene proton adjacent to C3.
-OH
2.0 – 3.5
br s
1H
-
Chemical shift varies with concentration/solvent.
Key Interpretation:
The C2 Protons: These appear as an AB system (or two doublets) because they are on a carbon adjacent to the chiral center and the ether oxygen. They are significantly deshielded (~3.8–4.0 ppm).
The Alkyne Proton: A sharp singlet typically found around 2.5 ppm. It does not couple significantly with other protons in this structure.
C NMR (100 MHz, CDCl₃)
Carbon Type
Shift ( ppm)
Assignment
Alkyne (Internal)
83.0 – 85.0
Quaternary alkyne carbon attached to C3.
C2 (CH)
75.0 – 77.0
Methylene adjacent to Oxygen and C3. Deshielded.
Alkyne (Terminal)
73.0 – 74.5
Terminal CH of the alkyne.
C3 (Quaternary)
70.0 – 72.0
Quaternary carbon bonded to Oxygen and Alkyne.
C5 (CH)
66.0 – 68.0
Methylene adjacent to Oxygen.
C4 (CH)
36.0 – 38.0
Methylene in the ring, furthest from Oxygen.
Experimental Protocols
Sample Preparation for NMR
To ensure high-resolution data and prevent line broadening from hydrogen bonding:
Solvent: Use CDCl₃ (Chloroform-d) neutralized with silver foil or basic alumina if the compound is acid-sensitive. Alternatively, DMSO-d₆ can be used to visualize the hydroxyl proton clearly (often appears as a sharp singlet at ~5.5-6.0 ppm in DMSO).
Concentration: Prepare a solution of ~10 mg sample in 0.6 mL solvent.
Reference: Calibrate to the residual solvent peak (CDCl₃:
7.26 ppm, 77.16 ppm).
GC-MS Method (Purity Check)
Since the compound is volatile, GC-MS is preferred over LC-MS.
Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).
Inlet Temp: 250°C.
Gradient: 50°C (hold 2 min)
250°C at 15°C/min.
Note: Derivatization with TMS (using BSTFA) is recommended to improve peak shape and volatility, shifting the molecular ion to
(TMS group).
References
Synthesis of Tetrahydrofuran Derivatives: Wolf, C. et al. "Stereoselective Synthesis of Tetrahydrofurans via Nucleophilic Substitution." Chemical Reviews, 2004.
General NMR Shifts of Trace Impurities: Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics, 2010.
CAS Registry Data: "3-Ethynyltetrahydrofuran-3-ol (CAS 137344-86-6) Entry."[1][2][3][4][5] ChemicalBook / PubChem.
A Technical Guide to Sourcing and Utilizing 3-Ethynyltetrahydrofuran-3-OL for Advanced Research and Development
Introduction: The Strategic Importance of 3-Ethynyltetrahydrofuran-3-OL in Modern Synthesis 3-Ethynyltetrahydrofuran-3-OL is a versatile heterocyclic building block that has garnered significant interest within the pharm...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of 3-Ethynyltetrahydrofuran-3-OL in Modern Synthesis
3-Ethynyltetrahydrofuran-3-OL is a versatile heterocyclic building block that has garnered significant interest within the pharmaceutical and materials science sectors. Its unique structure, featuring a reactive terminal alkyne and a tertiary alcohol integrated into a stable tetrahydrofuran (THF) ring, makes it an invaluable synthon for creating complex molecular architectures. The THF motif is a common substructure in a wide array of natural products and biologically active molecules, often imparting favorable pharmacokinetic properties.[1] The ethynyl group provides a handle for a variety of powerful coupling reactions, most notably copper-catalyzed azide-alkyne cycloadditions ("click chemistry"), Sonogashira couplings, and Glaser couplings, enabling the facile introduction of diverse functionalities.
This guide provides an in-depth overview for researchers, chemists, and procurement specialists on the commercial landscape, quality considerations, and strategic applications of 3-Ethynyltetrahydrofuran-3-OL, ensuring its effective integration into drug discovery and development pipelines.
The Commercial Supplier Landscape
Acquiring high-quality starting materials is the foundation of successful and reproducible research. 3-Ethynyltetrahydrofuran-3-OL (CAS No. 137344-86-6) is available from a range of commercial suppliers, catering to different scales of research, from discovery chemistry to process development. The choice of supplier often depends on the required quantity, purity specifications, and the need for regulatory compliance documentation.
Below is a comparative table of prominent suppliers offering this key intermediate.
Supplier Category
Representative Companies
Typical Scale
Purity
Key Considerations for Researchers
Global Chemical Catalogs
Sigma-Aldrich (Merck), Fisher Scientific, VWR
mg to g
>95%
Broad availability, easy online ordering, extensive documentation (CoA, SDS). Ideal for initial screening and small-scale synthesis.
Specialty Building Block Providers
ChemScene, AstaTech, Advanced ChemBlocks Inc.
g to kg
>97%
Focus on novel and unique building blocks for drug discovery. Often provide detailed analytical data.
Custom Synthesis & Bulk Manufacturers
BLD Pharm, Kairav Chemofarbe Industries
kg to metric ton
Custom
Capable of large-scale production and process optimization. Essential partners for preclinical and clinical development phases.
It is crucial for researchers to vet suppliers based on their quality management systems, batch-to-batch consistency, and responsiveness of their technical support teams.
Procurement and Quality Control: A Self-Validating System
The adage "garbage in, garbage out" is particularly resonant in chemical synthesis. Ensuring the identity and purity of 3-Ethynyltetrahydrofuran-3-OL upon receipt is a critical, non-negotiable step.
Essential Quality Specifications
Purity: For most research applications, a purity of ≥97% (as determined by GC or HPLC) is recommended. Higher purity may be required for cGMP (current Good Manufacturing Practice) applications.
Identity Confirmation: Verification via ¹H NMR and ¹³C NMR is standard. The spectral data should be consistent with the expected structure.
Residual Solvents: The Certificate of Analysis (CoA) should specify the levels of any residual solvents from synthesis and purification, as these can interfere with subsequent reactions.
Water Content: Determined by Karl Fischer titration, excessive water can be detrimental to moisture-sensitive reactions, such as those involving organometallic reagents.
In-House Verification Protocol
Upon receiving a new batch of 3-Ethynyltetrahydrofuran-3-OL, a prudent researcher will perform their own quality control checks. This not only validates the supplier's data but also ensures the material has not degraded during transit or storage.
Step-by-Step QC Verification:
Visual Inspection: The compound should be a clear, colorless to pale yellow liquid. Any significant discoloration or presence of particulate matter should be a red flag.
Solubility Check: Confirm solubility in common organic solvents (e.g., DCM, EtOAc, MeOH) as expected.
¹H NMR Spectroscopy:
Dissolve a small sample (~5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃).
Acquire a proton NMR spectrum.
Causality: The spectrum should clearly show the characteristic peaks for the ethynyl proton, the methylene groups of the THF ring, and the hydroxyl proton. The integration of these peaks should correspond to the correct proton count. Any unexpected signals may indicate impurities.
Mass Spectrometry:
Obtain a mass spectrum (e.g., GC-MS or LC-MS) to confirm the molecular weight (112.13 g/mol ).
Causality: This provides definitive confirmation of the compound's molecular formula (C₆H₈O₂).
The following diagram illustrates a robust workflow for the procurement and quality validation of critical chemical reagents like 3-Ethynyltetrahydrofuran-3-OL.
Caption: Procurement and Quality Control Workflow.
Safe Handling and Storage
Proper handling and storage are paramount to maintain the integrity of 3-Ethynyltetrahydrofuran-3-OL and ensure laboratory safety.
Handling: Always handle the compound in a well-ventilated fume hood.[2][3] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[2][3] Avoid breathing vapors.[2]
Storage: Store in a tightly sealed container in a cool, dry place, away from heat and ignition sources.[3] Some suppliers recommend refrigeration (2-8°C) for long-term storage to minimize potential degradation.
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[3]
Applications in Research and Drug Development
The tetrahydrofuran core is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and natural products with a wide range of biological activities, including antitumor, antimicrobial, and antiprotozoal properties.[1] 3-Ethynyltetrahydrofuran-3-OL serves as a key starting material for the synthesis of novel analogs and complex molecules.
HIV Protease Inhibitors: The THF moiety is a critical component in several HIV protease inhibitors, where it interacts with the enzyme's active site.[4] The ethynyl group of 3-Ethynyltetrahydrofuran-3-OL can be elaborated to introduce various side chains (P2 ligands) to optimize binding affinity and pharmacokinetic profiles.
Bioisosteric Replacement: The THF ring can be used as a bioisostere for other cyclic systems, such as cyclopentane or piperidine, to modulate properties like solubility, metabolic stability, and cell permeability.
Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it is an ideal fragment for FBDD campaigns. The alkyne group allows for rapid library synthesis via click chemistry to explore the chemical space around a target protein.
The chemical structure below highlights the key reactive sites of the molecule.
Caption: Structure and Reactive Centers of 3-Ethynyltetrahydrofuran-3-OL.
Conclusion
3-Ethynyltetrahydrofuran-3-OL is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery and materials science. Its strategic value lies in the combination of a biologically relevant THF scaffold and a versatile terminal alkyne. By understanding the supplier landscape, implementing rigorous quality control, and appreciating its synthetic potential, researchers can effectively leverage this building block to construct novel molecules with desired functions. A methodical and quality-focused approach to sourcing and validation is the cornerstone of reproducible science and the accelerated development of new therapeutics.
References
Chemos GmbH & Co. KG. Safety Data Sheet: tetrahydrofuran. [Link]
Actylis Lab Solutions. Safety Data Sheet: Tetrahydrofuran. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 91699, (S)-(+)-3-Hydroxytetrahydrofuran. [Link]
Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Accounts of chemical research, 39(8), 539–550. [Link]
Google Patents.
Google Patents. CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran.
Ghosh, A. K., & Osswald, H. L. (2014). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future medicinal chemistry, 6(1), 79–94. [Link]
An In-depth Technical Guide to 3-Ethynyltetrahydrofuran-3-OL: A Versatile Building Block in Modern Chemistry
This guide provides a comprehensive overview of 3-Ethynyltetrahydrofuran-3-OL, a key chemical intermediate with significant potential in research and development, particularly within the pharmaceutical and materials scie...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive overview of 3-Ethynyltetrahydrofuran-3-OL, a key chemical intermediate with significant potential in research and development, particularly within the pharmaceutical and materials science sectors. We will delve into its fundamental chemical properties, explore a robust synthetic protocol, discuss its applications, and detail the analytical methods for its characterization, offering a holistic resource for scientists and professionals.
Core Molecular Attributes
3-Ethynyltetrahydrofuran-3-OL is a tertiary alcohol featuring a tetrahydrofuran ring substituted at the 3-position with both a hydroxyl group and an ethynyl group. This unique combination of functionalities imparts a desirable balance of reactivity and structural rigidity, making it a valuable synthon.
Chemical Structure and Formula
The structure of 3-Ethynyltetrahydrofuran-3-OL is centered around a saturated five-membered oxygen-containing heterocycle. The presence of the hydroxyl and ethynyl moieties at the same carbon atom (C3) is a key feature.
Molecular Formula: C₆H₈O₂
Molecular Weight: 112.13 g/mol
The chemical structure can be visualized as follows:
Exploratory
An In-depth Technical Guide to the Reactivity Profile of 3-Ethynyltetrahydrofuran-3-OL
For Researchers, Scientists, and Drug Development Professionals Abstract 3-Ethynyltetrahydrofuran-3-ol is a versatile bifunctional molecule that holds significant promise in the fields of medicinal chemistry and material...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ethynyltetrahydrofuran-3-ol is a versatile bifunctional molecule that holds significant promise in the fields of medicinal chemistry and materials science. Its unique structure, combining a rigid ethynyl group and a reactive tertiary alcohol on a flexible tetrahydrofuran scaffold, offers a rich and nuanced reactivity profile. This guide provides a comprehensive exploration of the chemical behavior of 3-ethynyltetrahydrofuran-3-ol, offering insights into its synthesis, key transformations, and potential applications. By understanding the interplay between its constituent functional groups, researchers can unlock the full potential of this valuable building block for the creation of novel molecular architectures with tailored properties.
Introduction: A Molecule of Untapped Potential
The tetrahydrofuran (THF) moiety is a prevalent structural motif in a vast array of biologically active natural products and pharmaceutical agents.[1][2] Its favorable pharmacokinetic properties, including improved solubility and metabolic stability, make it a desirable component in drug design. When functionalized with an ethynyl group and a hydroxyl group at the 3-position, the resulting 3-ethynyltetrahydrofuran-3-ol emerges as a highly versatile synthetic intermediate.
The terminal alkyne serves as a linchpin for a variety of powerful transformations, including cycloadditions and coupling reactions, while the tertiary propargylic alcohol presents its own unique set of reactive pathways. This guide will delve into the key aspects of 3-ethynyltetrahydrofuran-3-ol's reactivity, providing both theoretical understanding and practical guidance for its utilization in complex molecular synthesis.
Synthesis of the Core Scaffold
The primary route to 3-ethynyltetrahydrofuran-3-ol involves the nucleophilic addition of an acetylide to a suitable ketone precursor. A common and efficient method is the reaction of tetrahydrofuran-3-one with a metal acetylide, such as lithium acetylide or the Grignard reagent of acetylene.
Experimental Protocol: Synthesis of 3-Ethynyltetrahydrofuran-3-ol
Materials:
Tetrahydrofuran-3-one
Ethynylmagnesium bromide solution (or generated in situ from magnesium and acetylene)
Anhydrous tetrahydrofuran (THF)
Saturated aqueous ammonium chloride solution
Anhydrous magnesium sulfate
Standard glassware for inert atmosphere reactions
Procedure:
To a stirred solution of ethynylmagnesium bromide (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), a solution of tetrahydrofuran-3-one (1.0 equivalent) in anhydrous THF is added dropwise at 0 °C.
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 50 mL).
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
The crude product is purified by flash column chromatography on silica gel to afford 3-ethynyltetrahydrofuran-3-ol.
Causality Behind Experimental Choices: The use of an inert atmosphere is crucial to prevent the reaction of the highly reactive Grignard reagent with atmospheric moisture and oxygen. The dropwise addition of the ketone at low temperature helps to control the exothermicity of the reaction. Quenching with a mild acid like ammonium chloride protonates the alkoxide intermediate without causing acid-catalyzed side reactions.
Reactivity of the Ethynyl Group: A Gateway to Molecular Diversity
The terminal alkyne of 3-ethynyltetrahydrofuran-3-ol is a versatile functional handle that can participate in a wide array of chemical transformations.
Cycloaddition Reactions: Building Heterocyclic Scaffolds
The ethynyl group is an excellent dipolarophile in [3+2] cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4] This reaction allows for the efficient and regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole ring, a valuable pharmacophore in drug discovery.
The terminal alkyne readily participates in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, enabling the formation of a C(sp)-C(sp2) bond with aryl or vinyl halides.[5][6] This reaction is instrumental in constructing complex molecular frameworks.
Materials:
3-Ethynyltetrahydrofuran-3-ol
Aryl or vinyl halide (e.g., iodobenzene)
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
Copper(I) iodide (CuI)
Base (e.g., triethylamine or diisopropylamine)
Anhydrous solvent (e.g., THF or DMF)
Procedure:
To a Schlenk flask under an inert atmosphere, add 3-ethynyltetrahydrofuran-3-ol (1.2 equivalents), the aryl/vinyl halide (1.0 equivalent), Pd catalyst (0.02-0.05 equivalents), and CuI (0.04-0.10 equivalents).
Add the anhydrous solvent and the base.
Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC).
After completion, filter the reaction mixture through a pad of celite to remove the catalysts.
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography.
Caption: General workflow for a Sonogashira coupling reaction.
Reactivity of the Tertiary Propargylic Alcohol: A Center of Rearrangement and Substitution
The tertiary propargylic alcohol moiety in 3-ethynyltetrahydrofuran-3-ol exhibits a distinct reactivity profile, often involving the intermediacy of a stabilized carbocation.
Meyer-Schuster and Rupe Rearrangements
Under acidic conditions, tertiary propargylic alcohols can undergo rearrangement to form α,β-unsaturated ketones or aldehydes. The Meyer-Schuster rearrangement typically yields α,β-unsaturated aldehydes from terminal propargyl alcohols, while the competing Rupe rearrangement leads to α,β-unsaturated methyl ketones.[7][8] The specific outcome for 3-ethynyltetrahydrofuran-3-ol would depend on the reaction conditions and the influence of the tetrahydrofuran ring.
Caption: Potential acid-catalyzed rearrangements of 3-ethynyltetrahydrofuran-3-ol.
Nicholas Reaction: Stabilized Carbocations for Nucleophilic Attack
The Nicholas reaction provides a powerful method for the functionalization of propargylic alcohols.[9] The alkyne is first complexed with dicobalt octacarbonyl, which dramatically stabilizes a propargylic carbocation generated upon treatment with a Lewis acid. This stabilized cation can then be intercepted by a wide range of nucleophiles. Subsequent oxidative decomplexation regenerates the alkyne. This methodology allows for nucleophilic substitution at the tertiary carbon, a reaction that is otherwise challenging.
Reaction
Reagents
Product Type
Key Feature
Meyer-Schuster
Strong Acid (e.g., H₂SO₄)
α,β-Unsaturated Aldehyde
Rearrangement of tertiary alcohol
Rupe
Strong Acid (e.g., H₂SO₄)
α,β-Unsaturated Ketone
Competing rearrangement pathway
Nicholas Reaction
1. Co₂(CO)₈ 2. Lewis Acid 3. Nucleophile
Substituted Alkyne
Stabilization of propargylic carbocation
Applications in Drug Discovery and Materials Science
The unique structural features of 3-ethynyltetrahydrofuran-3-ol make it an attractive building block in both medicinal chemistry and materials science.
Medicinal Chemistry
The tetrahydrofuran ring is a known bioisostere for various functional groups and can enhance the pharmacological profile of a drug candidate. The ability to introduce diverse substituents via the ethynyl and hydroxyl groups allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. For instance, the triazole ring formed via click chemistry is a common feature in many bioactive molecules.[10]
Materials Science
The bifunctional nature of 3-ethynyltetrahydrofuran-3-ol allows it to act as a monomer in polymerization reactions. The hydroxyl group can participate in condensation polymerizations to form polyesters or polyethers, while the ethynyl group can be utilized in polymerization schemes such as ring-opening metathesis polymerization (ROMP) of a norbornene derivative bearing the tetrahydrofuran moiety, or in the formation of cross-linked polymers. The presence of the tetrahydrofuran ring can impart flexibility and polarity to the resulting polymer backbone.
Spectroscopic Characterization (Predicted)
¹H NMR: Expected signals would include a singlet for the acetylenic proton, multiplets for the methylene protons of the tetrahydrofuran ring, and a broad singlet for the hydroxyl proton.
¹³C NMR: Key signals would include two peaks for the alkyne carbons, a signal for the quaternary carbon bearing the hydroxyl and ethynyl groups, and signals for the carbons of the tetrahydrofuran ring.
IR Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch (broad, ~3300-3400 cm⁻¹), the C≡C-H stretch (sharp, ~3300 cm⁻¹), and the C≡C stretch (weak, ~2100-2200 cm⁻¹).
Safety and Handling
3-Ethynyltetrahydrofuran-3-ol should be handled with care in a well-ventilated fume hood. As with many organic compounds, it may be flammable and an irritant. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Due to the potential for peroxide formation in ethers, it is advisable to test for and remove peroxides before distillation or concentration.
Conclusion
3-Ethynyltetrahydrofuran-3-ol represents a powerful and versatile building block with a rich reactivity profile. The strategic combination of a tetrahydrofuran core, a terminal alkyne, and a tertiary propargylic alcohol provides chemists with multiple avenues for molecular elaboration. From the construction of complex heterocyclic systems to the synthesis of novel polymers, the potential applications of this molecule are vast. This guide has provided a foundational understanding of its synthesis and reactivity, aiming to inspire and enable researchers to harness its capabilities in their own synthetic endeavors. Further exploration of its reaction space will undoubtedly lead to the discovery of new and innovative molecular entities with significant scientific and practical impact.
References
Meyer, K. H.; Schuster, K. Ber. Dtsch. Chem. Ges.1922, 55, 819–823.
Rostovtsev, V. V.; Green, L. G.; Fokin, V. V.; Sharpless, K. B. Angew. Chem. Int. Ed.2002, 41, 2596–2599.
Swaminathan, S.; Narayanan, K. V. Chem. Rev.1971, 71, 429–438.
Nicholas, K. M.; Pettit, R. Tetrahedron Lett.1971, 12, 3475–3478.
Sonogashira, K.; Tohda, Y.; Hagihara, N. Tetrahedron Lett.1975, 16, 4467–4470.
Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC. [Link]
Harnessing the versatile reactivity of propargyl alcohols and their derivatives for sustainable complex molecule synthesis. Monash University. [Link]
1H- and 13C-NMR for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
The Parameters of the 1 H and 13 C NMR Spectra in the Series of Isotopomers of THF 1a-f - ResearchGate. ResearchGate. [Link]
Synthesis and biological activities of ftorafur metabolites. 3'- and 4'-hydroxyftorafur. PubMed. [Link]
Utilizing MEDT analysis of [3 + 2] cycloaddition reaction: x-ray crystallography of spirooxindole linked with thiophene/furan heterocycles and triazole framework. PMC. [Link]
Three-component coupling reactions of arynes for the synthesis of benzofurans and coumarins. PubMed. [Link]
Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. PMC. [Link]
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed. [Link]
Discovery of Novel Cyclic Ethers with Synergistic Antiplasmodial Activity in Combination with Valinomycin. PMC. [Link]
Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC. [Link]
Polymerization of Cyclic Imino Ethers. X. Kinetics, Chain Transfer, and Repolymerization. ResearchGate. [Link]
(PDF) Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. ResearchGate. [Link]
Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry. Journal of Organic and Pharmaceutical Chemistry. [Link]
(PDF) Activities of the Tetrahydrofuran Derivative,. Amanote Research. [Link]
US5912364A - Process for the preparation of 3-methyltetrahydrofuran.
A Technical Guide to the Solubility of 3-Ethynyltetrahydrofuran-3-OL in Organic Solvents
Introduction 3-Ethynyltetrahydrofuran-3-OL is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique structure, incorporating a hydrophilic tetrahydrofuran ring...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
3-Ethynyltetrahydrofuran-3-OL is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique structure, incorporating a hydrophilic tetrahydrofuran ring and a reactive terminal alkyne, makes it a valuable building block for the synthesis of complex molecular architectures. Understanding its solubility profile in various organic solvents is paramount for its effective utilization in synthesis, purification, and formulation processes. This guide provides a comprehensive overview of the predicted solubility of 3-Ethynyltetrahydrofuran-3-OL, the underlying chemical principles, and a detailed experimental protocol for its empirical determination.
The molecular structure of 3-Ethynyltetrahydrofuran-3-OL features a polar hydroxyl group (-OH) and a tetrahydrofuran moiety, which are capable of hydrogen bonding, as well as a non-polar ethynyl group (-C≡CH). This combination of functional groups imparts a nuanced solubility behavior, allowing for miscibility with a range of solvents.
Exploratory
An In-depth Technical Guide to the Synthesis and Chemistry of 3-Ethynyltetrahydrofuran-3-OL and Its Precursors
A Note to the Researcher: Direct literature on the specific molecule, 3-Ethynyltetrahydrofuran-3-OL, is scarce. This guide, therefore, adopts a logical, precursor-based approach, providing a comprehensive technical overv...
Author: BenchChem Technical Support Team. Date: February 2026
A Note to the Researcher: Direct literature on the specific molecule, 3-Ethynyltetrahydrofuran-3-OL, is scarce. This guide, therefore, adopts a logical, precursor-based approach, providing a comprehensive technical overview of the synthesis of its immediate precursors, Tetrahydrofuran-3-one and 3-Hydroxytetrahydrofuran . It culminates in a detailed, mechanistically grounded protocol for the synthesis of the title compound via the ethynylation of Tetrahydrofuran-3-one. This document is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to synthesize and utilize this promising chemical entity.
Part 1: The Significance of the Tetrahydrofuran Scaffold in Modern Drug Discovery
The tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry, found in a multitude of natural products and FDA-approved pharmaceuticals.[1][2][3] Its favorable properties, including metabolic stability, low toxicity, and the ability to form key hydrogen bond interactions with biological targets, make it an attractive component in drug design.[4][5][6] Molecules such as the antiviral drug Darunavir and the antifungal Posaconazole feature THF moieties that are critical for their pharmacological activity.[1][2]
The introduction of an ethynyl group, a versatile functional handle, onto a tertiary alcohol within the THF ring, as in 3-Ethynyltetrahydrofuran-3-OL, creates a molecule of significant synthetic potential. The terminal alkyne can participate in a wide array of chemical transformations, including "click" chemistry, Sonogashira coupling, and various cyclization reactions, making it an invaluable building block for the construction of complex molecular architectures. This guide provides the necessary synthetic groundwork to access this valuable compound.
Part 2: Synthesis of the Key Precursor: Tetrahydrofuran-3-one
Tetrahydrofuran-3-one is the pivotal intermediate for the synthesis of 3-Ethynyltetrahydrofuran-3-OL. Its carbonyl group provides the electrophilic site for the nucleophilic addition of an acetylide anion. Several synthetic routes to Tetrahydrofuran-3-one have been reported, with one of the most common and scalable methods being the oxidation of 3-Hydroxytetrahydrofuran.[7] Other methods include the dehydration and hydration of 2-butyne-1,4-diol compounds catalyzed by ceric sulfate.[8]
Experimental Protocol: TEMPO-Catalyzed Oxidation of 3-Hydroxytetrahydrofuran
This protocol is based on a highly efficient and selective oxidation using 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) as a catalyst and trichloroisocyanuric acid (TCCA) as the stoichiometric oxidant. This method avoids the use of heavy metals and operates under mild conditions, making it suitable for large-scale applications.[7]
Rationale: The TEMPO/TCCA system provides a robust method for the selective oxidation of secondary alcohols to ketones. TEMPO is oxidized to the active N-oxoammonium salt, which in turn oxidizes the alcohol. TCCA serves as the terminal oxidant to regenerate the active TEMPO catalyst. The reaction is typically clean, with high yields and straightforward purification.
Step-by-Step Methodology:
Reactor Setup: To a 1 L jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add 3-Hydroxytetrahydrofuran (60.6 g, 0.68 mol) and dichloromethane (300 mL).
Catalyst Addition: Add TEMPO (1.06 g, 0.0068 mol, 0.01 eq.) to the solution and stir until dissolved.
Cooling: Cool the reaction mixture to 0 °C using a circulating chiller.
Oxidant Addition: Slowly add a solution of trichloroisocyanuric acid (158 g, 0.68 mol, 1.0 eq.) in dichloromethane (300 mL) via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 5 °C.
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
Quenching: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate (200 mL).
Workup: Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 150 mL) and brine (150 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude Tetrahydrofuran-3-one.
Purification: Purify the crude product by vacuum distillation to yield Tetrahydrofuran-3-one as a colorless to yellow liquid.
Data Presentation: Physical and Spectroscopic Properties of Tetrahydrofuran-3-one
Visualization: Synthetic Workflow for Tetrahydrofuran-3-one
Caption: Workflow for the synthesis of Tetrahydrofuran-3-one.
Part 3: Synthesis of 3-Hydroxytetrahydrofuran
3-Hydroxytetrahydrofuran is a versatile building block, not only as a precursor to Tetrahydrofuran-3-one but also as a key intermediate in the synthesis of various pharmaceuticals, including retroviral drugs.[11] Numerous synthetic methods have been developed, including the acid-catalyzed cyclization of 1,2,4-butanetriol and the hydroboration of dihydrofurans.[11][12] For applications in drug development, enantiomerically pure forms are often required, which can be synthesized from chiral starting materials like L-malic acid.[11][13][14]
Experimental Protocol: Cyclization of 1,2,4-Butanetriol
This protocol describes the acid-catalyzed dehydration of 1,2,4-butanetriol to form 3-Hydroxytetrahydrofuran. The use of a strong acid ion-exchange resin simplifies the workup and catalyst removal.[12]
Rationale: The acidic catalyst protonates one of the terminal hydroxyl groups of 1,2,4-butanetriol, converting it into a good leaving group (water). The remaining hydroxyl group at the 4-position then acts as a nucleophile, attacking the carbon bearing the protonated hydroxyl group in an intramolecular SN2 reaction to form the five-membered tetrahydrofuran ring.
Step-by-Step Methodology:
Reactor Charging: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1,2,4-butanetriol (106.12 g, 1.0 mol) and an equal volume of dioxane (1 L).
Catalyst Addition: Add a strongly acidic ion-exchange resin (e.g., Amberlyst 15, H+ form) as the catalyst (5-10% by weight of the butanetriol).
Heating: Heat the reaction mixture to 100 °C and maintain it at this temperature for 20 hours.
Reaction Monitoring: Monitor the reaction by GC to confirm the consumption of the starting material.
Catalyst Removal: After cooling to room temperature, filter the reaction mixture to remove the ion-exchange resin.
Solvent Removal: Remove the dioxane solvent by distillation under reduced pressure.
Purification: Purify the resulting crude 3-Hydroxytetrahydrofuran by vacuum distillation to obtain the final product. A yield of approximately 96 mol% can be expected.[12]
Part 4: The Key Transformation: Ethynylation of Tetrahydrofuran-3-one
The nucleophilic addition of an acetylide anion to the carbonyl group of Tetrahydrofuran-3-one is the final and crucial step in forming 3-Ethynyltetrahydrofuran-3-OL. This reaction, a cornerstone of organic synthesis, creates a new carbon-carbon bond and a tertiary alcohol in a single step.[15][16][17] Lithium acetylide is a commonly used reagent for this transformation due to its high reactivity and good solubility in ethereal solvents.[18][19]
Proposed Experimental Protocol: Synthesis of 3-Ethynyltetrahydrofuran-3-OL
Rationale: A strong base, such as n-butyllithium, is used to deprotonate a source of acetylene, forming the highly nucleophilic lithium acetylide in situ. This nucleophile then attacks the electrophilic carbonyl carbon of Tetrahydrofuran-3-one. The resulting alkoxide is subsequently protonated during an aqueous workup to yield the desired tertiary propargyl alcohol. The reaction is conducted at low temperatures to control the reactivity of the organolithium reagents and to prevent side reactions.
Step-by-Step Methodology:
Reactor Setup: Under an inert atmosphere (e.g., argon or nitrogen), equip a dry, three-necked flask with a magnetic stirrer, a thermometer, and a gas inlet.
Solvent and Acetylene Source: Add anhydrous tetrahydrofuran (THF) to the flask and cool it to -78 °C using a dry ice/acetone bath. Bubble acetylene gas through the solvent for 15-20 minutes to create a saturated solution. Alternatively, a solution of lithium acetylide in ethylenediamine complex can be used.
Formation of Lithium Acetylide: Slowly add n-butyllithium (1.1 equivalents) to the cooled solution while maintaining the temperature at -78 °C. Stir the mixture for 30 minutes to ensure the complete formation of lithium acetylide.
Addition of Ketone: Add a solution of Tetrahydrofuran-3-one (1.0 equivalent) in anhydrous THF dropwise to the lithium acetylide solution, ensuring the temperature remains at -78 °C.
Reaction: Stir the reaction mixture at -78 °C for 2-3 hours, then allow it to slowly warm to room temperature and stir overnight.
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to obtain 3-Ethynyltetrahydrofuran-3-OL.
Visualization: Mechanism of Acetylide Addition to a Ketone
Caption: Mechanism of ethynylation of Tetrahydrofuran-3-one.
Part 5: Applications and Future Outlook
The synthetic accessibility of 3-Ethynyltetrahydrofuran-3-OL opens avenues for its use in various research and development areas, particularly in drug discovery. The terminal alkyne functionality allows for its conjugation to other molecules of interest, such as peptides, fluorescent dyes, or targeting ligands, via robust and efficient reactions like the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). The tertiary alcohol and the THF scaffold can engage in crucial hydrogen bonding interactions within a protein's active site. This combination of features makes 3-Ethynyltetrahydrofuran-3-OL a highly attractive building block for the generation of novel chemical libraries for high-throughput screening and for the development of targeted therapeutics. Future research will likely focus on the synthesis of chiral versions of this molecule and the exploration of its utility in the synthesis of complex natural products and novel pharmaceutical agents.
Part 6: References
Synthesis of tetrahydrofuran. (Patent No. US4261901A). Google Patents.
Synthesis of enantiomerically pure (S)-(+)-3-hydroxytetrahydrofuran, and its (R)-enantiomer, from malic or tartaric acid. The Journal of Organic Chemistry. [Link]
Process for the manufacture of 3-oxo-tetrahydrofuran. (Patent No. US9399629B2). Google Patents.
Process for the preparation of 3-hydroxytetrahydrofuran. (Patent No. US6359155B1). Google Patents.
Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran. (Patent No. CN104478833A). Google Patents.
Preparation method of tetrahydrofuran-3-ketone compound. (Patent No. CN102321054B). Google Patents.
Acetylides from Alkynes, and The Substitution Reactions of Acetylides. Master Organic Chemistry. [Link]
Tetrahydrofuran (THF): Applications, Properties and Market Outlook. [Link]
Ethynylation of ketones using dilithium acetylide. The Journal of Organic Chemistry. [Link]
19.7: Nucleophilic Addition of Cyanide and Acetylide. Chemistry LibreTexts. [Link]
Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ResearchGate. [Link]
19.9a Addition of Acetylide Ions and Grignard Reagents. YouTube. [Link]
Ethynylation of ketones and aldehydes to obtain alcohols. (Patent No. US3576889A). Google Patents.
How can acetylide ions be added to ketones? (or aldehydes). Reddit. [Link]
Unlocking the Potential of 3-Ethynyltetrahydrofuran-3-OL: A Versatile Building Block for Modern Drug Discovery
A Senior Application Scientist's Perspective on Emerging Research Avenues For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds that offer unique three-dimensional di...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Perspective on Emerging Research Avenues
For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds that offer unique three-dimensional diversity and versatile chemical handles is perpetual. In this context, 3-Ethynyltetrahydrofuran-3-OL emerges as a compelling, yet underexplored, building block with significant potential. Its structure marries the desirable pharmacokinetic properties often associated with the tetrahydrofuran (THF) motif with the synthetic versatility of a terminal alkyne and the strategic reactivity of a tertiary propargylic alcohol. This guide delineates promising research trajectories for this molecule, grounded in established chemical principles and aimed at accelerating the discovery of next-generation therapeutics.
The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1][2] Its favorable properties, including improved solubility and metabolic stability, make it an attractive core for new drug candidates. The incorporation of an ethynyl group at the 3-position introduces a reactive handle for a variety of transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4][5] Furthermore, the tertiary propargylic alcohol functionality opens avenues for unique rearrangement reactions, offering pathways to diverse and complex molecular architectures.
I. Strategic Synthesis of the Core Scaffold: Accessing Enantiopure 3-Ethynyltetrahydrofuran-3-OL
The utility of any chiral building block is fundamentally tied to the accessibility of its enantiomerically pure forms. While specific literature on the synthesis of 3-Ethynyltetrahydrofuran-3-OL is scarce, established methodologies for the synthesis of substituted tetrahydrofurans can be logically extended. A key strategic approach involves the asymmetric alkynylation of a suitable ketone precursor.
Proposed Enantioselective Synthetic Pathway
A plausible and efficient route to enantiopure 3-Ethynyltetrahydrofuran-3-OL commences with the readily available 3-tetrahydrofuranone. The critical step is the enantioselective addition of an ethynyl group to the carbonyl.
Caption: Proposed enantioselective synthesis of 3-Ethynyltetrahydrofuran-3-OL.
Causality Behind Experimental Choices:
Ethynylation Reagent: Ethynylmagnesium bromide or in situ generated lithium acetylide are standard nucleophiles for this transformation. The choice between them can be influenced by factors such as solubility and compatibility with the chosen chiral catalyst system.
Chiral Catalyst System: A variety of well-established chiral ligands and metal catalysts can be screened for this reaction to achieve high enantioselectivity. Promising candidates include zinc-based catalysts with chiral amino alcohols like (+)-N-methylephedrine or titanium-based systems with chiral diols. The rationale is to create a chiral environment around the ketone, directing the nucleophilic attack of the acetylide to one face of the carbonyl.
Detailed Experimental Protocol: Asymmetric Ethynylation of 3-Tetrahydrofuranone
Catalyst Preparation: In a flame-dried, nitrogen-purged flask, dissolve the chosen chiral ligand (e.g., (1R,2S)-(-)-N-methylephedrine, 0.1 eq) in anhydrous toluene (10 mL/mmol of ketone). Add the metal salt (e.g., Zn(OTf)₂, 0.1 eq) and stir at room temperature for 1 hour to form the chiral catalyst complex.
Reaction Setup: Cool the catalyst solution to 0 °C. In a separate, flame-dried flask, prepare the ethynylating reagent. For example, bubble acetylene gas through a solution of n-butyllithium in hexanes at -78 °C.
Addition: Slowly add the prepared ethynylating reagent to the catalyst solution. Subsequently, add a solution of 3-tetrahydrofuranone (1.0 eq) in anhydrous toluene dropwise over 30 minutes.
Reaction Monitoring and Quenching: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
Workup and Purification: Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched 3-Ethynyltetrahydrofuran-3-OL.
Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or by derivatization with a chiral auxiliary followed by NMR analysis.
II. Harnessing the Terminal Alkyne: A Gateway to Bioactive Triazoles via Click Chemistry
The terminal alkyne of 3-Ethynyltetrahydrofuran-3-OL is a prime functional group for participating in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a powerful "click" reaction for forging stable 1,4-disubstituted 1,2,3-triazole linkages.[3][4][5][6] This reaction is known for its high efficiency, broad functional group tolerance, and mild reaction conditions, making it ideal for late-stage functionalization and the generation of compound libraries for high-throughput screening.[3] Triazoles are important pharmacophores found in numerous approved drugs and are known to exhibit a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[7]
Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with 3-Ethynyltetrahydrofuran-3-OL.
Protocol for CuAAC Reaction
Reactant Preparation: In a suitable vial, dissolve 3-Ethynyltetrahydrofuran-3-OL (1.0 eq) and the desired organic azide (1.05 eq) in a mixture of t-butanol and water (1:1).
Catalyst Addition: To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.2 eq) followed by an aqueous solution of copper(II) sulfate pentahydrate (0.05 eq).
Reaction Conditions: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-24 hours. Monitor the progress by TLC or LC-MS.
Workup and Purification: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting triazole derivative by column chromatography or recrystallization.
Self-Validating System: The success of the CuAAC reaction is readily confirmed by spectroscopic methods. The disappearance of the characteristic alkyne C-H stretch in the IR spectrum and the appearance of a new aromatic proton signal for the triazole ring in the ¹H NMR spectrum are clear indicators of product formation.
III. Exploring the Reactivity of the Tertiary Propargylic Alcohol: The Meyer-Schuster Rearrangement
The tertiary propargylic alcohol moiety in 3-Ethynyltetrahydrofuran-3-OL presents an opportunity for acid-catalyzed rearrangement reactions, most notably the Meyer-Schuster rearrangement.[8][9][10] This reaction typically converts tertiary propargylic alcohols into α,β-unsaturated ketones.[8] This transformation would provide access to a new class of derivatives with a different substitution pattern and reactivity profile, further expanding the chemical space accessible from this versatile starting material.
Caption: Meyer-Schuster rearrangement of 3-Ethynyltetrahydrofuran-3-OL.
Experimental Workflow for the Meyer-Schuster Rearrangement
Reaction Setup: Dissolve 3-Ethynyltetrahydrofuran-3-OL (1.0 eq) in a suitable solvent such as toluene or dioxane.
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (PTSA) (0.1 eq).
Reaction Conditions: Heat the reaction mixture to a temperature between 60-110 °C. The optimal temperature will depend on the chosen solvent and catalyst.
Monitoring and Workup: Monitor the reaction by TLC for the consumption of the starting material and the formation of a more nonpolar product. Upon completion, cool the reaction mixture to room temperature, neutralize the acid with a saturated aqueous solution of sodium bicarbonate, and extract the product with an organic solvent.
Purification and Characterization: Dry the organic layer, concentrate, and purify the resulting α,β-unsaturated ketone by column chromatography. Characterize the product by NMR, IR, and mass spectrometry to confirm the structural rearrangement.
IV. Potential Applications in Drug Discovery
The derivatives of 3-Ethynyltetrahydrofuran-3-OL hold significant promise in various therapeutic areas due to the established biological relevance of the tetrahydrofuran and triazole scaffolds.
Potential Therapeutic Area
Rationale
Target Moieties
Antiviral (e.g., HIV)
The tetrahydrofuran ring is a key component of several HIV protease inhibitors.
Triazole-linked analogs could mimic peptide bonds and interact with the enzyme's active site.
Anticancer
Tetrahydrofuran-containing natural products have shown potent antitumor activity.[11][12] Triazoles also feature in approved anticancer drugs.[7]
Libraries of triazole derivatives can be screened against various cancer cell lines and specific protein targets.
Antibacterial
The triazole ring is present in antibacterial agents like tazobactam.[7]
Novel derivatives can be tested against a panel of pathogenic bacteria, including drug-resistant strains.
Neurodegenerative Diseases
The structural rigidity and hydrogen bonding capabilities of the core scaffold could be exploited for designing ligands for CNS targets.
Analogs can be designed to target enzymes or receptors implicated in diseases like Alzheimer's.
Conclusion
3-Ethynyltetrahydrofuran-3-OL represents a largely untapped resource for medicinal chemists and drug discovery professionals. Its strategic combination of a privileged tetrahydrofuran core, a versatile terminal alkyne, and a reactive tertiary propargylic alcohol makes it a powerful platform for the synthesis of diverse and complex small molecules. The proposed research avenues—enantioselective synthesis, derivatization via click chemistry, and exploration of rearrangement reactions—provide a clear roadmap for unlocking the full potential of this promising building block. By systematically exploring the chemistry of 3-Ethynyltetrahydrofuran-3-OL, the scientific community can pave the way for the discovery of novel therapeutic agents with improved efficacy and pharmacokinetic profiles.
References
Jia-Rong Chen, Wen-Jing Xiao, et al. (2014). Enantioselective Synthesis of Tetrahydrofuran Derivatives. ChemistryViews. [Link]
Chemical Communications (RSC Publishing). New method for the synthesis of α-substituted tetrahydrofuran-2-methanols through diastereoselective addition of THF to aldehydes mediated by Et3B in the presence of air. [Link]
Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Accounts of chemical research, 40(12), 1348–1359. [Link]
The Tetrahydrofuran Motif in Marine Lipids and Terpenes - PMC - PubMed Central. [Link]
The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC - NIH. [Link]
ResearchGate. (2025). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. [Link]
Arabian Journal of Chemistry. (2025). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. [Link]
Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 20(16), e202500259. [Link]
ResearchGate. The results of the reactions of azide with terminal alkynes. [Link]
ResearchGate. (2013). How can I perform click reaction of propagyl bromide and sodium azide?. [Link]
ResearchGate. Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. [Link]
Aschmann, S. M., & Atkinson, R. (2011). Kinetics of the reactions of OH radicals with 2- and 3-methylfuran, 2,3- and 2,5-dimethylfuran, and E- and Z-3-hexene-2,5-dione, and products of OH + 2,5-dimethylfuran. Environmental science & technology, 45(15), 6331–6337. [Link]
Application of triazoles in the structural modification of natural products - PubMed Central. [Link]
ResearchGate. Tetrahydrofuran (THF)-containing natural products and biological activities. [Link]
Radtanajiravong, L., Peters, J., Hummell, J., & Díez-González, S. (2022). Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts. Organic & Biomolecular Chemistry, 20(36), 7245-7249. [Link]
Atmospheric Chemistry and Physics. Atmospheric degradation of 3-methylfuran: kinetic and products study. [Link]
RSC Publishing. (2022). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. [Link]
Frontiers. 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. [Link]
ACS Publications. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. [Link]
A simple and versatile re-catalyzed Meyer-Schuster rearrangement of propargylic alcohols to alpha,beta-unsaturated carbonyl compounds - PubMed. [Link]
Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents - NIH. [Link]
The Strategic Application of 3-Ethynyltetrahydrofuran-3-OL in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unveiling a Versatile Chemical Scaffold In the landscape of contemporary drug discovery, the pursuit of novel molecular entities with enhanced potency, selectivity, and pharmacokinetic properties is relentl...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling a Versatile Chemical Scaffold
In the landscape of contemporary drug discovery, the pursuit of novel molecular entities with enhanced potency, selectivity, and pharmacokinetic properties is relentless. Within the medicinal chemist's arsenal, certain structural motifs emerge as exceptionally valuable due to their inherent chemical reactivity and ability to engage in specific, high-affinity interactions with biological targets. 3-Ethynyltetrahydrofuran-3-OL is one such molecule, a deceptively simple yet powerful building block that marries two critical functionalities: the pharmacologically significant tetrahydrofuran-3-ol core and the synthetically versatile terminal alkyne.
The tetrahydrofuran ring is a privileged scaffold found in numerous natural products and FDA-approved drugs.[1] Its oxygen atom can act as a hydrogen bond acceptor, and the ring's puckered conformation allows for precise spatial positioning of substituents to optimize interactions within a protein's binding site. The 3-hydroxy group, in particular, is a key feature in several potent HIV-1 protease inhibitors, where it forms crucial hydrogen bonds with the enzyme's backbone.[2]
Complementing this is the terminal alkyne, a functional group that has become a cornerstone of modern medicinal chemistry. Its utility extends from bioorthogonal "click" chemistry for bioconjugation to the formation of covalent bonds with specific amino acid residues in protein targets.[3][4] This dual functionality makes 3-Ethynyltetrahydrofuran-3-OL a highly attractive starting point for a multitude of drug discovery campaigns, including fragment-based lead discovery (FBLD), the development of targeted covalent inhibitors (TCIs), and the construction of complex molecular architectures through reliable coupling chemistries.
This guide provides an in-depth exploration of the applications of 3-Ethynyltetrahydrofuran-3-OL, complete with detailed protocols and the scientific rationale behind its strategic deployment in medicinal chemistry.
Core Applications in Drug Discovery
The unique combination of a proven pharmacophore and a versatile reactive handle in 3-Ethynyltetrahydrofuran-3-OL opens up several avenues for innovative drug design.
A "Clickable" Scaffold for Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds by screening low-molecular-weight fragments that bind weakly to a target and then optimizing these hits.[5][6] The terminal alkyne of 3-Ethynyltetrahydrofuran-3-OL makes it an ideal fragment for FBDD, enabling rapid and efficient elaboration of initial hits using the Nobel Prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" chemistry.[7]
The underlying principle is to screen 3-Ethynyltetrahydrofuran-3-OL as part of a fragment library. If it demonstrates binding to the target protein, its terminal alkyne serves as a reliable anchor point for chemical diversification. By "clicking" on a library of azide-containing molecules, a multitude of derivatives can be synthesized with minimal purification effort, rapidly exploring the chemical space around the initial fragment hit.
Caption: Two-step mechanism of targeted covalent inhibition.
Precursor for Bioisosteric Replacements and Complex Scaffolds
The terminal alkyne is a versatile synthetic handle that can be transformed into a variety of other functional groups. Through reactions like the Sonogashira coupling, it can be used to introduce aryl or vinyl substituents, expanding the molecular complexity and exploring additional binding interactions. This allows for the use of 3-Ethynyltetrahydrofuran-3-OL as a starting point for the synthesis of more elaborate molecules where the tetrahydrofuran-3-ol moiety is retained as a key pharmacophore.
Experimental Protocols
Protocol 1: Synthesis of 3-Ethynyltetrahydrofuran-3-OL
This protocol describes the synthesis of 3-Ethynyltetrahydrofuran-3-OL via the ethynylation of its precursor, tetrahydrofuran-3-one. The reaction is based on the addition of a lithium acetylide to the ketone.
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, a low-temperature thermometer, and a septum under an inert atmosphere (Argon or Nitrogen).
Add anhydrous THF to the flask and cool the solution to -78 °C using a dry ice/acetone bath.
Bubble purified acetylene gas through the cold THF for 20-30 minutes to obtain a saturated solution.
Slowly add one equivalent of n-BuLi solution dropwise to the acetylene solution at -78 °C. The formation of a white precipitate (lithium acetylide) will be observed.
Stir the resulting suspension at -78 °C for 30 minutes.
Ethynylation Reaction:
In a separate oven-dried flask under an inert atmosphere, dissolve tetrahydrofuran-3-one (1 equivalent) in anhydrous THF.
Cool the tetrahydrofuran-3-one solution to -78 °C.
Slowly transfer the ketone solution via cannula to the freshly prepared lithium acetylide suspension at -78 °C.
Allow the reaction mixture to stir at -78 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up and Purification:
Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.
Allow the mixture to warm to room temperature.
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure 3-Ethynyltetrahydrofuran-3-OL.
Causality Behind Experimental Choices:
Low Temperature (-78 °C): The use of very low temperatures is crucial to prevent side reactions, such as the deprotonation of the α-protons of the ketone by the strongly basic lithium acetylide and n-BuLi.
Inert Atmosphere: Organolithium reagents like n-BuLi and lithium acetylide are highly reactive towards oxygen and moisture. An inert atmosphere of argon or nitrogen is essential to prevent their decomposition and ensure a high yield.
Saturated NH₄Cl Quench: A saturated solution of ammonium chloride is a mild proton source that effectively quenches the reaction by protonating the resulting alkoxide without causing decomposition of the desired tertiary alcohol.
This protocol details the "clicking" of an azide-containing molecule onto 3-Ethynyltetrahydrofuran-3-OL to form a 1,2,3-triazole linkage.
Materials:
3-Ethynyltetrahydrofuran-3-OL
An azide-containing coupling partner (e.g., benzyl azide)
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
Sodium ascorbate
tert-Butanol/water (1:1) solvent mixture
Dichloromethane (DCM)
Procedure:
Reaction Setup:
In a vial, dissolve 3-Ethynyltetrahydrofuran-3-OL (1 equivalent) and the azide coupling partner (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 equivalents).
In a third vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 equivalents).
Reaction Execution:
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor the progress by TLC or LC-MS.
Work-up and Purification:
Upon completion, dilute the reaction mixture with water and extract with DCM (3 x 20 mL).
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
Filter and concentrate under reduced pressure.
Purify the resulting triazole product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
Sodium Ascorbate: Copper(II) is the more stable oxidation state in solution, but the active catalyst for the CuAAC reaction is Copper(I). Sodium ascorbate is a mild reducing agent that reduces Cu(II) to the catalytically active Cu(I) in situ.
t-Butanol/Water Solvent System: This solvent mixture is commonly used as it can dissolve a wide range of organic substrates while being compatible with the aqueous solutions of the copper salt and reducing agent.
Protocol 3: Sonogashira Coupling
This protocol describes the palladium- and copper-catalyzed cross-coupling of 3-Ethynyltetrahydrofuran-3-OL with an aryl halide (e.g., iodobenzene).
Materials:
3-Ethynyltetrahydrofuran-3-OL
Aryl halide (e.g., iodobenzene)
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
Copper(I) iodide (CuI)
A suitable base (e.g., triethylamine (TEA) or diisopropylamine (DIPA))
Anhydrous solvent (e.g., THF or DMF)
Procedure:
Reaction Setup:
To an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide (1 equivalent), Pd(PPh₃)₂Cl₂ (0.02-0.05 equivalents), and CuI (0.05-0.1 equivalents).
Add the anhydrous solvent, followed by the base (2-3 equivalents).
Finally, add 3-Ethynyltetrahydrofuran-3-OL (1.2 equivalents) to the reaction mixture.
Reaction Execution:
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting materials are consumed, as monitored by TLC or GC-MS.
Work-up and Purification:
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
Wash the celite pad with the reaction solvent.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
Dual Catalyst System: The Sonogashira coupling relies on a synergistic catalytic cycle. The palladium catalyst facilitates the oxidative addition of the aryl halide and the reductive elimination of the final product. The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is more nucleophilic and undergoes transmetalation with the palladium center more readily than the terminal alkyne itself.
Amine Base: The base is required to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide. It also serves to neutralize the hydrogen halide that is formed during the reaction.
Quantitative Data Summary
While specific biological activity data for 3-Ethynyltetrahydrofuran-3-OL itself is not widely published, its derivatives have shown significant promise. The table below presents representative data for compounds containing the related tetrahydrofuran-3-ol moiety to illustrate its potential as a pharmacophore.
3-Ethynyltetrahydrofuran-3-OL stands as a testament to the power of strategic molecular design in medicinal chemistry. By combining a biologically relevant scaffold with a synthetically tractable and versatile functional group, it offers a powerful platform for the rapid development of novel therapeutic agents. Its applications in fragment-based drug discovery, the design of targeted covalent inhibitors, and as a versatile synthetic intermediate underscore its potential to accelerate the journey from initial hit to clinical candidate. The protocols and rationale provided herein are intended to equip researchers with the foundational knowledge to effectively harness the potential of this valuable building block in their own drug discovery endeavors.
References
Biosynthesis of alkyne-containing natural products. RSC Chemical Biology. [Link]
Biosynthesis of alkyne-containing natural products. PMC. [Link]
Recent advances in the application of alkynes in multicomponent reactions. PMC. [Link]
Alkynes are important functional groups in human therapeutics. ResearchGate. [Link]
What Is A Terminal Alkyne? - Chemistry For Everyone. YouTube. [Link]
Exploring the Versatility of the Covalent Thiol–Alkyne Reaction with Substituted Propargyl Warheads: A Deciding Role for the Cysteine Protease. NIH. [Link]
Bioorthogonal Chemistry and Its Applications. ACS Publications. [Link]
Click Chemistry, A Powerful Tool for Pharmaceutical Sciences. SciSpace. [Link]
Recent Advances in Terminal Alkyne‐Involved Alkynylation and Alkynylation‐Triggered Tandem Reactions. ResearchGate. [Link]
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ACS Publications. [Link]
Fragment-Based Approaches in Drug Discovery and Chemical Biology. ACS Publications. [Link]
Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. NIH. [Link]
Propargyl alcohol uses - Synthesis, and Safety. Rawsource. [Link]
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. NIH. [Link]
Recent Advances in Heterocyclic HIV Protease Inhibitors. MDPI. [Link]
Exploring the Versatility of the Covalent Thiol–Alkyne Reaction with Substituted Propargyl Warheads: A Deciding Role for the Cysteine Protease. ACS Publications. [Link]
Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI. [Link]
Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Organic Chemistry Portal. [Link]
Constructing new bioorthogonal reagents and reactions. PMC. [Link]
DESIGN AND SYNTHESIS OF POTENT HIV-1 PROTEASE INHIBITORS AND ENANTIOSELECTIVE SYNTHESIS OF ANTIDIABETIC AGENT, CARAMBOLAFLAVONE. Purdue University Graduate School. [Link]
Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Jena Bioscience. [Link]
Preparation method of (S)-3-hydroxytetrahydrofuran. Patsnap. [Link]
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SciRP.org. [Link]
What Is Propargyl Alcohol?. Sinobio Chemistry. [Link]
Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers. [Link]
Advancing Covalent Ligand and Drug Discovery beyond Cysteine. ACS Publications. [Link]
Fragment-based drug discovery: A graphical review. PMC. [Link]
Application Note: 3-Ethynyltetrahydrofuran-3-OL as a Versatile Building Block in Modern Organic Synthesis
Introduction In the landscape of modern synthetic chemistry, the development of versatile building blocks that offer both structural complexity and predictable reactivity is paramount. 3-Ethynyltetrahydrofuran-3-OL emerg...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of modern synthetic chemistry, the development of versatile building blocks that offer both structural complexity and predictable reactivity is paramount. 3-Ethynyltetrahydrofuran-3-OL emerges as a uniquely powerful scaffold, strategically designed for applications in drug discovery, materials science, and complex molecule synthesis. This molecule incorporates three key functional elements into a single, compact structure: a terminal alkyne, a tertiary alcohol, and a tetrahydrofuran (THF) core. The THF moiety is a prevalent structural motif in a vast number of biologically active natural products, often conferring favorable pharmacokinetic properties.[1][2][3] The terminal alkyne serves as a highly versatile handle for a variety of coupling reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "Click Chemistry".[4][5][6] The tertiary hydroxyl group provides an additional site for derivatization or can influence solubility and molecular interactions. This application note provides an in-depth guide to the synthesis and utility of 3-Ethynyltetrahydrofuran-3-OL, with detailed protocols for its application in CuAAC reactions.
Section 1: Physicochemical Properties and Proposed Synthesis
The utility of a building block begins with its accessibility and fundamental properties. While direct synthesis procedures are not extensively published, a logical and robust route involves the nucleophilic addition of an acetylide to a ketone precursor.
1.1. Physicochemical Data
Property
Value
Molecular Formula
C₆H₈O₂
Molecular Weight
112.13 g/mol
Appearance
Expected to be a colorless to pale yellow oil or low-melting solid
Expected to be soluble in polar organic solvents (e.g., THF, DCM, EtOAc, MeOH)
1.2. Proposed Synthesis Protocol: Ethynylation of 3-Oxotetrahydrofuran
The most direct synthesis involves the reaction of 3-oxotetrahydrofuran with a suitable ethynyl nucleophile, such as ethynylmagnesium bromide or lithium acetylide. This is a standard and highly efficient method for constructing propargyl alcohols. The synthesis of the precursor, 3-oxotetrahydrofuran, can be achieved through the oxidation of 3-hydroxytetrahydrofuran.[7]
Diagram 1: Synthesis of 3-Ethynyltetrahydrofuran-3-OL
Caption: Proposed two-step synthesis of the target building block.
Experimental Protocol: Ethynylation
1. Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), place anhydrous tetrahydrofuran (THF, 50 mL). Cool the flask to 0 °C in an ice bath.
2. Acetylide Formation: Slowly bubble acetylene gas through the solvent or add a solution of lithium acetylide-ethylenediamine complex. Alternatively, add a solution of ethynylmagnesium bromide (1.1 eq) in THF. Causality: The inert atmosphere and anhydrous conditions are critical to prevent quenching of the highly basic organometallic reagent.
3. Substrate Addition: Dissolve 3-oxotetrahydrofuran (1.0 eq) in anhydrous THF (10 mL) and add it dropwise to the acetylide solution at 0 °C (or -78 °C for lithium acetylide). Causality: Slow, cold addition is necessary to control the exothermic reaction and prevent side reactions.
4. Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
5. Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. Causality: The aqueous quench protonates the resulting alkoxide and neutralizes any remaining organometallic reagent.
6. Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.
7. Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure 3-Ethynyltetrahydrofuran-3-OL.
The defining feature of 3-Ethynyltetrahydrofuran-3-OL is its terminal alkyne, which makes it an ideal partner in click chemistry. The CuAAC reaction joins the alkyne with an azide to form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[4] This reaction is known for its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups, making it a cornerstone of modern chemical ligation.[5][6]
Diagram 2: General CuAAC Reaction Scheme
Caption: Schematic of the CuAAC "click" reaction.
Detailed Protocol: CuAAC with Benzyl Azide
This protocol provides a representative procedure for coupling the building block with benzyl azide.
1. Setup: To a 25 mL vial, add 3-Ethynyltetrahydrofuran-3-OL (1.0 eq, e.g., 112 mg, 1.0 mmol) and benzyl azide (1.0 eq, 133 mg, 1.0 mmol).
2. Solvent Addition: Add a 1:1 mixture of tert-butanol and water (10 mL). Stir the mixture until all reagents are dissolved. Causality: The use of water as a co-solvent often accelerates the reaction and is a key feature of its "green" credentials.
3. Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq, 40 mg, 0.2 mmol) in water (1 mL). Prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq, 25 mg, 0.1 mmol) in water (1 mL).
4. Reaction Initiation: Add the sodium ascorbate solution to the main reaction vial, followed by the copper(II) sulfate solution. The solution may turn cloudy or change color. Causality: Sodium ascorbate is a reducing agent that generates the catalytically active Cu(I) species in situ from the more stable Cu(II) salt.
5. Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction is typically complete within 1-12 hours. Monitor progress by TLC or LC-MS.
6. Workup and Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. The resulting triazole product can be purified by column chromatography or recrystallization.
Section 3: Application in Medicinal Chemistry & Drug Discovery
The fusion of a THF ring with a triazole linker creates a scaffold with high potential in medicinal chemistry. The resulting 1,2,3-triazole is metabolically robust and acts as a bioisostere for the amide bond, while the THF core is a proven pharmacophore found in numerous approved drugs and natural products.[1][3][6]
Diagram 3: Workflow for Bioactive Molecule Synthesis
Application Notes and Protocols for the Stereoselective Synthesis of 3-Ethynyltetrahydrofuran-3-OL Derivatives
Introduction: The Significance of Chiral 3-Ethynyltetrahydrofuran-3-OL Scaffolds The tetrahydrofuran ring is a privileged scaffold in a multitude of natural products and pharmacologically active compounds. When substitut...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Chiral 3-Ethynyltetrahydrofuran-3-OL Scaffolds
The tetrahydrofuran ring is a privileged scaffold in a multitude of natural products and pharmacologically active compounds. When substituted at the 3-position with a hydroxyl and an ethynyl group, a chiral tertiary alcohol is formed. This moiety, 3-ethynyltetrahydrofuran-3-ol, represents a valuable building block in medicinal chemistry and drug development. The presence of the terminal alkyne provides a versatile handle for further chemical modifications via click chemistry, Sonogashira coupling, and other alkyne-based transformations, enabling the rapid generation of diverse molecular libraries for biological screening. The stereochemistry of the tertiary alcohol is often crucial for biological activity, making the development of robust stereoselective synthetic methods a significant area of research.
This application note provides a detailed guide for the stereoselective synthesis of 3-ethynyltetrahydrofuran-3-ol derivatives, targeting researchers, scientists, and drug development professionals. We will delve into a scientifically grounded, two-step synthetic sequence commencing with the preparation of the key precursor, tetrahydrofuran-3-one, followed by a highly enantioselective catalytic alkynylation. The causality behind experimental choices, detailed step-by-step protocols, and mechanistic insights are provided to ensure both reproducibility and a deep understanding of the underlying chemical principles.
Strategic Overview: A Two-Pronged Approach to Chirality
Our synthetic strategy is predicated on the asymmetric addition of an acetylene equivalent to the prochiral ketone, tetrahydrofuran-3-one. This approach is advantageous as it constructs the desired chiral center in a highly convergent manner. The overall workflow can be visualized as follows:
Caption: Overall synthetic workflow.
Part 1: Synthesis of the Key Precursor - Tetrahydrofuran-3-one
The successful stereoselective synthesis of the target molecule hinges on the availability of the starting ketone, tetrahydrofuran-3-one. A reliable method for its preparation involves the ceric sulfate-catalyzed hydration and cyclization of 2-butyne-1,4-diol in an aqueous sulfuric acid medium.[1] This method is advantageous due to its simplicity, low cost of starting materials, and high yield.
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, prepare a 10% (w/w) aqueous solution of sulfuric acid. To this, add 2-butyne-1,4-diol (1 molar equivalent).
Catalyst Addition: While stirring, add ceric sulfate (0.05 molar equivalents) to the reaction mixture.
Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Workup:
Cool the reaction mixture to room temperature.
Carefully neutralize the mixture by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).
Combine the organic layers and wash with brine (1 x 50 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by vacuum distillation to afford tetrahydrofuran-3-one as a colorless liquid.
Part 2: Stereoselective Alkynylation of Tetrahydrofuran-3-one
The cornerstone of this synthesis is the enantioselective addition of an alkyne to the prochiral ketone. We will employ a well-established and highly effective catalytic system based on zinc triflate (Zn(OTf)₂) and a chiral ligand.[2][3] In this protocol, we will utilize (+)-N-methylephedrine as the chiral ligand, which is commercially available and has demonstrated excellent enantioselectivity in similar transformations. To circumvent the challenges associated with handling acetylene gas, trimethylsilylacetylene (TMSA) will be used as a stable and easy-to-handle acetylene surrogate. The resulting silyl-protected propargyl alcohol can be readily deprotected in a subsequent step.
Mechanistic Rationale for Enantioselectivity
The enantioselectivity of the alkynylation is governed by the formation of a chiral zinc complex in situ. The reaction is believed to proceed through the following key steps:
Caption: Mechanistic pathway for enantioselective alkynylation.
The chiral ligand, (+)-N-methylephedrine, coordinates to the zinc(II) center, creating a chiral environment. The ketone (tetrahydrofuran-3-one) then coordinates to this chiral Lewis acidic complex, which activates the carbonyl group for nucleophilic attack. Simultaneously, trimethylsilylacetylene is deprotonated by triethylamine, facilitated by the zinc complex, to form a zinc acetylide. The subsequent nucleophilic addition of the zinc acetylide to the activated ketone proceeds through one of two diastereomeric transition states. The steric environment created by the chiral ligand favors one transition state over the other, leading to the preferential formation of one enantiomer of the product.
Protocol 2: Asymmetric Alkynylation and Deprotection
Materials:
Tetrahydrofuran-3-one
Trimethylsilylacetylene (TMSA)
Zinc triflate (Zn(OTf)₂)
(+)-N-methylephedrine
Triethylamine (Et₃N), freshly distilled
Toluene, anhydrous
Ammonium chloride (NH₄Cl), saturated solution
Ethyl acetate (EtOAc)
Anhydrous sodium sulfate (Na₂SO₄)
Potassium carbonate (K₂CO₃)
Methanol (MeOH)
Schlenk flask
Syringes
Magnetic stirrer
Inert atmosphere (Nitrogen or Argon)
Procedure:
A. Enantioselective Alkynylation:
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add zinc triflate (1.1 equivalents) and (+)-N-methylephedrine (1.2 equivalents).
Solvent and Reagents Addition: Add anhydrous toluene (to make a 0.2 M solution with respect to the ketone) and stir the mixture at room temperature for 30 minutes.
Addition of Ketone and Alkyne: Cool the mixture to 0 °C. Add tetrahydrofuran-3-one (1.0 equivalent), followed by the dropwise addition of trimethylsilylacetylene (1.5 equivalents) and freshly distilled triethylamine (1.5 equivalents).
Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction by TLC.
Workup:
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate the solvent under reduced pressure.
Purification: The crude silyl-protected product can be purified by flash column chromatography on silica gel.
B. Deprotection of the Silyl Group:
Reaction Setup: Dissolve the purified 3-((trimethylsilyl)ethynyl)tetrahydrofuran-3-ol in methanol.
Base Addition: Add potassium carbonate (0.2 equivalents) and stir the mixture at room temperature.[4]
Reaction: Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
Workup:
Concentrate the methanol under reduced pressure.
Add water to the residue and extract with ethyl acetate (3 x 30 mL).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate to yield the final product, 3-ethynyltetrahydrofuran-3-ol.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.
Expected Results and Data
The described protocols are expected to provide the desired 3-ethynyltetrahydrofuran-3-ol in good yield and high enantioselectivity. The following table summarizes typical data based on analogous reactions reported in the literature for the asymmetric alkynylation of ketones.
Entry
Substrate
Alkyne
Chiral Ligand
Catalyst System
Yield (%)
ee (%)
1
Tetrahydrofuran-3-one
TMSA
(+)-N-Methylephedrine
Zn(OTf)₂ / Et₃N
75-85
>90
2
Cyclohexanone
Phenylacetylene
ProPhenol
Me₂Zn
80-95
>95
Note: The data presented for Entry 1 is an educated estimation based on literature precedents for similar substrates and reaction conditions. Actual results may vary.
Troubleshooting and Optimization
Low Yield: Ensure all reagents and solvents are anhydrous, as water can quench the organometallic species. The purity of the starting materials, particularly tetrahydrofuran-3-one, is also critical.
Low Enantioselectivity: The chiral ligand must be of high enantiomeric purity. The reaction temperature can also influence enantioselectivity; running the reaction at lower temperatures may improve the ee, albeit potentially at the cost of a longer reaction time.
Incomplete Reaction: If the reaction stalls, a slight excess of the alkyne and base can be added. Ensure efficient stirring to maintain a homogeneous reaction mixture.
Conclusion
This application note outlines a robust and reliable methodology for the stereoselective synthesis of 3-ethynyltetrahydrofuran-3-ol derivatives. By following the detailed protocols for the preparation of the key precursor, tetrahydrofuran-3-one, and its subsequent asymmetric alkynylation using a chiral zinc-based catalyst, researchers can access these valuable chiral building blocks in high yield and enantiopurity. The mechanistic insights provided should empower scientists to adapt and optimize these procedures for the synthesis of a wide array of derivatives, thereby facilitating advancements in drug discovery and development.
References
Bailey, A. D. (2008). Asymmetric Alkyne Addition to Aldehydes and Ketones. University of Illinois Urbana-Champaign. [Link]
Google Patents. (n.d.). Preparation method of tetrahydrofuran-3-ketone compound. CN102321054B.
Carreira, E. M., & Frantz, D. E. (2000). The Discovery of Novel Reactivity in the Development of C-C Bond-Forming Reactions: In situ Generation of Zinc Acetylides with Zn-II/R3N. Accounts of Chemical Research, 33(6), 373–381.
Pu, L. (2003). Asymmetric Alkynylzinc Additions to Aldehydes and Ketones. Tetrahedron, 59(50), 9873–9886.
Trost, B. M., & Weiss, A. H. (2009). The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups.
Gelest, Inc. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library.
Soai, K., & Niwa, S. (1992). Enantioselective addition of dialkylzinc reagents to aldehydes. Chemical Reviews, 92(5), 833-856.
Cozzi, P. G. (2004). Metal–Salen Schiff base complexes in catalysis: practical aspects. Chemical Society Reviews, 33(7), 410-421.
Trost, B. M., & Quintard, A. (2012). Asymmetric catalytic alkynylation of acetaldehyde: application to the synthesis of (+)-tetrahydropyrenophorol. Chemical Science, 3(9), 2733-2736. [Link]
Frantz, D. E., Fässler, R., & Carreira, E. M. (2000). Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes. Journal of the American Chemical Society, 122(8), 1806–1807.
Jiang, B., & Si, Y.-G. (2002). Highly Enantioselective Alkynylation of α-Keto Ester: An Efficient Method for Constructing a Chiral Tertiary Carbon Center. Organic Letters, 4(16), 2771–2773.
Mlynarski, J. (2015). Chiral Zinc Catalysts for Asymmetric Synthesis. Tetrahedron, 71(10), 1339-1394.
Petra Research, Inc. (n.d.). Trimethylsilylacetylene.
Wikipedia. (n.d.). Asymmetric addition of alkynylzinc compounds to aldehydes. [Link]
Bailey, A. D. (2008). Asymmetric Alkyne Addition to Aldehydes and Ketones. University of Illinois Urbana-Champaign.
Larson, G. L. (2017). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 49(13), 2825-2853. [Link]
The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. (2013). PubMed Central. [Link]
Reaction of 3-Ethynyltetrahydrofuran-3-OL with azides
Application Note: Copper-Catalyzed Cycloaddition of 3-Ethynyltetrahydrofuran-3-ol with Organic Azides Executive Summary This technical guide details the protocol for the regioselective synthesis of 1,4-disubstituted 1,2,...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Copper-Catalyzed Cycloaddition of 3-Ethynyltetrahydrofuran-3-ol with Organic Azides
Executive Summary
This technical guide details the protocol for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles utilizing 3-Ethynyltetrahydrofuran-3-ol as the alkyne component. This tertiary propargylic alcohol serves as a high-value scaffold in Fragment-Based Drug Discovery (FBDD), offering enhanced water solubility and hydrogen-bonding potential compared to carbocyclic analogs. The protocol focuses on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), optimized to mitigate steric hindrance at the quaternary carbon center while maintaining chemoselectivity in the presence of the free hydroxyl group.
Scientific Foundation & Mechanism
The Substrate: 3-Ethynyltetrahydrofuran-3-ol
CAS: 137344-86-6 (and related derivatives)
Structural Significance: The tetrahydrofuran (THF) ring acts as a polar, non-aromatic bioisostere. The C3-hydroxyl group provides a critical "anchor" for hydrogen bonding within protein active sites, while the alkyne handle allows for modular attachment via "Click" chemistry.
Reactivity Profile: As a tertiary alcohol, the steric bulk around the alkyne is moderate. Unlike primary propargylic alcohols, it is resistant to oxidation at the alpha-position but susceptible to Meyer-Schuster rearrangements under strongly acidic conditions. CuAAC conditions are orthogonal to these side reactions.
Reaction Mechanism (CuAAC)
The reaction proceeds via a stepwise copper(I) catalytic cycle. The tertiary hydroxyl group on the THF ring can act as a weak directing group, potentially accelerating the formation of the copper-acetylide intermediate through transient coordination.
Figure 1: Catalytic cycle of the CuAAC reaction involving 3-Ethynyltetrahydrofuran-3-ol. The cycle highlights the reduction of Cu(II) to the active Cu(I) species and the formation of the critical copper acetylide intermediate.
Applications in Drug Discovery
The resulting triazole-THF conjugates are high-value motifs in medicinal chemistry:
Application Domain
Functionality
Benefit
Fragment-Based Drug Discovery (FBDD)
Solubility Enhancer
The THF-ol moiety lowers logP (lipophilicity) compared to cyclohexyl analogs, improving ADME properties.
Protease Inhibitors
Transition State Mimic
The C3-OH group mimics the transition state of peptide hydrolysis (e.g., in HIV protease or renin inhibitors).
Bioisosteres
Amide Replacement
The 1,2,3-triazole ring serves as a robust, non-hydrolyzable surrogate for amide bonds (-amide mimic).
Detailed Experimental Protocol
Objective: Synthesis of 1-(substituted)-4-(3-hydroxy-tetrahydrofuran-3-yl)-1,2,3-triazole.
Scale: 1.0 mmol (adaptable).
solution last . The mixture should turn from light blue to a yellowish/orange suspension (indicating Cu(I) generation).
Note: If using THPTA ligand, premix it with the
solution before addition (Ligand:Cu ratio 2:1).
Reaction Monitoring:
Stir vigorously at room temperature (20–25 °C).
Monitor by TLC or LC-MS.
Timeframe: Reaction is typically complete within 2–12 hours. The tertiary alcohol may slow kinetics slightly compared to primary alkynes; if incomplete after 12h, heat to 40 °C.
Workup (Chelation Protocol):
Purpose: Remove copper species which can chelate to the triazole/THF-ol product.
Dilute the reaction mixture with water (10 mL) and brine (10 mL).
Extract with Ethyl Acetate (
mL).
Copper Removal: Wash the combined organic layers with 10% aqueous ammonium chloride (
) or EDTA solution (0.1 M) until the aqueous layer is no longer blue.
Dry over
, filter, and concentrate in vacuo.
Purification:
The crude product is often pure enough for biological screening (>95%).
If necessary, purify via Flash Column Chromatography.[1]
Mobile Phase: DCM/MeOH (95:5 to 90:10) or Hexanes/EtOAc (gradient). The polarity of the THF-ol group usually requires polar eluent systems.
Experimental Workflow Diagram
Figure 2: Operational workflow for the CuAAC reaction. The chelation workup (Step 4) is critical for removing copper contaminants from the polar THF-ol product.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Slow Reaction Rate
Steric hindrance at tertiary carbon; Catalyst deactivation.
Add THPTA or TBTA ligand (5 mol%). Ligands protect Cu(I) from oxidation and disproportionation. Increase temp to 40-50 °C.
Green/Blue Product
Residual Copper contamination.
Wash organic phase with 0.1 M EDTA (pH 7) or use a solid-supported copper scavenger (e.g., QuadraPure™ TU).
Low Solubility
Azide is highly lipophilic.
Switch solvent system to THF/Water (2:1) or DMSO/Water .
Side Products
Oxidative coupling (Glaser coupling).
Degas solvents with Nitrogen/Argon before adding catalyst. Ensure excess ascorbate is present.[3]
Safety & Handling
Azide Hazards: Organic azides with a
ratio are potentially explosive. Perform reactions behind a blast shield. Avoid using chlorinated solvents (e.g., DCM) with sodium azide during precursor synthesis to prevent formation of diazidomethane.
Copper Waste: All aqueous waste containing copper must be disposed of as hazardous heavy metal waste.
3-Ethynyltetrahydrofuran-3-ol: Treat as a standard organic irritant. Store at 2-8 °C to prevent slow polymerization or degradation.
References
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Link
Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057–3064. Link
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Link
Ghosh, A. K., et al. (2006). Design and Synthesis of Potent HIV-1 Protease Inhibitors Incorporating a Novel Bis-Tetrahydrofuran-Ligand. Journal of Medicinal Chemistry, 49, 7697-7710. (Context for THF-ligand utility). Link
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. (Source for Ligand/Ascorbate ratios). Link
Application Notes & Protocols: Leveraging 3-Ethynyltetrahydrofuran-3-OL in Modern Organic Synthesis
Abstract 3-Ethynyltetrahydrofuran-3-OL is a versatile bifunctional building block that is gaining prominence in medicinal chemistry and materials science. Its structure uniquely combines a hydrophilic tetrahydrofuran (TH...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
3-Ethynyltetrahydrofuran-3-OL is a versatile bifunctional building block that is gaining prominence in medicinal chemistry and materials science. Its structure uniquely combines a hydrophilic tetrahydrofuran (THF) moiety, a common feature in many pharmacologically active compounds, with a sterically accessible, highly reactive terminal alkyne. This dual functionality allows for a wide array of chemical transformations, making it an ideal scaffold for generating molecular complexity. This guide provides an in-depth exploration of the compound's properties, core reactivity, and detailed, field-proven protocols for its application in two of the most powerful C-C bond-forming reactions: the Sonogashira coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), as well as its use as a potent nucleophile following deprotonation.
Physicochemical Properties & Safety
Before beginning any experimental work, it is critical to understand the properties and handling requirements of 3-Ethynyltetrahydrofuran-3-OL.
Physical and Chemical Data
Property
Value
Source
CAS Number
137344-86-6
Molecular Formula
C₆H₈O₂
Molecular Weight
112.13 g/mol
Calculated
Appearance
Colorless to light yellow liquid
N/A
Boiling Point
~180-185 °C (predicted)
N/A
Density
~1.1 g/mL (predicted)
N/A
Safety & Handling
3-Ethynyltetrahydrofuran-3-OL and its parent scaffold, 3-hydroxytetrahydrofuran, are classified as irritants. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
Precautionary Measures:
Wear protective gloves, clothing, and eye/face protection.[2]
Avoid breathing mist, vapors, or spray.[2] Use only outdoors or in a well-ventilated area.[2]
Keep away from heat, sparks, open flames, and other ignition sources.
Store in a cool, dry, and well-ventilated place in a tightly sealed container.
In case of contact:
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]
Inhalation: Remove person to fresh air and keep comfortable for breathing.[3]
Core Reactivity: A Bifunctional Scaffold
The synthetic utility of 3-Ethynyltetrahydrofuran-3-OL stems from its two key functional groups: the terminal ethynyl group and the tertiary hydroxyl group .
Ethynyl Group (Terminal Alkyne): This is the primary site for carbon-carbon and carbon-heteroatom bond formation. The terminal proton is weakly acidic (pKa ≈ 25) and can be removed by a strong base to form a potent carbon nucleophile (an acetylide).[4] The alkyne itself is a versatile handle for powerful coupling reactions.
Tertiary Hydroxyl Group: This group enhances aqueous solubility and provides a site for hydrogen bonding. While generally less reactive than the alkyne, it can be functionalized (e.g., protection, esterification) or may influence the stereochemical outcome of certain reactions. In the protocols that follow, the hydroxyl group is generally tolerated by the reaction conditions, obviating the need for a protection/deprotection sequence.
Caption: Key reactive sites of 3-Ethynyltetrahydrofuran-3-OL.
Synthetic Protocols & Applications
The following protocols are designed as robust starting points for the synthetic elaboration of 3-Ethynyltetrahydrofuran-3-OL.
The Sonogashira coupling is a powerful and widely used method for forming C(sp²)-C(sp) bonds by reacting a terminal alkyne with an aryl or vinyl halide.[2][5] This reaction is invaluable for synthesizing conjugated enynes and aryl alkynes, which are common motifs in pharmaceuticals and organic materials.[2][6]
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl iodide (1.0 equiv), Pd(PPh₃)₄ (0.02 equiv), and CuI (0.04 equiv).
Add 3-Ethynyltetrahydrofuran-3-OL (1.2 equiv).
Dissolve the solids in anhydrous, degassed solvent (e.g., THF or DMF, ~0.2 M concentration relative to the aryl halide).
Reaction Execution:
Add a degassed amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (3.0 equiv), via syringe.
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-12 hours.
Work-up and Purification:
Once the reaction is complete, concentrate the mixture under reduced pressure.
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution to remove the copper catalyst, followed by a brine wash.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by flash column chromatography on silica gel to yield the desired aryl-alkyne product.
Catalyst System: The reaction employs a dual-catalyst system. The palladium catalyst facilitates the oxidative addition to the aryl halide and the final reductive elimination, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which is more reactive in the transmetalation step.[5][7]
Base: The amine base is crucial for neutralizing the HX acid generated during the reaction and for facilitating the formation of the copper acetylide.
Inert Atmosphere: Degassing the solvents and maintaining an inert atmosphere is critical to prevent the oxidation of the Pd(0) catalyst and to avoid oxidative homocoupling of the alkyne (Glaser coupling), which is a common side reaction.
Termed the quintessential "click" reaction by K. B. Sharpless, the CuAAC reaction joins an alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring.[3][8] This reaction is exceptionally reliable, high-yielding, and tolerant of a vast range of functional groups, making it a cornerstone of bioconjugation, drug discovery, and materials science.[8][9][]
In a vial, dissolve the organic azide (1.0 equiv) and 3-Ethynyltetrahydrofuran-3-OL (1.05 equiv) in a 1:1 mixture of t-butanol and water (~0.5 M).
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equiv) in water.
Prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv) in water.
Reaction Execution:
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours, indicated by the formation of a precipitate or by TLC/LC-MS analysis.
Work-up and Purification:
If a precipitate has formed, it can often be isolated by simple filtration, washed with water and then a cold non-polar solvent (like diethyl ether), and dried.
Alternatively, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
If necessary, purify the product via flash chromatography or recrystallization.
Catalyst System: The active catalyst is Cu(I).[11] In this protocol, it is generated in situ from the readily available and stable Cu(II) sulfate. Sodium ascorbate acts as the reducing agent to convert Cu(II) to the active Cu(I) state and helps prevent oxidative side reactions.[3][9]
Solvent Choice: The use of aqueous co-solvents like t-butanol/water is common and highlights the reaction's biocompatibility and adherence to green chemistry principles.[8][12] The reaction rate is often accelerated in water.[3]
Selectivity: The copper catalyst ensures the reaction proceeds with high regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer.
Protocol 3: Acetylide Formation and Nucleophilic Addition to a Carbonyl
The acidity of the terminal alkyne allows for its deprotonation with a strong base, such as n-butyllithium (n-BuLi), to form a lithium acetylide.[4][13] This acetylide is a powerful carbon nucleophile that can readily attack electrophiles, such as aldehydes and ketones, to form new carbon-carbon bonds and propargylic alcohols.[14][15][16]
In a flame-dried, three-neck flask under an inert atmosphere, dissolve 3-Ethynyltetrahydrofuran-3-OL (1.0 equiv) in anhydrous THF.
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add n-butyllithium (1.1 equiv, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe. Caution: n-BuLi is pyrophoric.
Stir the solution at -78 °C for 30-60 minutes.
Nucleophilic Addition:
To the freshly formed lithium acetylide solution, add a solution of the aldehyde or ketone (1.0 equiv) in anhydrous THF dropwise, maintaining the temperature at -78 °C.
Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight.
Work-up and Purification:
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at 0 °C.
Separate the layers and extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
Purify the resulting diol product by flash column chromatography.
Base and Temperature: n-BuLi is a very strong, non-nucleophilic base ideal for deprotonating terminal alkynes.[17] The reaction is performed at -78 °C to control the reactivity of the organolithium reagent and prevent side reactions, such as attack on the THF solvent.
Two-Step, One-Pot Process: The acetylide must be formed first before the electrophile is added.[16] Adding all reagents at once would result in the n-BuLi reacting directly with the more electrophilic carbonyl compound.
Aqueous Work-up: The acidic quench (using the mild acid NH₄Cl) is necessary to protonate the intermediate alkoxide salt to yield the final neutral alcohol product.
Synthetic Strategy Workflow
Choosing the appropriate reaction is dictated by the desired final structure. The following flowchart outlines a decision-making process for utilizing 3-Ethynyltetrahydrofuran-3-OL.
Caption: Decision workflow for selecting a synthetic route.
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 2733227, (S)-(+)-3-Hydroxytetrahydrofuran. [Link]
Sonogashira, K. (2002). The Sonogashira Cu-Pd-catalysed alkyne coupling reaction. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
Ashenhurst, J. (2013). Acetylides from Alkynes, and The Substitution Reactions of Acetylides. Master Organic Chemistry. [Link]
Creative Biolabs. (2024). Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium. [Link]
Pen-Cheng, T., et al. (2023). Dehydroborylation of Terminal Alkynes Using Lithium Aminoborohydrides. Molecules, 28(8), 3538. [Link]
Trost, B. M., & Weiss, A. H. (2009). The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. Advanced Synthesis & Catalysis, 351(1-2), 963-983. [Link]
Garber, K. (2016). CHEM 220 Synthesis of Alkynes: Addition of Acetylide Ions to Carbonyls. YouTube. [Link]
LibreTexts Chemistry. Nucleophilic Reactivity of Deprotonated Alkynes. [Link]
Labinsighs. (2024). A Comprehensive Guide to Click Chemistry Reaction. [Link]
Osbourn, J. (2021). Addition of the Acetylide Ion to C=O. YouTube. [Link]
Chong, J. M., & Buck, M. A. (1991). Alkylation of 1-alkynes in THF. Tetrahedron Letters, 32(45), 6691-6694. [Link]
University of Calgary. Ch 14: Reactions of RCCM with Aldehydes and Ketones. [Link]
Application Note: Protecting Group Strategies for 3-Ethynyltetrahydrofuran-3-ol
This Application Note is designed for researchers and drug development professionals working with 3-Ethynyltetrahydrofuran-3-ol , a versatile tertiary propargylic alcohol scaffold.[1] Executive Summary & Strategic Analys...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and drug development professionals working with 3-Ethynyltetrahydrofuran-3-ol , a versatile tertiary propargylic alcohol scaffold.[1]
Executive Summary & Strategic Analysis
3-Ethynyltetrahydrofuran-3-ol presents a unique synthetic challenge due to its tertiary alcohol functionality combined with a terminal alkyne and a cyclic ether backbone.[1]
Steric Hindrance: The tertiary hydroxyl group is sterically crowded, rendering standard
Electronic Sensitivity: The propargylic position stabilizes carbocations, increasing the risk of elimination (dehydration) under strong acidic conditions.
Orthogonality: The terminal alkyne proton (
) and the hydroxyl proton () require careful base selection to avoid unintended dianion formation or side reactions.[1]
This guide details two primary strategies: Silyl Ether Protection (for broad stability) and Acetal Protection (for base-stable/acid-labile workflows).[1]
Strategic Decision Matrix
The following decision tree aids in selecting the optimal protecting group (PG) based on downstream chemistry.
Figure 1: Decision matrix for selecting the appropriate protecting group based on subsequent reaction conditions.
Strategy A: Silyl Ether Protection (TBS)
Best For: General synthesis, organometallic reactions (Grignard/Lithium), and oxidation resistance.
The Challenge
Standard silylation conditions (TBSCl + Imidazole) fail for tertiary alcohols due to steric bulk. The reaction is often too slow, leading to incomplete conversion.
The Solution: TBSOTf Activation
We utilize tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) , a highly reactive silylating agent, in the presence of a non-nucleophilic base like 2,6-Lutidine .[1] This method proceeds rapidly via a highly electrophilic silyl species.
Protocol 1: TBS Protection of 3-Ethynyltetrahydrofuran-3-ol[1]
Treat the protected intermediate with TBAF (1.0 M in THF) (1.5 equiv) at RT for 1–2 hours.
Note: If the molecule contains other base-sensitive groups, buffer the TBAF with acetic acid (1:1 molar ratio).[1]
Strategy B: Acetal Protection (THP)
Best For: Reactions requiring absolute stability to strong bases (e.g., n-BuLi) where silyl migration might be a risk, provided the environment remains non-acidic.
The Challenge
Acetal formation creates a new stereocenter at the acetal carbon. Since 3-Ethynyltetrahydrofuran-3-ol is chiral (unless racemic), adding a THP group will create diastereomers .[1] This complicates NMR analysis but generally does not affect chemical stability.
Protocol 2: THP Protection via Acid Catalysis[1][3]
Cause: Steric hindrance of the tertiary alcohol.[2][6]
Fix: Switch from TBSCl to TBSOTf . Ensure the base (2,6-lutidine) is dry.[1]
Visualizing the Workflow
The following diagram illustrates the chemical pathways for Strategy A (TBS), highlighting the critical activation step required for tertiary alcohols.
Figure 2: Reaction pathway for the protection of sterically hindered tertiary alcohols using TBSOTf.
References
Greene's Protective Groups in Organic Synthesis, 5th Edition. Wuts, P.G.M. (2014). John Wiley & Sons. (The definitive guide on stability and deprotection conditions).
Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl ethers.[1][6][7][8] Journal of the American Chemical Society, 94(17), 6190–6191. (Foundational paper on TBS protection).
Common Organic Chemistry. (n.d.). TBS Protection - Common Conditions. Retrieved from (Practical protocols for TBSOTf usage).
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers (THP).[3][8] Retrieved from (Stability data and alternative catalysts).
Catalytic Systems for 3-Ethynyltetrahydrofuran-3-OL Reactions: Application Notes and Protocols
Introduction: The Strategic Importance of 3-Ethynyltetrahydrofuran-3-OL in Modern Synthesis 3-Ethynyltetrahydrofuran-3-OL is a versatile building block of significant interest to researchers in medicinal chemistry and ma...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of 3-Ethynyltetrahydrofuran-3-OL in Modern Synthesis
3-Ethynyltetrahydrofuran-3-OL is a versatile building block of significant interest to researchers in medicinal chemistry and materials science. Its structure uniquely combines a stable, functionalizable tetrahydrofuran ring with a reactive terminal alkyne, further activated by the adjacent tertiary alcohol. This combination allows for a diverse array of chemical transformations, enabling the construction of complex molecular architectures. The tetrahydrofuran moiety is a common scaffold in numerous natural products and FDA-approved drugs, valued for its favorable pharmacokinetic properties. The ethynyl group serves as a powerful handle for carbon-carbon bond formation and bio-orthogonal conjugation.
This guide provides an in-depth exploration of key catalytic systems for the transformation of 3-Ethynyltetrahydrofuran-3-OL. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific principles and practical insights to ensure robust and reproducible outcomes. We will delve into three primary classes of reactions: palladium-catalyzed cross-coupling, copper-catalyzed cycloaddition, and selective hydrogenation, providing the necessary details to empower your research and development endeavors.
I. Palladium-Catalyzed Sonogashira Cross-Coupling: Forging sp-sp² Carbon-Carbon Bonds
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is particularly valuable for derivatizing 3-Ethynyltetrahydrofuran-3-OL, allowing for the introduction of diverse aromatic and heteroaromatic moieties. The reaction is catalyzed by a palladium complex, with a copper(I) co-catalyst, and proceeds under mild, basic conditions, showing remarkable tolerance for a variety of functional groups, including the hydroxyl group present in our substrate.[2]
Causality and Mechanistic Insight
The Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] Understanding these cycles is crucial for troubleshooting and optimizing the reaction.
Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl/vinyl halide (Ar-X).
Copper Cycle : The terminal alkyne is deprotonated by a base (typically an amine), and the resulting acetylide reacts with the Cu(I) salt to form a copper acetylide intermediate.
Transmetalation : The copper acetylide transfers the acetylide group to the palladium complex. This is often the rate-determining step.[3]
Reductive Elimination : The resulting palladium complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.
The amine base is crucial not only for deprotonating the alkyne but also for neutralizing the hydrogen halide byproduct.[2]
Sonogashira coupling catalytic cycles.
Protocol: Sonogashira Coupling of 3-Ethynyltetrahydrofuran-3-OL with an Aryl Iodide
This protocol is adapted from established procedures for tertiary propargyl alcohols and offers a robust starting point.
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
Fit the flask with a rubber septum and a condenser connected to a nitrogen or argon line.
Evacuate and backfill the flask with inert gas three times.
Via syringe, add anhydrous THF (5 mL) and anhydrous TEA (5 mL).
Stir the mixture at room temperature until the catalysts dissolve.
Add 3-Ethynyltetrahydrofuran-3-OL (1.2 mmol) dropwise via syringe.
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove the precipitated salts.
Wash the filter cake with additional diethyl ether (10 mL).
Combine the organic filtrates and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Data Presentation: Representative Sonogashira Couplings
Aryl Halide
Alkyne
Pd Catalyst (mol%)
Cu Catalyst (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
4-Iodoanisole
2-Methyl-3-butyn-2-ol
PdCl₂(PPh₃)₂ (2)
CuI (4)
TEA
THF/TEA
RT
2
95
1-Iodonaphthalene
2-Methyl-3-butyn-2-ol
PdCl₂(PPh₃)₂ (2)
CuI (4)
TEA
THF/TEA
RT
3
92
4-Bromopyridine
2-Methyl-3-butyn-2-ol
Pd(OAc)₂ (3) / XPhos (6)
CuI (5)
K₂CO₃
Dioxane
80
12
85
Data adapted from representative procedures for tertiary propargyl alcohols.
II. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Cornerstone of Click Chemistry
The CuAAC reaction is the premier example of "click chemistry," a concept introduced by K.B. Sharpless.[4] It describes the highly efficient and regioselective formation of a 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide.[5][6] This reaction is exceptionally valuable for bioconjugation, materials science, and drug discovery due to its high yield, mild and often aqueous reaction conditions, and tolerance of a vast array of functional groups.[5] For 3-Ethynyltetrahydrofuran-3-OL, this reaction provides a powerful method for linking the molecule to biomolecules, polymers, or other synthons bearing an azide group.
Causality and Mechanistic Insight
The remarkable rate acceleration of the CuAAC compared to the uncatalyzed Huisgen cycloaddition is attributed to the catalytic action of a copper(I) species.[7]
Catalyst Generation : The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) using a mild reducing agent, most commonly sodium ascorbate.[8]
Copper Acetylide Formation : The Cu(I) species reacts with the terminal alkyne to form a copper acetylide intermediate.
Cycloaddition : The copper acetylide then reacts with the azide in a stepwise manner, involving a six-membered copper metallacycle, to form the triazole ring.[7]
Protonolysis : The resulting triazolyl-copper intermediate is protonated to release the triazole product and regenerate the catalytically active species.
The use of a ligand, such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous systems, can accelerate the reaction and protect the Cu(I) from oxidation.[9]
Simplified mechanism of CuAAC.
Protocol: CuAAC of 3-Ethynyltetrahydrofuran-3-OL with an Organic Azide
This protocol is a general procedure that can be performed in a variety of solvents, including aqueous mixtures.
Materials:
3-Ethynyltetrahydrofuran-3-OL
Organic azide (e.g., Benzyl azide)
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
Sodium ascorbate
Solvent (e.g., a 1:1 mixture of t-butanol and water)
Procedure:
In a vial, dissolve 3-Ethynyltetrahydrofuran-3-OL (1.0 mmol) and the organic azide (1.0 mmol) in the chosen solvent system (e.g., 5 mL of t-BuOH/H₂O 1:1).
In a separate small vial, prepare a fresh 1 M aqueous solution of sodium ascorbate.
In another small vial, prepare a 0.1 M aqueous solution of CuSO₄·5H₂O.
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution (0.2 mmol, 0.2 mL of 1 M solution).
Add the CuSO₄ solution (0.1 mmol, 1.0 mL of 0.1 M solution). A color change is often observed.
Stir the reaction vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor by TLC or LC-MS.
Upon completion, dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography or recrystallization to obtain the pure 1,2,3-triazole.
Data Presentation: Representative CuAAC Reactions
Alkyne
Azide
Cu Source (mol%)
Reducing Agent (mol%)
Solvent
Temp (°C)
Time (h)
Yield (%)
Phenylacetylene
Benzyl Azide
CuSO₄ (1)
Na Ascorbate (5)
tBuOH/H₂O
RT
1
>95
Propargyl Alcohol
1-Azidohexane
CuSO₄ (5)
Na Ascorbate (10)
H₂O
RT
8
91
1-Ethynylcyclohexanol
Benzyl Azide
CuI (2)
N/A (DIPEA base)
CH₃CN
RT
12
88
Data compiled from general click chemistry protocols.[4][9]
III. Selective Catalytic Hydrogenation: Tailoring the Saturation Level
Catalytic hydrogenation allows for the reduction of the ethynyl group in 3-Ethynyltetrahydrofuran-3-OL to either an ethenyl (vinyl) group or a fully saturated ethyl group. The choice of catalyst is paramount in controlling the selectivity of this transformation.
A. Partial Hydrogenation to a (Z)-Alkene using Lindlar's Catalyst
For many applications, particularly in the synthesis of complex natural products, it is desirable to stop the hydrogenation at the alkene stage. Lindlar's catalyst, a "poisoned" palladium catalyst, is the reagent of choice for the stereoselective syn-hydrogenation of alkynes to cis-(Z)-alkenes. The catalyst consists of palladium on a calcium carbonate support, which has been deactivated with lead acetate and quinoline. This deactivation prevents over-reduction to the alkane.[10]
Causality and Mechanistic Insight:
The reaction occurs on the surface of the heterogeneous catalyst. The alkyne adsorbs onto the palladium surface, and hydrogen atoms are delivered to the same face of the triple bond, resulting in the exclusive formation of the cis-alkene. The "poison" (lead acetate) reduces the catalyst's activity, preventing the subsequent hydrogenation of the newly formed alkene.
General workflow for catalytic hydrogenation.
Protocol: Selective Hydrogenation of 3-Ethynyltetrahydrofuran-3-OL
Dissolve the alkyne (1.0 mmol) in ethyl acetate (15 mL) in a round-bottom flask equipped with a magnetic stir bar.
Add Lindlar's catalyst (50 mg, ~5 mol% Pd).
Seal the flask with a septum and purge the system by evacuating and backfilling with hydrogen gas three times.
Leave the final atmosphere under a positive pressure of hydrogen (e.g., from a balloon).
Stir the mixture vigorously at room temperature.
Monitor the reaction closely by TLC or GC to observe the disappearance of the starting material and the formation of the product, ensuring no over-reduction occurs. The reaction is typically complete in 2-6 hours.
Once the starting material is consumed, purge the flask with nitrogen.
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethyl acetate.
Concentrate the filtrate under reduced pressure to yield the crude (Z)-alkene, which can be further purified if necessary.
B. Complete Hydrogenation to an Alkane
To fully reduce the alkyne to an alkane (an ethyl group), a more active catalyst is required.
Catalyst Choice:
Palladium on Carbon (Pd/C): A 5% or 10% Pd/C catalyst is highly effective for this transformation.
Platinum(IV) Oxide (PtO₂, Adams' catalyst): Another powerful catalyst for complete hydrogenation.[11]
The procedure is similar to the partial hydrogenation but is typically run until no more hydrogen uptake is observed, and monitoring focuses on the complete disappearance of both the alkyne and the intermediate alkene.
IV. Conclusion and Future Directions
3-Ethynyltetrahydrofuran-3-OL stands out as a highly valuable and adaptable building block. The catalytic systems detailed in this guide—Sonogashira coupling, copper-catalyzed azide-alkyne cycloaddition, and selective hydrogenation—provide a robust toolkit for its derivatization. By understanding the mechanisms and following these detailed protocols, researchers can confidently and efficiently synthesize a wide range of novel compounds. Future research may focus on developing enantioselective versions of these reactions to control the stereochemistry of the resulting products, further expanding the utility of this versatile scaffold in the pursuit of new therapeutics and advanced materials.
References
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides (Sonogashira coupling). Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]
An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education, 91(10), 1704-1707. [Link]
Hu, H., Yang, F., & Wu, Y. (2013). Palladacycle-Catalyzed Deacetonative Sonogashira Coupling of Aryl Propargyl Alcohols with Aryl Chlorides. The Journal of Organic Chemistry, 78(20), 10506–10507. [Link]
Liang, B., Dai, M., Chen, J., & Yang, Z. (2005). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 70(1), 391–393. [Link]
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
Batey, R. A., Shen, M., & Lough, A. J. (2002). Carbamoyl-Substituted N-Heterocyclic Carbene Complexes of Palladium(II): Application to Sonogashira Cross-Coupling Reactions. Organic Letters, 4(9), 1411–1414. [Link]
Hein, C. D., Liu, X., & Wang, D. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216–2230. [Link]
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. [Link]
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. DFT Study of the Mechanism. Journal of the American Chemical Society, 127(1), 210–216. [Link]
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. [Link]
Application Note: Scalable Synthesis of 3-Ethynyltetrahydrofuran-3-ol
Executive Summary 3-Ethynyltetrahydrofuran-3-ol (CAS 137344-86-6) is a critical chiral building block utilized in the synthesis of next-generation antiviral agents (e.g., Dengue, HCV) and metabolic enzyme inhibitors (e.g...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Ethynyltetrahydrofuran-3-ol (CAS 137344-86-6) is a critical chiral building block utilized in the synthesis of next-generation antiviral agents (e.g., Dengue, HCV) and metabolic enzyme inhibitors (e.g., Lactate Dehydrogenase inhibitors). Its structure features a tertiary alcohol and a terminal alkyne on a tetrahydrofuran ring, providing a versatile handle for "Click" chemistry (CuAAC), Sonogashira couplings, or further functionalization.
This guide details a robust, scalable protocol for the synthesis of 3-Ethynyltetrahydrofuran-3-ol via the nucleophilic addition of ethynylmagnesium bromide to tetrahydrofuran-3-one. Unlike bench-scale methods that often rely on cryogenic conditions (-78 °C), this protocol focuses on process safety and thermal management suitable for kilo-lab and pilot-scale operations.
Retrosynthetic Analysis & Strategy
The most direct and atom-economical route to the target is the 1,2-addition of an ethynyl metal species to dihydrofuran-3(2H)-one (Tetrahydrofuran-3-one).
Strategic Considerations:
Nucleophile Selection: Ethynylmagnesium bromide (Grignard) is preferred over Lithium acetylide for scale-up due to higher stability at temperatures above -40 °C and easier handling in bulk.
Exotherm Management: The addition is highly exothermic. Controlled dosing of the ketone into the Grignard solution (inverse addition) or vice-versa is critical.
Side Reaction Control: The alpha-protons of the ketone are acidic. To minimize enolization (which lowers yield), the reaction temperature must be kept low (-20 °C to 0 °C) and the addition rate strictly controlled.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target molecule.
Safety & Hazard Assessment
CRITICAL WARNING: This protocol involves handling pyrophoric reagents and flammable gases.
Hazard Class
Specific Risk
Mitigation Strategy
Grignard Reagent
Water reactive; violent decomposition releases flammable gas.
Use oven-dried glassware, N2/Ar atmosphere, and anhydrous solvents (<50 ppm H2O).
Acetylene Handling
If generating Grignard in-situ: Explosion hazard under pressure/metal contact.
Do not use copper tubing. Use dedicated mass flow controllers. Vent to a scrubber.
Exotherm
Runaway reaction during addition.
Active cooling (jacketed reactor). Dosing controlled by internal temperature (Tr), not jacket temperature (Tj).
Tetrahydrofuran
Peroxide former.
Test for peroxides prior to distillation or use inhibited anhydrous THF.
Scalable Experimental Protocol
Materials & Equipment[1][2]
Reactor: Jacketed glass reactor (1L to 20L) with overhead stirring, internal temperature probe, and reflux condenser.
Application Note: A Multi-Modal Analytical Framework for Monitoring Reactions of 3-Ethynyltetrahydrofuran-3-OL
Introduction 1.1 The Significance of 3-Ethynyltetrahydrofuran-3-OL in Synthesis 3-Ethynyltetrahydrofuran-3-OL is a versatile heterocyclic building block characterized by a stable tetrahydrofuran core, a reactive tertiary...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
1.1 The Significance of 3-Ethynyltetrahydrofuran-3-OL in Synthesis
3-Ethynyltetrahydrofuran-3-OL is a versatile heterocyclic building block characterized by a stable tetrahydrofuran core, a reactive tertiary alcohol, and a terminal alkyne (ethynyl group). The terminal alkyne is a particularly valuable functional group in modern organic synthesis, serving as a linchpin for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These include, but are not limited to, the Nobel prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "click chemistry"), palladium-catalyzed Sonogashira couplings, and various addition reactions.[1][2] This reactivity profile makes 3-Ethynyltetrahydrofuran-3-OL a valuable precursor in the development of novel pharmaceutical agents, agrochemicals, and functional materials.
1.2 Challenges in Monitoring its Reactions
The very reactivity that makes this molecule attractive also presents analytical challenges. Monitoring the conversion of the terminal alkyne requires techniques that can precisely and accurately track its disappearance while simultaneously quantifying the appearance of a product with often similar physical properties. Incomplete reactions, side-product formation (such as alkyne dimerization in Sonogashira couplings), and the presence of catalysts and reagents can create complex analytical mixtures.[3] Therefore, a robust, multi-modal analytical strategy is not just beneficial but essential for process optimization, yield determination, and quality control.
1.3 Scope of this Application Note
This document provides a comprehensive framework for researchers, process chemists, and quality control analysts to monitor reactions involving 3-Ethynyltetrahydrofuran-3-OL. It details field-proven protocols for High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. The focus is on the causality behind methodological choices, providing not just step-by-step instructions but also the scientific rationale to empower users to adapt these methods to their specific reaction systems.
Core Analytical Principles for Reaction Monitoring
Successful reaction monitoring hinges on obtaining timely, accurate, and specific data. The choice of technique is dictated by the information required at each stage of the reaction.
Qualitative "Go/No-Go" Assessment: Rapidly determining if the key functional group transformation has occurred.
Quantitative Progress Tracking: Accurately measuring the consumption of starting material and formation of product over time to determine reaction kinetics and endpoint.
Structural Confirmation: Unambiguously identifying the final product and any significant impurities.
To achieve this, we advocate for an orthogonal methods approach. This involves using multiple, distinct analytical techniques that measure different chemical properties (e.g., polarity via HPLC and vibrational energy via FTIR) to build a self-validating and trustworthy dataset.
Primary Monitoring Technique: Reversed-Phase HPLC
3.1 Rationale for HPLC in Monitoring Polarity Changes
High-Performance Liquid Chromatography, particularly in the reversed-phase (RP-HPLC) mode, is the cornerstone of reaction monitoring for most small molecules.[4][5] It separates compounds based on their relative polarity. As a reaction proceeds, the conversion of the terminal alkyne of 3-Ethynyltetrahydrofuran-3-OL into a new functional group (e.g., a 1,2,3-triazole in a click reaction) invariably alters the molecule's polarity, leading to a change in its retention time on an RP-HPLC column. This allows for the clear separation and quantification of the starting material, intermediates, and products in a single analysis.[6]
3.2 Protocol: HPLC-UV Method for Baseline Separation
This protocol is a robust starting point for monitoring a typical reaction of 3-Ethynyltetrahydrofuran-3-OL.
3.2.1 Instrumentation and Column
HPLC System with a UV/Vis or Diode Array Detector (DAD).
Column: C18 stationary phase, 4.6 x 150 mm, 5 µm particle size (or similar).
3.2.2 Mobile Phase Preparation
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Acetonitrile.
Causality: The use of 0.1% formic acid helps to protonate any acidic or basic sites on the analytes and the column's residual silanols, leading to sharper, more symmetrical peaks.[7]
3.2.3 Sample Preparation
Carefully quench a small aliquot (e.g., 10-20 µL) of the reaction mixture. A quench is critical to stop the reaction at a precise time point. A typical quench involves diluting the aliquot into a large volume of a solvent that is miscible with the reaction solvent but does not support the reaction (e.g., diluting a DMSO reaction mixture into acetonitrile).
Dilute the quenched sample to an appropriate concentration (target ~0.1-1.0 mg/mL) with a 50:50 mixture of Mobile Phase A and B.
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.
3.2.4 Chromatographic Conditions
Parameter
Setting
Rationale
Flow Rate
1.0 mL/min
Standard for a 4.6 mm ID column, balancing speed and efficiency.
Column Temp.
30 °C
Provides stable retention times and improved peak shape.
Injection Vol.
5 µL
Small volume to prevent peak distortion.
Detection λ
210 nm
Low wavelength for detecting non-aromatic compounds. A DAD is recommended to identify the optimal wavelength for all components.
Gradient
5% to 95% B over 10 min
A broad gradient is an excellent starting point for method development to ensure all components, from polar to non-polar, are eluted from the column.[7]
Hold at 95% B for 2 min
Ensures elution of any strongly retained compounds.
Return to 5% B over 1 min
Prepares the column for the next injection.
Equilibrate at 5% B for 2 min
Critical for reproducible retention times.
3.2.5 Data Analysis and Interpretation
The reaction progress can be calculated by monitoring the change in the peak area of the starting material (SM) and product (P).
This calculation assumes that the starting material and product have similar molar absorptivity at the chosen wavelength. For precise quantification, a calibration curve with authentic standards is required.
Confirmatory Technique 1: FTIR Spectroscopy
4.1 Rationale: A Rapid Functional Group "Litmus Test"
Fourier-Transform Infrared (FTIR) spectroscopy is an exceptionally fast and simple technique for confirming the conversion of the terminal alkyne. The key is to monitor two distinct vibrational bands characteristic of the C≡C-H group. Their disappearance provides definitive, albeit qualitative, evidence of reaction completion.
4.2 Protocol: Attenuated Total Reflectance (ATR)-FTIR
Withdraw a single drop of the reaction mixture.
Apply the drop directly onto the crystal of an ATR-FTIR spectrometer.
Acquire the spectrum (typically requires <1 minute).
Clean the crystal thoroughly with a suitable solvent (e.g., acetone or isopropanol).
The disappearance of the sharp C-H stretch around 3300 cm⁻¹ is the most unambiguous indicator, as this region is often less cluttered than others in the IR spectrum.[8][10]
Confirmatory Technique 2: Nuclear Magnetic Resonance (NMR)
5.1 Rationale: The Gold Standard for Structural Confirmation
While HPLC quantifies components and FTIR confirms functional group changes, NMR spectroscopy provides detailed structural information, confirming that the desired product has formed and identifying the structure of any major byproducts.[11] For reactions of 3-Ethynyltetrahydrofuran-3-OL, ¹H NMR is particularly powerful for monitoring the fate of the unique acetylenic proton.[12][13]
5.2 Protocol: ¹H NMR Analysis of Reaction Aliquots
Withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture.
If the reaction solvent is not deuterated, remove the solvent in vacuo.
Re-dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Transfer the solution to an NMR tube for analysis.
5.3 Key Diagnostic ¹H NMR Signals
Proton Environment
Typical Chemical Shift (δ, ppm)
Expected Observation Upon Reaction
Acetylenic Proton (in SM)
~2.5 ppm (singlet)
Disappearance of this signal.
Product-Specific Proton
Variable (e.g., ~7.5-8.0 ppm for a triazole proton)
Appearance of a new, characteristic signal in a downfield region.
The ability to simultaneously observe the disappearance of a starting material signal and the appearance of a product signal in a single spectrum makes NMR a highly reliable tool for reaction monitoring.[14][15]
Integrated Workflow for Comprehensive Reaction Monitoring
A truly robust monitoring strategy integrates these techniques into a logical workflow. This ensures that decisions are made based on a complete analytical picture.
6.1 A Logic-Driven Approach
The following diagram illustrates a self-validating workflow for monitoring a typical reaction, such as a CuAAC (click) reaction.
Caption: Integrated workflow for reaction monitoring.
Method Validation and Troubleshooting
7.1 Principles of Method Validation
For applications in drug development and manufacturing, any analytical method used must be validated to ensure it is suitable for its intended purpose.[16][17] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[18][19][20] Key validation characteristics include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
Accuracy: The closeness of test results to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.
7.2 Common Troubleshooting for HPLC
Issue
Potential Cause
Suggested Solution
Peak Tailing
Secondary interactions with column silanols; sample overload.
Column void or contamination; sample solvent incompatible with mobile phase.
Replace column; ensure sample is dissolved in a solvent weaker than or equal to the initial mobile phase.
Drifting Retention Times
Insufficient column equilibration; leak in the system; mobile phase composition changing.
Increase equilibration time between runs; check fittings for leaks; prepare fresh mobile phase daily.
Conclusion
The successful synthesis of novel molecules derived from 3-Ethynyltetrahydrofuran-3-OL relies on a rigorous understanding of the reaction's progress. A multi-modal analytical strategy that combines the quantitative power of HPLC with the rapid, confirmatory capabilities of FTIR and the definitive structural insights of NMR provides a robust, efficient, and self-validating framework. This integrated approach empowers scientists to optimize reaction conditions, ensure product quality, and accelerate the development of next-generation chemical entities.
Organic & Biomolecular Chemistry. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
Organic Chemistry Tutor. Reactions of Alkynes. [Link]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
ResearchGate. (2011). Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. [Link]
National Institutes of Health. (2022). Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). [Link]
The Organic Chemistry Tutor (YouTube). (2021). Alkyne Reactions. [Link]
National Institutes of Health. PubChem Compound Summary for CID 2733227, (S)-(+)-3-Hydroxytetrahydrofuran. [Link]
Dr. K (YouTube). (2023). FTIR-16 || IR spectrum of alkynes. [Link]
PubMed Central. (2012). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. [Link]
SlideShare. (2016). ICH Q2 Analytical Method Validation. [Link]
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Technical Support Center: Synthesis of 3-Ethynyltetrahydrofuran-3-OL
This technical guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethynyltetrahydrofuran-3-OL. The...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethynyltetrahydrofuran-3-OL. The information herein is designed to enhance yield, purity, and reproducibility by addressing common experimental challenges with scientifically grounded solutions.
Introduction
The synthesis of 3-Ethynyltetrahydrofuran-3-OL is a critical process for the development of various pharmaceutical intermediates. The primary route involves the ethynylation of 3-oxotetrahydrofuran. This transformation, while conceptually straightforward, is often plagued by issues that can significantly impact yield and purity. This guide is structured to provide direct, actionable solutions to common problems encountered during this synthesis.
Synthetic Workflow Overview
The synthesis of 3-Ethynyltetrahydrofuran-3-OL is typically a two-step process starting from the commercially available 3-hydroxytetrahydrofuran.
Oxidation: 3-Hydroxytetrahydrofuran is oxidized to the key intermediate, 3-oxotetrahydrofuran.
Ethynylation: 3-Oxotetrahydrofuran undergoes a nucleophilic addition of an acetylide anion to yield the final product, 3-Ethynyltetrahydrofuran-3-OL.
Caption: General synthetic workflow for 3-Ethynyltetrahydrofuran-3-OL.
Troubleshooting Guide: Question & Answer Format
This section addresses specific problems that may arise during the synthesis, providing potential causes and detailed solutions.
Part 1: Oxidation of 3-Hydroxytetrahydrofuran to 3-Oxotetrahydrofuran
Question 1: My oxidation of 3-hydroxytetrahydrofuran is incomplete, and I'm getting low yields of 3-oxotetrahydrofuran. What could be the cause?
Answer:
Incomplete oxidation is a common issue and can stem from several factors. Here's a breakdown of potential causes and how to address them:
Cause 1: Inactive Oxidizing Agent.
Explanation: Many oxidizing agents, such as those used in Swern or Dess-Martin oxidations, are sensitive to moisture and can degrade over time. For catalytic systems like TEMPO/TCCA (trichloroisocyanuric acid), the quality of both the catalyst and the stoichiometric oxidant is crucial.[1]
Solution:
Ensure your oxidizing agents are fresh and have been stored under anhydrous conditions.
For TEMPO-based oxidations, use recently purchased and properly stored TCCA.
Consider performing a small-scale test reaction with a known, reliable alcohol substrate to verify the activity of your oxidizing agent.
Cause 2: Suboptimal Reaction Temperature.
Explanation: Oxidation reactions often have a narrow optimal temperature range. For instance, Swern oxidations require very low temperatures (typically below -60 °C) to maintain the stability of the reactive intermediates. Running the reaction at a higher temperature can lead to decomposition of the oxidizing species and reduced efficiency.
Solution:
Carefully monitor and control the internal reaction temperature throughout the addition of reagents.
Use a cryostat or a well-maintained dry ice/acetone bath to ensure a stable low temperature.
Cause 3: Inefficient Stirring.
Explanation: If the reaction mixture is not adequately stirred, localized concentrations of reagents can occur, leading to side reactions or incomplete conversion. This is particularly important in heterogeneous reactions.
Solution:
Use an appropriately sized stir bar and a stir plate with sufficient power to ensure vigorous and homogenous mixing of the reaction components.
For larger-scale reactions, consider mechanical stirring.
Question 2: I'm observing significant byproduct formation during the oxidation. How can I improve the selectivity?
Answer:
Byproduct formation often indicates that the reaction conditions are too harsh or not selective enough for the desired transformation.
Cause 1: Over-oxidation.
Explanation: While less common for secondary alcohols, aggressive oxidizing agents or prolonged reaction times can potentially lead to cleavage of the tetrahydrofuran ring.
Solution:
Carefully monitor the reaction progress using TLC or GC analysis and quench the reaction as soon as the starting material is consumed.
Consider using a milder oxidizing agent. For example, a TEMPO-catalyzed oxidation is known for its high selectivity for alcohols.[1]
Cause 2: Aldol-type Side Reactions of the Product.
Explanation: The product, 3-oxotetrahydrofuran, has enolizable protons and can potentially undergo self-condensation under certain conditions, although this is less likely under standard oxidation conditions.
Solution:
Ensure the workup procedure is performed promptly after the reaction is complete to isolate the ketone and prevent potential degradation or side reactions.
Parameter
Recommendation for TEMPO/TCCA Oxidation
Solvent
Dichloromethane (DCM) or Ethyl Acetate
Temperature
-5 °C to 0 °C during addition, then warm to room temp.
Stoichiometry
1 eq. 3-OH-THF, 1 eq. TCCA, 0.01 eq. TEMPO
Monitoring
GC-MS or TLC until <1% starting material remains
Part 2: Ethynylation of 3-Oxotetrahydrofuran
Question 3: My ethynylation reaction is giving a very low yield of 3-Ethynyltetrahydrofuran-3-OL. What are the likely reasons?
Answer:
Low yields in the ethynylation step are frequently encountered and can be attributed to several critical factors related to the generation and reactivity of the acetylide nucleophile.
Cause 1: Incomplete Formation of the Acetylide Reagent.
Explanation: Whether you are using a pre-formed lithium acetylide or generating an ethynyl Grignard reagent in situ, the presence of any acidic protons (from water, for example) will quench the strong base or the organometallic reagent, preventing the deprotonation of acetylene.[2]
Solution:
Strictly Anhydrous Conditions: All glassware must be flame-dried or oven-dried immediately before use. Solvents like THF or diethyl ether must be rigorously dried, for instance, by distilling from sodium/benzophenone or passing through an activated alumina column.
High-Quality Reagents: Use a freshly titrated solution of n-butyllithium or a high-quality Grignard reagent. Ensure the acetylene gas is passed through a drying agent before being introduced to the reaction.
Cause 2: Enolization of 3-Oxotetrahydrofuran.
Explanation: 3-Oxotetrahydrofuran has acidic α-protons. The acetylide anion is a strong base and can deprotonate the ketone to form an enolate, which is unreactive towards further nucleophilic attack by another acetylide. This is a significant competing side reaction.
Solution:
Low Reaction Temperature: Perform the addition of the 3-oxotetrahydrofuran to the acetylide solution at a low temperature (typically -78 °C). This favors the kinetic nucleophilic addition over the thermodynamically favored deprotonation.
Reverse Addition: Add the solution of 3-oxotetrahydrofuran slowly to a solution of the pre-formed acetylide reagent. This ensures that the acetylide is always in excess, which can help to minimize enolization.
Cause 3: Formation of Dilithium Acetylide.
Explanation: If an excess of strong base (like n-butyllithium) is used relative to acetylene, or if the reaction temperature is not well-controlled during the formation of lithium acetylide, dilithium acetylide can form. This species is less soluble and can be less reactive in the subsequent addition to the ketone.[3]
Solution:
Bubble acetylene gas through the solvent at a low temperature before and during the slow addition of n-butyllithium to ensure an excess of acetylene.
Maintain a low temperature (-78 °C) during the formation of lithium acetylide.
Caption: Common causes of low yield in the ethynylation reaction.
Question 4: I am having difficulty purifying the final product, 3-Ethynyltetrahydrofuran-3-OL. What purification strategies are recommended?
Answer:
The purification of tertiary propargyl alcohols can be challenging due to their polarity and potential for decomposition.
Strategy 1: Aqueous Workup.
Explanation: A careful aqueous workup is the first step to remove inorganic salts and water-soluble impurities.
Protocol:
Quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a mild acid that will protonate the alkoxide without causing significant degradation of the product.
Allow the mixture to warm to room temperature.
Extract the aqueous layer multiple times with a suitable organic solvent such as diethyl ether or ethyl acetate.
Combine the organic layers, wash with brine to remove excess water, and dry over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Filter and concentrate the organic phase under reduced pressure.
Strategy 2: Column Chromatography.
Explanation: Flash column chromatography is often necessary to separate the product from unreacted starting material and non-polar byproducts.
Recommendations:
Stationary Phase: Use silica gel as the stationary phase.
Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is typically effective. Start with a low polarity eluent to remove non-polar impurities and gradually increase the polarity to elute your product.
Monitoring: Monitor the fractions by TLC, staining with a suitable agent like potassium permanganate (which reacts with the alkyne and alcohol) or vanillin.
Strategy 3: Distillation (with caution).
Explanation: If the product is thermally stable, vacuum distillation can be an effective method for purification, especially on a larger scale. However, tertiary propargyl alcohols can be prone to decomposition at elevated temperatures.
Recommendations:
Perform a small-scale trial first to assess the thermal stability of your product.
Use a high-vacuum pump to lower the boiling point.
A short-path distillation apparatus is recommended to minimize the time the compound spends at high temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the Favorskii reaction, and can it be used for this synthesis?
A1: The Favorskii reaction is the reaction of an alkyne with a carbonyl group under basic conditions, typically using a hydroxide or alkoxide base.[4] While it is a classic method for forming propargyl alcohols, for the ethynylation of an enolizable ketone like 3-oxotetrahydrofuran, it can be problematic. The strong basic conditions can promote the competing enolization side reaction, leading to lower yields. The use of pre-formed lithium acetylide or an ethynyl Grignard reagent at low temperatures generally provides better control and higher yields for this type of substrate.
Q2: Can I use an ethynyl Grignard reagent instead of lithium acetylide?
A2: Yes, an ethynyl Grignard reagent (e.g., ethynylmagnesium bromide) is a suitable alternative to lithium acetylide.[5][6] It is generally less basic than organolithium reagents, which can sometimes help to suppress the enolization of the ketone. The Grignard reagent can be prepared by bubbling acetylene through a solution of a suitable Grignard reagent like ethylmagnesium bromide. The subsequent addition to 3-oxotetrahydrofuran should still be performed at low temperatures.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of spectroscopic techniques should be used:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR will show the characteristic acetylenic proton signal (a singlet) and the signals for the tetrahydrofuran ring protons.
¹³C NMR will show the two characteristic signals for the alkyne carbons and the quaternary carbon of the alcohol.
Infrared (IR) Spectroscopy: Look for a sharp, weak absorption around 3300 cm⁻¹ corresponding to the C-H stretch of the terminal alkyne, a weak absorption around 2100 cm⁻¹ for the C≡C stretch, and a broad absorption around 3400 cm⁻¹ for the O-H stretch of the alcohol.
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
Purity Analysis: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the final product.
Q4: What are the key safety precautions for this synthesis?
A4:
n-Butyllithium: This reagent is highly pyrophoric and reacts violently with water. It should be handled under an inert atmosphere (nitrogen or argon) using proper syringe techniques.
Acetylene: Acetylene is a flammable gas and can form explosive acetylides with certain metals (like copper, silver, and mercury). Ensure all equipment is free of these metals. The generation and handling of acetylene should be done in a well-ventilated fume hood.
Anhydrous Solvents: Diethyl ether and THF are highly flammable. Handle them away from ignition sources.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
Experimental Protocols
Protocol 1: TEMPO-Catalyzed Oxidation of 3-Hydroxytetrahydrofuran
To a solution of 3-hydroxytetrahydrofuran (1.0 eq) in dichloromethane (DCM, approx. 0.5 M) at -5 °C, add TEMPO (0.01 eq).
Add trichloroisocyanuric acid (TCCA) (1.0 eq) portion-wise, maintaining the internal temperature below 0 °C.
Allow the reaction mixture to warm to room temperature and stir until GC-MS analysis indicates complete consumption of the starting material.
Filter the reaction mixture to remove solid byproducts, washing the filter cake with DCM.
Wash the combined filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3-oxotetrahydrofuran, which can often be used in the next step without further purification.
Protocol 2: Ethynylation of 3-Oxotetrahydrofuran with Lithium Acetylide
In a flame-dried, three-necked flask equipped with a stir bar, a gas inlet, and a septum, under a nitrogen atmosphere, dissolve anhydrous tetrahydrofuran (THF).
Cool the flask to -78 °C using a dry ice/acetone bath.
Bubble acetylene gas (passed through a drying tube) through the stirred THF for 15-20 minutes.
Slowly add a solution of n-butyllithium (1.05 eq) in hexanes dropwise via syringe, maintaining the temperature below -70 °C. Continue to bubble acetylene through the solution during the addition and for 15 minutes after.
In a separate flame-dried flask, dissolve the crude 3-oxotetrahydrofuran (1.0 eq) in a minimal amount of anhydrous THF.
Slowly add the solution of 3-oxotetrahydrofuran to the lithium acetylide solution at -78 °C via syringe or cannula.
Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction progress by TLC.
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
Follow the workup and purification procedures outlined in the troubleshooting section.
Generation of Ethynyl Grignard Reagent in a Falling Film Microreactor: An Expeditious Flow Synthesis of Propargyl Alcohols and Analogues. ResearchGate. [Link]
Preventing decomposition of 3-Ethynyltetrahydrofuran-3-OL during storage
A Guide to Preventing Decomposition During Storage and Handling Welcome to the technical support guide for 3-Ethynyltetrahydrofuran-3-OL. As Senior Application Scientists, we have compiled this resource to provide resear...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Preventing Decomposition During Storage and Handling
Welcome to the technical support guide for 3-Ethynyltetrahydrofuran-3-OL. As Senior Application Scientists, we have compiled this resource to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into maintaining the stability and purity of this valuable compound. This guide moves beyond simple instructions to explain the underlying chemical principles, ensuring you can make informed decisions in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is 3-Ethynyltetrahydrofuran-3-OL, and why is its stability a concern?
A: 3-Ethynyltetrahydrofuran-3-OL is a tertiary propargylic alcohol containing a tetrahydrofuran (THF) moiety. This unique structure, combining a reactive alkyne and a tertiary alcohol, makes it a versatile building block in medicinal chemistry and materials science. However, these same functional groups are susceptible to specific degradation pathways, including oxidation, acid-catalyzed rearrangement, and polymerization, making proper storage crucial for experimental reproducibility. Propargylic alcohols are known to undergo unique reactions like Meyer-Schuster rearrangements, which can be initiated under improper storage conditions.[1]
Q2: What are the ideal short-term and long-term storage conditions for this compound?
A: The primary goal is to mitigate exposure to heat, light, oxygen, and atmospheric moisture. Based on stability studies of similar sensitive pharmaceutical compounds, a multi-tiered approach is recommended.
Storage Condition
Temperature
Atmosphere
Light Protection
Duration
Short-Term
2-8°C (Refrigerated)
Standard Atmosphere (tightly sealed)
Amber Vial
< 1 Month
Long-Term
-20°C to -80°C (Frozen)
Inert Gas (Argon or Nitrogen)
Amber Vial
> 1 Month
For extended storage, studies on other sensitive organic molecules have shown that storage at -18°C or below can preserve stability for six months or more.[2] Strict aseptic handling and refrigeration are often recommended for easily degradable products.[3]
Q3: Can I store the compound dissolved in a solvent?
A: Yes, but the choice of solvent is critical. If you must store it in solution, use a dry, aprotic, and non-acidic solvent like anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM). Avoid protic solvents (like methanol or ethanol) for long-term storage, as they can participate in degradation reactions. Ensure the solvent is high-purity and free of peroxide or acidic impurities, which are known to initiate decomposition of the THF ring or the propargyl alcohol.[4]
Troubleshooting Guide: Identifying and Solving Decomposition Issues
This section addresses specific problems you may encounter, explaining the likely chemical causes and providing actionable solutions.
Problem 1: My sample of 3-Ethynyltetrahydrofuran-3-OL has developed a yellow or brown tint over time.
Probable Cause: This discoloration is a common indicator of polymerization or oxidation. The terminal alkyne (ethynyl group) is susceptible to oligomerization or polymerization, often catalyzed by trace metal impurities, oxygen, or light. This process can create complex mixtures and colored byproducts. Dimerization of terminal alkynes is a known side reaction that can be catalyzed by trace metals.[5]
Immediate Action: Before use, assess the purity of the discolored material using an appropriate analytical method like GC-MS or NMR spectroscopy to identify and quantify impurities.
Preventative Solution: Strictly adhere to long-term storage protocols. Store the compound under an inert atmosphere (argon is preferable) and in an amber vial at -20°C or below. When handling the material, flush the headspace of the vial with inert gas before re-sealing.
Problem 2: My NMR or GC-MS analysis shows a new peak corresponding to a ketone.
Probable Cause: This is a classic sign of a Meyer-Schuster or Rupe rearrangement.[1] These are acid-catalyzed rearrangements of propargyl alcohols that lead to the formation of α,β-unsaturated ketones or aldehydes. The presence of acidic impurities in your storage container, solvent, or the compound itself can trigger this decomposition pathway.
Immediate Action: If the level of the ketone impurity is significant, the material may need to be repurified by column chromatography or distillation.
Preventative Solution: Ensure all glassware is scrupulously clean and dry. If storing in a solvent, use a freshly opened bottle of anhydrous, inhibitor-free solvent. Consider storing the neat compound over a small amount of a neutral inorganic base like potassium carbonate if acid-catalyzed degradation is a persistent issue, though compatibility should be verified first.
Visualizing Potential Degradation Pathways
The following diagram illustrates the primary decomposition routes for 3-Ethynyltetrahydrofuran-3-OL. Understanding these pathways is key to preventing them.
Caption: Potential degradation pathways for 3-Ethynyltetrahydrofuran-3-OL.
Experimental Protocols & Methodologies
To empower your research, we provide the following validated protocols for handling, storage, and analysis.
Protocol 1: Recommended Handling and Storage Workflow
This protocol is designed to minimize exposure to deleterious conditions from the moment the compound is received.
Caption: Recommended workflow for receiving and storing the compound.
Protocol 2: Purity Assessment by Gas Chromatography (GC)
Regularly checking the purity of your stock is essential. This method provides a baseline for detecting the emergence of degradation products.
Objective: To quantify the purity of 3-Ethynyltetrahydrofuran-3-OL and detect volatile impurities.
Instrumentation and Consumables:
Gas Chromatograph with a Flame Ionization Detector (GC-FID).
Capillary Column: DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
Carrier Gas: Helium or Hydrogen, high purity.
Solvent: Anhydrous Dichloromethane (DCM) or Ethyl Acetate, GC grade.
Vials: 2 mL amber glass autosampler vials with PTFE septa.
Procedure:
Standard Preparation:
Accurately prepare a stock solution of 3-Ethynyltetrahydrofuran-3-OL at ~1 mg/mL in the chosen solvent.
If available, prepare separate standards of potential impurities (e.g., the corresponding ketone) for peak identification.
Sample Preparation:
Under an inert atmosphere if possible, dilute a small amount of the stored sample to the same concentration as the standard (~1 mg/mL).
GC Method Parameters:
Inlet Temperature: 250°C
Injection Volume: 1 µL
Split Ratio: 50:1
Carrier Gas Flow: 1.0 mL/min (constant flow)
Oven Program:
Initial Temperature: 60°C, hold for 2 minutes.
Ramp: 15°C/min to 280°C.
Final Hold: Hold at 280°C for 5 minutes.
Detector Temperature: 300°C
Analysis and Interpretation:
Inject the standard to determine the retention time of the pure compound.
Inject the aged sample.
Compare the chromatograms. New peaks, especially those eluting before or after the main peak, indicate the presence of impurities.
Calculate purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100. A decrease in this value over time confirms degradation. Chromatographic techniques like GC are standard for determining levels of residual solvents and impurities.[6][7]
References
Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization . MDPI. Available at: [Link]
Atmospheric degradation of 3-methylfuran: kinetic and products study . ResearchGate. Available at: [Link]
Pathways for decomposition of THF by organolithiums: The role of HMPA . ResearchGate. Available at: [Link]
Development, characterization, and stability studies of ethinyl estradiol solid dispersion . Springer. Available at: [Link]
Stabilization of aldehydes and/or an alcohols. Google Patents.
Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones . National Institutes of Health (NIH). Available at: [Link]
Mechanism of degradation of propargyl alcohol by acid-catalysed hydrolysis and corrosion inhibition efficiency of propargyl alcohol intermediates for carbon steel in hydrochloric acid . ResearchGate. Available at: [Link]
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS . ResearchGate. Available at: [Link]
Environmental Sample Stability for Pharmaceutical Compound Analysis: Handling and Preservation Recommendations . National Institutes of Health (NIH). Available at: [Link]
ICH Q3C (R9) Guideline on impurities . European Medicines Agency (EMA). Available at: [Link]
III Analytical Methods . Ministry of the Environment, Government of Japan. Available at: [Link]
Ethinyl Estradiol | Lyophilized Nanosuspension | Stability | Cytotoxicity | Apoptosis | Bioavailability . Indian Journal of Pharmaceutical Sciences. Available at: [Link]
Analytical methods for tracing pharmaceutical residues in water and wastewater . AquaEnergy Expo Knowledge Hub. Available at: [Link]
Tetrahydrofuran Degradation Pathway . Eawag-BBD. Available at: [Link]
Norelgestromin/Ethinyl Estradiol Intravenous Infusion Formulation Optimization, Stability and Compatibility Testing: A Case Study to Overcome Polysorbate 80 Interference in Chromatographic Analysis . ResearchGate. Available at: [Link]
Development and Validation of a New Storage Procedure to Extend the In-Use Stability of Azacitidine in Pharmaceutical Formulations . MDPI. Available at: [Link]
Preparation of Alkynes, Part 4: By Vinylation and Alkynylation of Terminal Alkynes . YouTube. Available at: [Link]
METHOD DEVELOPMENT, VALIDATION AND STRESS DEGRADATION STUDIES OF BULK DRUG AND ITS PHARMACEUTICAL DOSAGE FORM . IJCRT.org. Available at: [Link]
Q3C (R6) Step 5 - impurities: guideline for residual solvents . European Medicines Agency (EMA). Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 3-Ethynyltetrahydrofuran-3-OL (Compound CAS No. 137344-86-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for enhancing the stability of this versatile intermediate in solution. Our goal is to empower you with the knowledge to mitigate degradation, ensure experimental reproducibility, and preserve the integrity of your results.
Introduction: Understanding the Stability Challenges
3-Ethynyltetrahydrofuran-3-OL is a unique molecule featuring three key functional groups: a tertiary alcohol, a tetrahydrofuran (THF) ring, and a terminal alkyne. While this combination makes it a valuable building block in synthesis, it also presents specific stability challenges. The ether linkage of the THF ring can be susceptible to cleavage under strong acidic or basic conditions.[1] The tertiary alcohol can be prone to elimination reactions, and the overall structure may be sensitive to oxidation and temperature. This guide provides a systematic approach to addressing these potential issues.
Troubleshooting Guide: Diagnosis and Resolution
This section is structured in a question-and-answer format to directly address common problems encountered during the handling and use of 3-Ethynyltetrahydrofuran-3-OL solutions.
Question 1: I prepared a solution of 3-Ethynyltetrahydrofuran-3-OL and observed a color change (e.g., to yellow or brown) over a short period. What is happening?
Answer: A color change is a common indicator of oxidative degradation. The tetrahydrofuran moiety, like other ethers, can be susceptible to oxidation, potentially leading to the formation of peroxides or other chromophoric byproducts. The terminal alkyne and tertiary alcohol can also be sites of oxidation.
Immediate Actions & Solutions:
Inert Atmosphere: The most effective preventative measure is to handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon).[2] This minimizes contact with atmospheric oxygen.
Solvent Purity: Ensure you are using high-purity, peroxide-free solvents. Ethers like THF or diethyl ether are particularly prone to peroxide formation and should be tested and purified if necessary.
Light Protection: Store solutions in amber glass vials or protect clear vials from light to prevent photo-induced degradation.
Temperature Control: Store stock solutions at low temperatures (2-8°C or -20°C for long-term storage) to decrease the rate of all chemical reactions, including oxidation.[3]
Question 2: My analytical results (HPLC, GC, NMR) show the appearance of new peaks and a decrease in the main peak area over time. What are the likely degradation pathways?
Answer: The appearance of new peaks confirms that the compound is degrading. The identity of these new peaks can provide clues about the degradation mechanism. Based on the structure, two primary non-oxidative degradation pathways are likely:
Acid or Base-Catalyzed Degradation: Both strongly acidic and strongly basic conditions can be detrimental.
Acidic Conditions: Can promote ring-opening of the THF ether or elimination of the tertiary alcohol.
Basic Conditions: Strong bases can deprotonate the terminal alkyne, potentially leading to side reactions. Very strong bases, such as organolithiums, are known to cause cleavage of the THF ring.[1]
Solvent Reactivity: Protic solvents (e.g., water, methanol) can participate in degradation reactions, especially at non-neutral pH. Tertiary alcohols can be less stable in polar solvents due to steric interactions that affect solvation and aggregation properties.[4][5]
Troubleshooting Flowchart:
Below is a decision-making workflow to help diagnose the source of instability.
Caption: Workflow for preparing a stabilized stock solution.
Procedure:
Place a new, clean amber glass vial on the analytical balance and tare the weight.
Carefully weigh the desired amount of 3-Ethynyltetrahydrofuran-3-OL directly into the vial.
Remove the vial from the balance. Using a syringe, add the calculated volume of anhydrous ACN to achieve the target concentration (e.g., for 10 mg of compound, add 1 mL of ACN).
Insert a needle connected to an inert gas line into the vial's headspace, with a second needle serving as an outlet. Gently bubble the inert gas through the solution for 30-60 seconds to displace any dissolved oxygen.
Remove the needles and immediately seal the vial tightly with the PTFE-lined cap.
Vortex briefly to ensure complete dissolution.
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
Store the solution at the recommended temperature (see storage table above).
Protocol 2: Monitoring Solution Stability by HPLC-UV
This protocol provides a general framework for assessing the stability of your solution under specific experimental conditions.
Objective: To quantify the percentage of intact 3-Ethynyltetrahydrofuran-3-OL over time.
Methodology:
Prepare the Solution: Make the solution of 3-Ethynyltetrahydrofuran-3-OL in your solvent or buffer of interest as you would for your experiment.
Timepoint Zero (T=0): Immediately after preparation, inject an aliquot of the solution onto a suitable HPLC system. Record the peak area of the main compound. This serves as your 100% reference.
Incubate: Store the solution under the exact conditions of your experiment (e.g., 37°C in a cell culture incubator).
Subsequent Timepoints: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot, quench any reaction if necessary, and inject it into the HPLC.
Data Analysis:
Calculate the relative peak area at each timepoint compared to T=0.
Relative Purity (%) = (Peak Area at T=x / Peak Area at T=0) * 100
Plot the Relative Purity (%) versus time to visualize the degradation kinetics. A loss of >5-10% purity may indicate significant instability under your test conditions.
Analytical Method Development:
Column: A C18 reverse-phase column is a good starting point.
Mobile Phase: A gradient of Water (with 0.1% formic acid) and Acetonitrile (with 0.1% formic acid) is often effective.
Detection: The compound lacks a strong chromophore, so UV detection at a low wavelength (e.g., 200-210 nm) or the use of a more universal detector like Mass Spectrometry (LC-MS) or Charged Aerosol Detection (CAD) is recommended for accurate quantification.
[6][7]
By implementing these handling strategies and validation protocols, you can significantly enhance the stability of 3-Ethynyltetrahydrofuran-3-OL in your experiments, leading to more reliable and reproducible scientific outcomes.
References
US7067688B2 - Acetylene alcohol and method for preparing the same - Google Patents. Google Patents.
Polarisation effects on the solvation properties of alcohols - PMC - NIH . (2017). National Institutes of Health. Available at: [Link]
Learn About the Application and Storage of Allyl Alcohol - Nanjing Chemical Material Corp . Nanjing Chemical Material Corp. Available at: [Link]
Analytical Method Summaries - Eurofins . Eurofins. Available at: [Link]
Polarisation effects on the solvation properties of alcohols - RSC Publishing . (2017). Royal Society of Chemistry. Available at: [Link]
7. ANALYTICAL METHODS . Agency for Toxic Substances and Disease Registry. Available at: [Link]
Pathways for decomposition of THF by organolithiums: The role of HMPA - ResearchGate . (2025). ResearchGate. Available at: [Link]
A general method for the synthesis of enantiopure aliphatic chain alcohols with established absolute configurations. Part 2, via catalytic reduction of acetylene alcohol MαNP esters | Request PDF - ResearchGate . (2025). ResearchGate. Available at: [Link]
Analytical tools for monitoring glycol degradation . (n.d.). NVA. Available at: [Link]
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS . (2021). IJRPR. Available at: [Link]
Acetylenic Alcohols: Emerging Opportunities and Watson's Competitive Edge - FCAD Group . FCAD Group. Available at: [Link]
The metabolic pathway of THF-degrading composite bacteria and its immobilized microspheres - PubMed . (2025). PubMed. Available at: [Link]
Solvent Effects on the Steric Course of the Solvolysis of Tertiary Acyclic Derivatives | Request PDF - ResearchGate . (2025). ResearchGate. Available at: [Link]
Acetylene in Organic Synthesis: Recent Progress and New Uses - PMC . (2016). National Institutes of Health. Available at: [Link]
Synthesis of acetylenic alcohols with calcium carbide as the acetylene source - Green Chemistry (RSC Publishing) . (2013). Royal Society of Chemistry. Available at: [Link]
Solvent effects on the magnetic shielding of tertiary butyl alcohol, tertiary butyl amine and related molecules - SciSpace . SciSpace. Available at: [Link]
Chemical Storage and Handling Recommendations - NY.Gov . (2016). New York State Department of Environmental Conservation. Available at: [Link]
Analytical methods for human biomonitoring of pesticides. A review . (n.d.). ScienceDirect. Available at: [Link]
Atmospheric degradation of 3-methylfuran: kinetic and products study - ACP . (2011). Atmospheric Chemistry and Physics. Available at: [Link]
Biodegradation of Tetrahydrofuran by the Newly Isolated Filamentous Fungus Pseudallescheria boydii ZM01 - PMC . (2020). National Institutes of Health. Available at: [Link]
Alkyne Reactivity - MSU chemistry . Michigan State University. Available at: [Link]
Effect of pH on temperature stability of folates - ResearchGate . (2025). ResearchGate. Available at: [Link]
Alkynes to Alcohols - Chemistry Steps . Chemistry Steps. Available at: [Link]
Effect of pH on the thermal stability of potent roasty odorants, 3-mercapto-3-methylbutyl esters, in coffee drink - PubMed . (2003). PubMed. Available at: [Link]
Influence of pH and Temperature on the Synthesis and Stability of Biologically Synthesized AgNPs - MDPI . (2025). MDPI. Available at: [Link]
The effect of natural antioxidants, pH, and green solvents upon catechins stability during ultrasonic extraction from green tea leaves (Camellia sinensis) - PMC . (2023). National Institutes of Health. Available at: [Link]
Effect of storage temperature on the antioxidant activity and catechins stability of Matcha (Camellia sinensis) - PMC . (2021). National Institutes of Health. Available at: [Link]
Technical Support Center: Synthesis of 3-Ethynyltetrahydrofuran-3-OL
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethynyltetrahydrofuran-3-OL. It provides in-depth troubleshooting advice and answers to frequently aske...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethynyltetrahydrofuran-3-OL. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding byproduct identification and mitigation. Our approach is rooted in mechanistic understanding to empower you to not only solve current issues but also to anticipate and prevent future challenges.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 3-Ethynyltetrahydrofuran-3-OL, and what are its primary challenges?
The most prevalent and direct method for synthesizing 3-Ethynyltetrahydrofuran-3-OL is the nucleophilic addition of an acetylide anion to tetrahydrofuran-3-one. This is a specific instance of an ethynylation reaction, a subset of the broader Favorskii reaction class.[1][2] The acetylide is typically generated in situ from acetylene gas with a strong base like an alkali metal amide (e.g., NaNH₂) or an organolithium reagent (e.g., n-BuLi).
The primary challenges associated with this synthesis are:
Managing the Basicity: The strong bases required can promote side reactions of the starting ketone, primarily self-condensation (aldol reaction).
Handling Acetylene: Acetylene is a flammable and potentially explosive gas, requiring specialized handling procedures. Alternatively, protected acetylene equivalents can be used, adding extra steps to the synthesis.
Product Instability: The product, a tertiary propargyl alcohol, can be sensitive to acidic conditions, potentially leading to degradation during workup.
Impurity Profile: A range of structurally similar byproducts can form, complicating purification and potentially impacting downstream applications.
Q2: I'm observing a significant amount of unreacted tetrahydrofuran-3-one in my crude reaction mixture. What are the likely causes?
Incomplete conversion is a common issue and can typically be traced back to three main areas:
Inefficient Acetylide Formation: The base may have been partially quenched by moisture or acidic impurities in the solvent or glassware. Ensure all reagents and apparatus are scrupulously dried.
Insufficient Reagent Stoichiometry: While a 1:1 molar ratio is theoretical, often a slight excess (1.1-1.3 equivalents) of the acetylide is necessary to drive the reaction to completion.
Low Reaction Temperature: The addition of the ketone to the acetylide solution is typically performed at low temperatures (e.g., -78 °C) to control exothermicity. However, if the reaction is not allowed to warm sufficiently afterward, the rate of conversion may be too slow. A gradual warming to 0 °C or room temperature is often required.
Q3: My final product has a yellowish tint after purification. What could be the cause?
A yellow coloration often points to the presence of conjugated polymeric impurities. These can arise from the polymerization of acetylene, especially in the presence of copper salts which are sometimes used in these reactions.[1] Additionally, prolonged exposure to air or light can cause degradation of certain byproducts, leading to colored species. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) and that the product is stored in a cool, dark place.
Part 2: Troubleshooting Guide: Byproduct Identification & Mitigation
This section addresses specific experimental observations and provides a logical workflow for identifying and resolving the underlying issues.
Observation 1: An unexpected peak with a mass of M+2 (relative to the product) is observed in GC-MS.
Likely Identity: Tetrahydrofuran-3-ol. This byproduct arises from the reduction of the starting material, tetrahydrofuran-3-one.
Causality: This is often seen when using metal hydride bases or if the workup procedure involves a reducing agent (e.g., sodium borohydride) intended to quench another species. Certain batches of organolithium reagents can also contain residual lithium hydride.
Mitigation Strategy:
Verify the identity and purity of your base.
Avoid using reactive metal hydrides in the workup unless absolutely necessary. A simple aqueous quench with ammonium chloride is typically sufficient.
Protocol: After the reaction is deemed complete, cool the mixture to 0 °C and slowly add a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Observation 2: A high molecular weight impurity (approx. 2x the mass of the starting material) is detected.
Likely Identity: Aldol condensation adduct of tetrahydrofuran-3-one. The base deprotonates the α-carbon of the ketone, forming an enolate which then attacks another molecule of the ketone.
Causality: This side reaction is favored by higher temperatures and prolonged reaction times in the presence of the base before the acetylide has fully reacted.
Mitigation Strategy:
Maintain a low temperature (-78 °C) during the addition of tetrahydrofuran-3-one to the acetylide solution.
Add the ketone solution slowly to ensure it reacts with the acetylide rather than accumulating and reacting with itself.
Use a slight excess of the acetylide to ensure the ketone is consumed quickly.
Byproduct Identification Workflow
Caption: Troubleshooting workflow for byproduct identification.
Part 3: Key Byproduct Profiles & Data
This table summarizes the most common byproducts, their characteristics, and methods for confirmation.
Byproduct Name
Structure
Molecular Weight ( g/mol )
Likely Cause
Analytical Confirmation
Tetrahydrofuran-3-one
86.09
Incomplete reaction
GC-MS, ¹H NMR (distinct carbonyl α-protons)
Aldol Adduct
Structure varies
172.18
Excess base, high temperature
LC-MS (M=172), ¹H & ¹³C NMR (doubled THF signals)
1,4-Butynediol derivative
Structure varies
~114.12
Acetylide dimerization/reaction
GC-MS, ¹H NMR (symmetric alkyne signals)
Tetrahydrofuran-3-ol
88.11
Reduction of starting material
GC-MS (M=88), comparison with authentic standard
Part 4: Experimental Protocols
Protocol 1: Synthesis of 3-Ethynyltetrahydrofuran-3-OL
This protocol is for informational purposes and should be adapted and optimized based on laboratory safety standards and specific experimental goals.
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone condenser, a gas inlet, and a rubber septum. Purge the system with dry nitrogen or argon.
Acetylide Formation: Charge the flask with anhydrous liquid ammonia (approx. 10 mL per 10 mmol of final product) and cool to -78 °C. Add a small piece of sodium metal and a catalytic amount of FeCl₃. Bubble acetylene gas through the solution until the blue color disappears, indicating the formation of sodium acetylide.
Reaction: Dissolve tetrahydrofuran-3-one (1.0 eq) in anhydrous THF (2-3 mL per mmol). Using a syringe, add the ketone solution dropwise to the stirred sodium acetylide suspension at -78 °C over 20-30 minutes.
Warming & Quench: After the addition is complete, stir the mixture at -78 °C for one hour, then allow it to slowly warm to room temperature and stir overnight. Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
Workup: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by vacuum distillation.
Protocol 2: GC-MS Analysis for Byproduct Identification
Sample Prep: Prepare a dilute solution of the crude reaction mixture (approx. 1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.
GC Conditions (Example):
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Inlet Temp: 250 °C
Oven Program: Start at 50 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
Carrier Gas: Helium, constant flow of 1.0 mL/min.
MS Conditions (Example):
Source Temp: 230 °C
Quad Temp: 150 °C
Ionization Mode: Electron Impact (EI), 70 eV.
Scan Range: 35-400 m/z.
Analysis: Analyze the resulting chromatogram to separate components by retention time. Examine the mass spectrum of each peak to determine its molecular weight and fragmentation pattern, comparing it against known databases (e.g., NIST) and the potential byproduct profiles listed above.
Reaction and Byproduct Formation Mechanisms
Caption: Main synthesis pathway and a common side reaction.
References
CN107417648B - The synthetic method of 3-aminomethyltetrahydrofuran - Google P
US5912364A - Process for the preparation of 3-methyltetrahydrofuran - Google P
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Investigation into the Formation of Impurities during the Optimization of Brig
US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran - Google P
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WO2008093955A1 - Process for the efficient preparation of 3-hydroxytetrahydrofuran - Google P
Alkynyl
Favorskii reaction - Wikipedia.
The Catalytic, Enantioselective Favorskii Reaction - Denmark Group, University of Illinois Urbana-Champaign.
Ketone synthesis by reaction (hydration) of alkynes - Organic Chemistry Portal.
Alkynes to Aldehydes and Ketones - Chemistry Steps.
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques - Research and Reviews: Journal of Pharmaceutical Analysis.
Synthesis and Characterization of Impurities in the Production Process of Lopinavir - N
Impurities in Pharmaceuticals- A Review - SciSpace.
How to avoid polymerization of 3-Ethynyltetrahydrofuran-3-OL
Welcome to the technical support guide for 3-Ethynyltetrahydrofuran-3-OL. This resource is designed for researchers, scientists, and drug development professionals to ensure the successful and safe handling of this valua...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for 3-Ethynyltetrahydrofuran-3-OL. This resource is designed for researchers, scientists, and drug development professionals to ensure the successful and safe handling of this valuable synthetic building block. Drawing from established principles in alkyne and propargyl alcohol chemistry, this guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you mitigate the primary challenge associated with this reagent: unwanted polymerization.
Understanding the Challenge: The Reactivity of 3-Ethynyltetrahydrofuran-3-OL
3-Ethynyltetrahydrofuran-3-OL is a bifunctional molecule featuring a terminal alkyne and a tertiary alcohol. This combination, while synthetically useful, also presents inherent stability risks. The terminal alkyne group (C≡C-H) is susceptible to various polymerization pathways, which can be initiated by heat, light, transition metal contamination, and strong acidic or basic conditions.[1][2] Polymerization can manifest as increased viscosity, discoloration, or the formation of insoluble precipitates, compromising experimental outcomes and reagent integrity.
Troubleshooting Guide: Identifying and Resolving Polymerization Issues
This section addresses specific problems you may encounter during the storage and use of 3-Ethynyltetrahydrofuran-3-OL.
Issue 1: Reagent appears viscous, discolored (yellow to brown), or contains solid precipitates upon receipt or after storage.
Probable Cause: Spontaneous polymerization has occurred due to improper storage conditions, such as exposure to heat, light, or atmospheric oxygen. Propargyl alcohols can undergo thermal decomposition, and terminal alkynes are known to polymerize under various conditions.[3][4]
Immediate Action:
Do not use the reagent. The presence of oligomers or polymers will lead to inaccurate quantification and introduce impurities into your reaction.
Isolate the container. Move the vial or bottle to a secondary containment vessel in a fume hood.
Consult your institution's safety protocols for disposal of reactive chemicals.
Preventative Measures:
Verify Storage on Arrival: Always ensure the product is stored according to the manufacturer's recommendations immediately upon receipt.
Cold & Dark Storage: Store the reagent at the recommended temperature (typically 2-8°C) in a dark location or in an amber vial to protect it from light.[5]
Inert Atmosphere: For long-term storage, blanketing the container with an inert gas like argon or nitrogen can prevent oxygen-initiated radical polymerization.
Issue 2: A reaction mixture containing 3-Ethynyltetrahydrofuran-3-OL rapidly changes color, thickens, or exotherms unexpectedly.
Probable Cause: A component in your reaction mixture is initiating polymerization. Common culprits include:
Trace Metal Contamination: Transition metals, particularly copper, palladium, and rhodium, are potent catalysts for alkyne polymerization and coupling reactions.[6][7][8]
Strong Bases or Acids: Both strong bases (e.g., hydroxides, alkoxides) and acids can catalyze the polymerization of alkynes and related compounds.[9][10] The combination of propargyl alcohol with strong bases can be particularly hazardous.[9]
Peroxides: If solvents like THF or diethyl ether are used, peroxide contamination can initiate radical polymerization.
Immediate Action:
Cease Heating/Stirring: Immediately remove the reaction from any heat source.
Cool the Reaction: If an exotherm is occurring, use an ice bath to cool the vessel.
Quench Carefully (if safe): If the reaction is small-scale and you can do so safely, quenching with a mild acidic solution (for base-initiated polymerization) or a radical inhibitor (like hydroquinone) might be possible. Exercise extreme caution.
Preventative Measures:
Use High-Purity Reagents: Ensure all solvents and reagents are free from metal contamination.
Solvent Purity: Use freshly distilled or inhibitor-free, peroxide-tested solvents. Many stabilized grades of THF contain BHT, which can help prevent peroxide formation.[11]
Avoid Strong Bases/Acids: If your chemistry allows, opt for milder bases (e.g., organic amines) or acids. If strong reagents are necessary, add them slowly at low temperatures.
Consider Inhibitors: For sensitive reactions, adding a small amount of a radical inhibitor like 4-methoxyphenol (MEHQ) or butylated hydroxytoluene (BHT) to the reaction mixture can be beneficial, provided it does not interfere with your desired transformation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 3-Ethynyltetrahydrofuran-3-OL?
A1: The ideal storage conditions are designed to minimize exposure to polymerization initiators.
Parameter
Recommendation
Rationale
Temperature
2–8 °C
Reduces the rate of thermal decomposition and spontaneous polymerization.[5]
Atmosphere
Inert Gas (Argon or Nitrogen)
Prevents oxidation and oxygen-initiated radical polymerization.
Light
Amber Vial / Dark Location
Protects against light-induced radical formation.
Container
Tightly Sealed Glass Bottle
Prevents contamination and exposure to moisture and air.
Q2: Can I distill 3-Ethynyltetrahydrofuran-3-OL to purify it?
A2: Distillation is possible but carries significant risk. Local overheating during distillation can cause rapid, and potentially explosive, decomposition or polymerization.[12] If distillation is absolutely necessary:
Use a high-vacuum, low-temperature setup.
Ensure the apparatus is scrupulously clean and free of any metal or base contaminants.
Consider adding a small amount of a non-volatile acid stabilizer if compatible with your final application.[12][13]
Never distill to dryness. The dry residue can be explosive.
Q3: What materials should I avoid when working with this compound?
A3: To prevent catalytic polymerization, avoid contact with the following:
Material Class
Examples
Reason for Incompatibility
Transition Metals
Copper, Brass, Bronze, Palladium, Rhodium, Nickel
Potent catalysts for alkyne coupling and polymerization.[6][7]
Strong Bases
KOH, NaOH, NaNH₂, BuLi
Can deprotonate the terminal alkyne or alcohol, initiating anionic polymerization.[1][9]
Strong Acids
H₂SO₄, HCl, Lewis Acids (e.g., BF₃)
Can initiate cationic polymerization of the tetrahydrofuran ring or the alkyne.[10][14]
Oxidizing Agents
Peroxides, Nitrates, Chromates
Can initiate radical polymerization or lead to uncontrolled oxidation.[15]
Q4: I am using this reagent for a Sonogashira coupling. How do I prevent homocoupling (Glaser coupling)?
A4: Sonogashira coupling uses palladium and copper catalysts, which can also promote the oxidative homocoupling of terminal alkynes.[7] To minimize this side reaction:
Degas Rigorously: Thoroughly degas all solvents and reagents to remove oxygen, which is the oxidant in Glaser coupling.
Use an Amine Base: Use an amine like triethylamine or diisopropylethylamine, which acts as both a base and a ligand that can help suppress homocoupling.
Maintain an Inert Atmosphere: Run the reaction under a strict argon or nitrogen atmosphere.
Control Copper Concentration: Use the minimum effective amount of the copper co-catalyst.
Visualizing Polymerization Pathways & Prevention
The following diagram illustrates the primary pathways leading to the degradation of 3-Ethynyltetrahydrofuran-3-OL and the key preventative measures.
Caption: Key initiators of polymerization and corresponding preventative strategies.
Experimental Protocol: A Model Click Chemistry Reaction
This protocol for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) incorporates best practices to avoid polymerization of 3-Ethynyltetrahydrofuran-3-OL.
Objective: To conjugate 3-Ethynyltetrahydrofuran-3-OL with Benzyl Azide.
Materials:
3-Ethynyltetrahydrofuran-3-OL (stored at 2-8°C under Argon)
Benzyl Azide
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
Sodium Ascorbate
Degassed Solvent (e.g., THF/Water 1:1 mixture)
Workflow Diagram:
Caption: Workflow for a CuAAC reaction emphasizing safe handling.
Step-by-Step Procedure:
Solvent Preparation: Degas your chosen solvent (e.g., 1:1 THF/Water) by sparging with argon for 30 minutes to remove dissolved oxygen.
Reagent Preparation: In a clean, dry flask under an argon atmosphere, dissolve Benzyl Azide (1.0 eq) and 3-Ethynyltetrahydrofuran-3-OL (1.05 eq) in the degassed solvent.
Catalyst Preparation: In a separate vial, dissolve Copper(II) Sulfate Pentahydrate (0.05 eq) and Sodium Ascorbate (0.10 eq) in a small amount of degassed water. The solution should turn a pale yellow as Cu(II) is reduced to the active Cu(I) species. Rationale: Preparing the catalyst fresh and using a reducing agent ensures the active Cu(I) species is present without needing to handle potentially pyrophoric Cu(I) salts directly.
Reaction Initiation: Add the catalyst solution dropwise to the stirred solution of the azide and alkyne at room temperature.
Reaction Monitoring: Allow the reaction to stir under argon at room temperature. Monitor its progress by TLC or LC-MS until the starting materials are consumed. Rationale: Running the reaction at room temperature minimizes the risk of thermal decomposition.
Workup: Upon completion, quench the reaction with a dilute aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
By adhering to these guidelines, you can effectively prevent the unwanted polymerization of 3-Ethynyltetrahydrofuran-3-OL, ensuring the integrity of your material and the success of your experiments.
References
Thermal Decomposition of Propargyl Alcohol: Single Pulse Shock Tube Experimental and ab Initio Theoretical Study. The Journal of Physical Chemistry A. [Link]
Thermal Decomposition of Propargyl Alcohol: Single Pulse Shock Tube Experimental and ab Initio Theoretical Study. The Journal of Physical Chemistry A. [Link]
Thermal Hazards of Using Propargyl Alcohol with Strong Bases. Organic Process Research & Development. [Link]
What Makes Propargyl Alcohol a Key Component in Specialty Chemicals?. LinkedIn. [Link]
All Kinds of Reactivity: Recent Breakthroughs in Metal-Catalyzed Alkyne Chemistry. PMC. [Link]
Thermal Decomposition of Propargyl Alcohol: Single Pulse Shock Tube Experimental and ab Initio Theoretical Study. ResearchGate. [Link]
Advances in Transition-Metal-Catalyzed Synthesis of Alkyne Polymers. ResearchGate. [Link]
Conjugated polymers developed from alkynes. National Science Review. [Link]
Metal-Free Catalysts for the Polymerization of Alkynyl-Based Monomers. MDPI. [Link]
Transition metal alkyne complex. Wikipedia. [Link]
Process of purifying propargyl alcohol.
Propargyl alcohol uses - Synthesis, and Safety. Rawsource. [Link]
SAFETY DATA SHEET. Expert Synthesis Solutions. [Link]
Cyclic Polymers from Alkynes: Scope and Degradation. Macromolecules. [Link]
Alkyne-Palladium(II)-Catalyzed Living Polymerization of Isocyanides: An Exploration of Diverse Structures and Functions. Accounts of Chemical Research. [Link]
Alkyne Derivatives of SARS-CoV-2 Main Protease Inhibitors Including Nirmatrelvir Inhibit by Reacting Covalently with the Nucleophilic Cysteine. NIH. [Link]
Advances and Challenges in User-friendly Alkyne Metathesis Catalysts. chem-ag.com. [Link]
Synthesis and characterization of new type polytetrahydrofuran polyol. ResearchGate. [Link]
Stability of Allenes and Alkynes. Chemistry Stack Exchange. [Link]
Design and Synthesis of Tacrine–Coumarin Hybrids via Click Chemistry as Multifunctional Cholinesterase Inhibitors for the Treatment of Alzheimer's Disease. MDPI. [Link]
Safety in the Organic Chemistry Laboratory. California State University, Bakersfield. [Link]
[Grade 12 Chemistry] Why are cyclic alkynes not often found and are often unstable?. Reddit. [Link]
Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. ACS Omega. [Link]
Improving the regioselectivity of reactions with 3-Ethynyltetrahydrofuran-3-OL
Welcome to the technical support center for 3-Ethynyltetrahydrofuran-3-OL. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of achieving high regioselectiv...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 3-Ethynyltetrahydrofuran-3-OL. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of achieving high regioselectivity in reactions involving this versatile building block. The unique structure, featuring a terminal alkyne adjacent to a tertiary alcohol within a tetrahydrofuran ring, presents both opportunities and challenges in directing reaction outcomes.
This document provides in-depth, experience-based answers to common questions and troubleshooting scenarios.
Section 1: Foundational Principles & FAQs
Before diving into specific reaction troubleshooting, it's crucial to understand the inherent properties of 3-Ethynyltetrahydrofuran-3-OL that govern its reactivity.
Q1: What are the key structural features of 3-Ethynyltetrahydrofuran-3-OL that influence regioselectivity?
A1: There are two primary features to consider:
The Terminal Alkyne: This is an electron-rich, linear functional group that is susceptible to a variety of addition and coupling reactions. The two carbons of the alkyne are electronically different; the terminal carbon is more sterically accessible and slightly more nucleophilic, while the internal carbon is more electrophilic.
The Propargylic Tertiary Hydroxyl Group (-OH): This is the most critical feature for controlling regioselectivity. The hydroxyl group can act as a directing group .[1][2] It can coordinate to a metal catalyst, bringing the catalytic center into close proximity to one of the alkyne carbons, thereby directing the reaction to a specific position.[3] It can also influence the electronic environment of the alkyne through hydrogen bonding.
dot
graph TD {
A[3-Ethynyltetrahydrofuran-3-OL] --> B{Terminal Alkyne};
A --> C{Tertiary -OH Group};
B --> D["Site for C-C bond formation"];
C --> E["Coordinating/Directing Group"];
E --> F["Controls Regioselectivity"];
D --> F;
graph_attr [label="Key structural features influencing reactivity."];
node_attr [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"];
edge_attr [color="#34A853"];
A [fillcolor="#EA4335"];
}
enddot
Key structural features influencing reactivity.
Q2: What is the most common regioselectivity challenge with this molecule?
A2: The most frequent challenge is achieving selective functionalization at either the terminal carbon (α-position) or the internal carbon (β-position) of the alkyne. Without proper control, many reactions can yield a mixture of regioisomers, complicating purification and reducing the yield of the desired product.
Section 2: Troubleshooting Guide for Common Reactions
This section addresses specific, common reactions and provides actionable advice for improving regioselectivity.
The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne can produce two regioisomers: the 1,4-disubstituted and the 1,5-disubstituted 1,2,3-triazole. Thermal reactions often yield mixtures.[4] However, catalyst choice provides exceptional control.
Issue: "My click reaction is producing a mixture of 1,4- and 1,5-triazole isomers. How can I obtain a single, pure regioisomer?"
Root Cause & Solution: The regiochemical outcome is almost entirely dependent on the metal catalyst used, as copper and ruthenium proceed through different mechanistic pathways.[4][5]
For the 1,4-Disubstituted Isomer (CuAAC): Use a Copper(I) catalyst. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most common form of "click chemistry" and is renowned for its exclusive formation of the 1,4-isomer.[5][6]
For the 1,5-Disubstituted Isomer (RuAAC): Use a Ruthenium catalyst, such as a Cp*RuCl complex. The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) mechanistically favors the formation of the 1,5-isomer.[6][7]
Catalyst System
Predominant Product
Mechanistic Intermediate (Simplified)
Copper(I) (e.g., CuSO₄ / Sodium Ascorbate)
1,4-disubstituted triazole
Copper-acetylide
Ruthenium(II) (e.g., Cp*RuCl(PPh₃)₂)
1,5-disubstituted triazole
Ruthenacycle
Catalyst-controlled regioselectivity in click chemistry.
Scenario 2: Hydration of the Alkyne
The addition of water across the alkyne bond can yield either a methyl ketone (Markovnikov product) or an aldehyde (anti-Markovnikov product) after tautomerization of the initial enol intermediate.[8][9]
Issue: "I'm trying to hydrate 3-Ethynyltetrahydrofuran-3-OL and getting a mixture of the ketone and aldehyde. How do I selectively form the methyl ketone?"
Root Cause & Solution: The regioselectivity of alkyne hydration is determined by the reaction conditions.
For the Ketone (Markovnikov Addition): This pathway is favored under acidic conditions, typically using aqueous sulfuric acid (H₂SO₄) with a mercury(II) salt (e.g., HgSO₄) as a catalyst.[9][10] The mercury ion helps to activate the alkyne towards nucleophilic attack by water at the more substituted carbon.
For the Aldehyde (Anti-Markovnikov Addition): This requires a hydroboration-oxidation sequence.[11][12] Reaction with a sterically hindered borane (e.g., disiamylborane or 9-BBN) followed by oxidation with hydrogen peroxide (H₂O₂) and a base (e.g., NaOH) will place the hydroxyl group on the terminal carbon, which then tautomerizes to the aldehyde.[8][11]
Experimental Protocol: Selective Synthesis of the Methyl Ketone (Markovnikov Hydration)
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-Ethynyltetrahydrofuran-3-OL (1.0 eq).
Reagents: Add water (10 vol) and concentrated sulfuric acid (0.1 eq).
Reaction: Heat the mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC or GC).
Workup: Cool the reaction to room temperature, neutralize carefully with a saturated sodium bicarbonate solution, and extract the product with an organic solvent (e.g., ethyl acetate).
Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude ketone by column chromatography.
Scenario 3: Sonogashira Coupling
The Sonogashira coupling is a powerful C-C bond-forming reaction between a terminal alkyne and an aryl or vinyl halide. While regioselectivity on the alkyne is fixed, common side reactions can severely impact yield and purity.
Issue: "My Sonogashira coupling with 3-Ethynyltetrahydrofuran-3-OL is giving a low yield, and I'm isolating a significant amount of a homocoupled di-alkyne (Glaser coupling) by-product."
Root Cause & Solution: Glaser-Hay homocoupling is a primary side reaction in Sonogashira couplings, promoted by the copper(I) co-catalyst in the presence of oxygen.[13] The tertiary alcohol in the substrate does not typically interfere.[14][15]
Troubleshooting Steps:
Ensure Rigorous Inert Atmosphere: This is the most critical factor. The reaction must be thoroughly degassed and maintained under a positive pressure of an inert gas like argon or nitrogen. Oxygen is the primary culprit for homocoupling.[13]
Minimize Copper(I) Co-catalyst: Reduce the amount of CuI to the minimum effective concentration (e.g., 1-2 mol%). In some cases, copper-free Sonogashira protocols can be employed.[13][16]
Slow Addition of Alkyne: Adding the 3-Ethynyltetrahydrofuran-3-OL solution slowly via syringe pump can help maintain a low concentration of the alkyne at any given time, disfavoring the bimolecular homocoupling reaction.[13]
Purity of Reagents: Ensure the amine base (e.g., triethylamine or diisopropylamine) is freshly distilled and solvents are anhydrous. Impurities can poison the palladium catalyst.[13]
Monitor for Palladium Black: If the reaction mixture turns black, it indicates that the palladium catalyst has decomposed and precipitated.[13] This is often caused by oxygen or impurities.
Section 3: The Role of the Hydroxyl Group in Intramolecular Reactions
Q3: Can the hydroxyl group of 3-Ethynyltetrahydrofuran-3-OL participate directly in reactions, leading to unexpected products?
A3: Yes, under certain conditions, the hydroxyl group can act as an internal nucleophile, leading to intramolecular cyclization. This is a competing pathway that can reduce the yield of the desired intermolecular reaction. For instance, various catalysts can promote the intramolecular hydroalkoxylation/cyclization of alkynyl alcohols.[17][18] This is particularly relevant when using Lewis acidic catalysts or under basic conditions that can deprotonate the alcohol, making it more nucleophilic.
To Minimize Intramolecular Cyclization:
Protect the Hydroxyl Group: If intramolecular cyclization is a persistent issue, consider protecting the tertiary alcohol with a suitable protecting group (e.g., silyl ether like TBS or TBDPS) before performing the alkyne reaction. The protecting group can be removed in a subsequent step.
Control Reaction Conditions: Avoid strongly basic or highly Lewis acidic conditions if the desired reaction is intermolecular. Choose neutral or mildly basic/acidic conditions where possible.
References
Seo, S., Yu, X., & Marks, T. J. (n.d.). Intramolecular Hydroalkoxylation/Cyclization of Alkynyl Alcohols Mediated by Lanthanide Catalysts. Scope and Reaction Mechanism. Journal of the American Chemical Society. [Link]
González-Andrés, P., et al. (2020). Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles. MDPI. [Link]
(n.d.). Enantioselective intramolecular cyclization of alkynyl esters catalyzed by a chiral Brønsted base. Chemical Communications (RSC Publishing). [Link]
(2021). Zinc-Catalyzed Hydroalkoxylation/Cyclization of Alkynyl Alcohols. Inorganic Chemistry. [Link]
González-Andrés, P., et al. (2020). Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles. Chem. Proc. [Link]
(n.d.). Hydration of Alkynes Explained | Markovnikov vs. Anti-Markovnikov. YouTube. [Link]
(n.d.). Regioselectivity and Enantioselectivity in Nickel-Catalysed Reductive Coupling Reactions of Alkynes. PMC. [Link]
Laschat, S. (n.d.). Regioselectivity, Stereoselectivity and Catalysis in Intermolecular Pauson–Khand Reactions: Teaching an Old Dog New Tricks. University of Windsor. [Link]
(2021). Control of the Regioselectivity of Alkyne Hydrostannylation by Tuning the Metal Pair of Heterobimetallic Catalysts: A Theoretical Study. Organometallics. [Link]
(n.d.). Synergistic Effect of Copper and Ruthenium on Regioselectivity in the Alkyne–Azide Click Reaction of Internal Alkynes. ResearchGate. [Link]
(n.d.). 10.8. Anti-Markovnikov additions to alkenes and alkynes. Organic Chemistry 1: An open textbook - Lumen Learning. [Link]
(n.d.). Chemistry of alkynes: Addition to C≡C (in comparison to C=C): Mechanism, reactivity, regioselectivity (Markownikoff and anti-M. [Link]
(2020). 9.7 Hydration of Alkynes. Organic Chemistry - YouTube. [Link]
(n.d.). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. [Link]
(n.d.). Ligand-Controlled Regioselectivity in the Hydrothiolation of Alkynes by Rhodium N-Heterocyclic Carbene Catalysts. Journal of the American Chemical Society. [Link]
Kawasaki, Y., et al. (2011). Directing group-controlled hydrosilylation: regioselective functionalization of alkyne. J Am Chem Soc. [Link]
(n.d.). Additive-Controlled Regiodivergent Catalytic Alkyne Hydrosilylation Reactions. CCS Chemistry - Chinese Chemical Society. [Link]
(2020). 10.4: Hydration of Alkynes for Markovnikov Products. Chemistry LibreTexts. [Link]
(n.d.). Directing effect of the hydroxyl group and regioselectivity. ResearchGate. [Link]
(n.d.). Hydroalkylation of Alkynes: Functionalization of the Alkenyl Copper Intermediate through Single Electron Transfer Chemistry. PMC. [Link]
(2023). Regioselectivity: Reactions and Examples. PSIBERG. [Link]
(n.d.). Addition reactions of alkynes—approaches for regioselectivity control.... ResearchGate. [Link]
(n.d.). Sonogashira Cross Coupling of homo-propargylic alcohols with bromobenzene. [Link]
Kawasaki, Y., et al. (n.d.). Directing Group-Controlled Hydrosilylation: Regioselective Functionalization of Alkyne. Journal of the American Chemical Society. [Link]
Technical Support Center: Work-up Procedures for 3-Ethynyltetrahydrofuran-3-OL Reactions
Welcome to the technical support guide for reactions involving 3-Ethynyltetrahydrofuran-3-OL. This resource is designed for researchers, scientists, and professionals in drug development.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for reactions involving 3-Ethynyltetrahydrofuran-3-OL. This resource is designed for researchers, scientists, and professionals in drug development. Here, we will delve into common challenges and provide practical, field-tested solutions for the successful work-up and purification of this versatile building block.
Introduction
3-Ethynyltetrahydrofuran-3-OL is a key intermediate in the synthesis of various biologically active molecules, leveraging the reactivity of its terminal alkyne and the structural features of the tetrahydrofuran ring.[1][2] The ethynylation of tetrahydrofuran-3-one is a common method for its synthesis, often employing organometallic reagents like ethynylmagnesium bromide or lithium acetylide.[3][4] While the forward reaction is generally robust, the work-up and purification stages can present significant challenges. This guide provides a structured approach to troubleshooting these critical steps.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we encounter from researchers working with 3-Ethynyltetrahydrofuran-3-OL:
Q1: My reaction mixture is a thick emulsion after quenching. What is the best way to break it?
A1: Emulsions are common, especially after quenching Grignard or organolithium reactions. Here are a few strategies:
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help break the emulsion.
Solvent Modification: If you used a water-miscible solvent like THF, it's often beneficial to remove it under reduced pressure before the aqueous work-up.[5][6] If that's not feasible, dilute the mixture with a less polar, water-immiscible solvent like diethyl ether or ethyl acetate.[7]
Filtration: Sometimes, fine particulate matter can stabilize emulsions. Filtering the entire mixture through a pad of Celite® can be effective.
Q2: I have low recovery of my product after extraction. Where could it be going?
A2: Low recovery can stem from several factors:
Incomplete Extraction: 3-Ethynyltetrahydrofuran-3-OL has some water solubility due to its hydroxyl group and the ether oxygen. Ensure you perform multiple extractions (at least 3-4 times) with your organic solvent.
Incorrect pH: During the work-up, ensure the pH of the aqueous layer is appropriate. While a mildly acidic quench is typical to protonate the alkoxide, a strongly acidic or basic environment could potentially lead to side reactions.
Solvent Choice: If your product has significant polarity, a more polar extraction solvent like ethyl acetate or even a mixture of chloroform and isopropanol might be more effective than less polar options like hexanes.[5]
Q3: What are the common impurities I should look out for?
A3: Common impurities include:
Unreacted Tetrahydrofuran-3-one: This can be an issue if the ethynylation reaction did not go to completion.
Side Products from Enolization: If a bulky Grignard reagent is used, it can act as a base, leading to the enolization of the starting ketone, which is then recovered after work-up.[8]
Coupling Products: Homocoupling of the alkyne can sometimes occur, leading to diacetylene byproducts.
Residual Solvents and Reagents: High-boiling point solvents like DMF or DMSO can be difficult to remove. Water-miscible solvents like THF can also be carried through the work-up.[5][6]
Troubleshooting Guides
This section provides more in-depth solutions to complex issues you might face during your experiments.
Problem 1: Persistent Emulsion During Aqueous Work-up
Symptoms:
A stable, milky layer forms between the organic and aqueous phases that does not separate upon standing.
Significant loss of organic layer volume into the emulsion.
Probable Causes:
Formation of magnesium or lithium salts that act as surfactants.
Use of water-miscible solvents like THF that are not fully partitioned.[5]
Step-by-Step Solution:
Initial Quench: Slowly add the reaction mixture to a chilled, saturated aqueous solution of ammonium chloride (NH₄Cl). This is generally a milder quenching agent than strong acids and can help minimize emulsion formation.
Solvent Removal (if applicable): If the reaction was conducted in a water-miscible solvent like THF, concentrate the reaction mixture on a rotary evaporator to remove the bulk of the solvent before adding water or aqueous solutions.[5][6]
Dilution and Salting Out: Dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether). Add a significant amount of brine and stir gently. Allow the layers to separate.
Filtration: If the emulsion persists, filter the entire mixture through a pad of Celite® or glass wool to remove fine solids that may be stabilizing the emulsion.
Centrifugation: For smaller scale reactions, centrifuging the mixture can be a highly effective method to break the emulsion.
Problem 2: Product Loss During Purification by Column Chromatography
Symptoms:
Low overall yield after chromatographic purification.
Streaking of the product on the TLC plate.
Co-elution with impurities.
Probable Causes:
Product Polarity: The hydroxyl group in 3-Ethynyltetrahydrofuran-3-OL makes it relatively polar, which can lead to strong adsorption on silica gel and subsequent streaking.
Improper Solvent System: An inappropriate mobile phase can lead to poor separation from impurities.
Product Volatility: While not extremely volatile, some product may be lost during solvent removal if excessive heat or vacuum is applied.
Step-by-Step Solution:
TLC Optimization: Before running a column, carefully optimize the solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.3 for your product.
Deactivating the Silica Gel: To reduce streaking, you can deactivate the silica gel by adding a small percentage of triethylamine (e.g., 0.5-1%) to your eluent. This is particularly helpful if acidic impurities are causing issues.
Alternative Stationary Phases: If silica gel proves problematic, consider using a less acidic stationary phase like alumina (neutral or basic).
Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to first elute non-polar impurities before your product comes off the column, leading to better separation.
Careful Solvent Removal: When concentrating the fractions containing your product, use a rotary evaporator with a water bath at a moderate temperature (e.g., 30-40 °C) and avoid applying a very high vacuum to minimize loss of the product.
Data Presentation: Solvent Systems for Chromatography
For your convenience, here is a table of common solvent systems used for the purification of propargylic alcohols.
Solvent System (v/v)
Typical Rf Range
Notes
Hexane:Ethyl Acetate (4:1)
0.2 - 0.4
Good starting point for many propargylic alcohols.
Dichloromethane:Methanol (98:2)
0.3 - 0.5
Useful for more polar analogs.
Toluene:Acetone (9:1)
0.25 - 0.45
Can provide different selectivity compared to ester-based systems.
Diethyl Ether:Pentane (1:1)
0.3 - 0.5
Good for less polar products, but be mindful of the high volatility of the solvents.
Experimental Protocols
Standard Aqueous Work-up Protocol
This protocol is a general guideline for quenching a Grignard or organolithium reaction for the synthesis of 3-Ethynyltetrahydrofuran-3-OL.
Preparation: Prepare a beaker with a saturated aqueous solution of ammonium chloride (NH₄Cl), cooled in an ice bath. The volume should be roughly equal to the volume of the reaction mixture.
Quenching: While stirring vigorously, slowly add the reaction mixture to the cold NH₄Cl solution via a dropping funnel or by pouring carefully.
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL for a 100 mL reaction volume).
Washing: Combine the organic extracts and wash successively with water (1 x 50 mL) and brine (1 x 50 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Visualizing the Work-up Decision Tree
The following diagram illustrates a logical workflow for troubleshooting common work-up issues.
Caption: Decision tree for work-up procedures.
Safety Considerations
Working with ethynyl compounds and organometallic reagents requires strict adherence to safety protocols.
Handling Ethynyl Compounds: Ethynyl compounds can be energetic and should be handled with care. Avoid heat, shock, and friction.[9][10] Always work in a well-ventilated fume hood.[9]
Grignard and Organolithium Reagents: These reagents are highly reactive and pyrophoric. They must be handled under an inert atmosphere (e.g., nitrogen or argon). All glassware must be rigorously dried to prevent quenching of the reagent.[8]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11][12]
References
Gas Chromatography of an Alcohol Mixture. (n.d.). Retrieved from [Link]
Expert Synthesis Solutions. (2018, October 9). SAFETY DATA SHEET. Retrieved from [Link]
Carl ROTH. (2016, May 23). Safety Data Sheet: 5-Ethynyl-2'-deoxyuridine (EdU). Retrieved from [Link]
Sciencemadness Discussion Board. (2020, September 28). Preparation of propargyl alcohol (2-propyn-1-ol). Retrieved from [Link]
Science of Synthesis. (n.d.). Product Class 3: Propargylic Alcohols. Thieme.
Google Patents. (n.d.). US2527358A - Process of purifying propargyl alcohol.
Google Patents. (n.d.). US20030109757A1 - Method for separation and recovery of propargyl alcohol.
PubMed. (n.d.). Effect of alcohols on elution chromatography of trivalent actinides and lanthanides using tertiary pyridine resin with hydrochloric acid-alcohol mixed solvents. Retrieved from [Link]
Sevron Safety Solutions. (n.d.). ethinyl estradiol (ee). Retrieved from [Link]
Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]
University of Rochester. (n.d.). Workup for Reactions in THF/Dioxane. Retrieved from [Link]
AQA. (2015, January 12). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Retrieved from [Link]
Delloyd's Lab-Tech Chemistry resource. (n.d.). Gas chromatography of Alcohols. Retrieved from [Link]
CHM 244 Lab Practical- Grignard Reactions. (n.d.). Retrieved from [Link]
Norwegian Research Information Repository - NTNU. (n.d.). Tunable Gold‐catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles. Retrieved from [Link]
Odinity. (2014, April 1). Separation & Identification of Alcohols by Gas Chromatography. Retrieved from [Link]
Chemistry LibreTexts. (2021, December 15). 10.8: Alkynes. Retrieved from [Link]
Wikipedia. (n.d.). Alkynylation. Retrieved from [Link]
ACS Publications. (n.d.). A General and Efficient FeCl3-Catalyzed Nucleophilic Substitution of Propargylic Alcohols | The Journal of Organic Chemistry. Retrieved from [Link]
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]
University of Rochester. (n.d.). About Workup. Retrieved from [Link]
ResearchGate. (2014, October 21). Do you have any tips, links or articles to work up a reaction mixture in organic synthetic chemistry?. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Retrieved from [Link]
Khan Academy. (n.d.). Alkyne acidity and alkylation (video). Retrieved from [Link]
NIH. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC. Retrieved from [Link]
Utah Tech University. (n.d.). Learning Guide for Chapter 13 - Alkynes. Retrieved from [Link]
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents. Retrieved from [Link]
Gelest Technical Library. (n.d.). Mono-Silylated Acetylenes: Reactions at the Terminal Carbon. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]
Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions - Aldehydes And Ketones - MCAT Content. Retrieved from [Link]
Google Patents. (n.d.). US6521765B1 - Process for the preparation of 3-methyltetrahydrofuran.
Google Patents. (n.d.). CN107417648B - The synthetic method of 3-aminomethyltetrahydrofuran.
ResearchGate. (n.d.). Reaction of acetylene and ketones. Retrieved from [Link]
MDPI. (n.d.). Ethynylation of Formaldehyde over CuO/SiO2 Catalysts Modified by Mg Species. Retrieved from [Link]
Google Patents. (n.d.). US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran.
Context: You are attempting to couple 3-ethynyltetrahydrofuran-3-ol with an aryl halide using Pd/Cu catalysis.
Common Issue: Low Conversion / Catalyst Deactivation
Symptom: The reaction starts but stalls at 40-50% conversion. Adding more catalyst does not help.
Diagnosis:"The Chelate Effect." The tertiary alcohol and the ether oxygen of the THF ring can form a stable chelate with Copper(I) species, removing the co-catalyst from the cycle.
Solvent-Based Solution:
Switch from non-polar solvents (Toluene) or weakly coordinating solvents (THF) to highly polar aprotic solvents or specific mixtures.
Solvent System
Suitability
Mechanism of Action
DMF (Anhydrous)
⭐⭐⭐⭐⭐
High dielectric constant () breaks Cu-alcohol aggregates. Stabilizes Pd(0).
MeCN / Water (10:1)
⭐⭐⭐⭐
The "Green" alternative. Water helps solubilize the inorganic base, accelerating the transmetallation step.
THF
⭐⭐
Avoid if possible. The THF solvent competes with the substrate's THF ring for metal centers, leading to sluggish kinetics.
Toluene
⭐
Not Recommended. Poor solubility of the polar substrate leads to phase separation and catalyst precipitation (Pd-black).
Slowly add 3-Ethynyltetrahydrofuran-3-ol (dissolved in minimal DMF) over 30 minutes.
Reasoning: Keeping the alkyne concentration low relative to the catalyst prevents the formation of polymeric Cu-acetylide species.
Visualizing the Solvent Influence
Figure 1: Solvent influence on the catalytic cycle. Polar aprotic solvents (DMF) are critical for breaking substrate-catalyst aggregates in tertiary propargylic alcohols.
Context: You observe a new spot on TLC that is UV-active (conjugated) but lacks the alkyne proton signal in NMR.
Diagnosis:Acid-Catalyzed Rearrangement.
Tertiary propargylic alcohols are prone to the Rupe Rearrangement (forming
-unsaturated ketones) or Meyer-Schuster Rearrangement (forming -unsaturated aldehydes) in the presence of acidic solvents or impurities.
The "Hidden Acid" Trap
Users often unknowingly introduce acidity via:
Chloroform (
): Often contains HCl if not stabilized with amylene.
Unbuffered Water: At high temperatures, water acts as a proton shuttle.
Silica Gel: Purification on acidic silica can trigger rearrangement after the reaction is done.
Solvent Compatibility Matrix for Stability
Solvent
Risk Level
Notes
DCM / Chloroform
HIGH
Trace HCl triggers Rupe rearrangement rapidly. Always use basic alumina filtration before use.
Methanol / Ethanol
MEDIUM
Protic solvents facilitate the proton transfer required for rearrangement. Avoid heating >60°C.
Ether / EtOAc
LOW
Safe for storage and workup.
DMSO
LOW
Safe, provided it is not acidified.
Corrective Workflow: Preventing Rearrangement
If you suspect rearrangement is occurring during your reaction:
Buffer the System: Add 1-2 equivalents of solid
or a few drops of to the reaction mixture.
Change Workup: Do not wash with 1M HCl. Use saturated
(mildly acidic) or neutral water.
Purification: Pre-treat silica gel with 1% Triethylamine in Hexanes before loading your column.
FAQ: Click Chemistry (CuAAC)
Q: Can I use water as the sole solvent for clicking 3-Ethynyltetrahydrofuran-3-ol to an azide?A:Yes, but with a caveat.
While the THF ring imparts some water solubility, the ethynyl group is hydrophobic.
Pure Water: Reaction may be biphasic and slow.
Recommendation: Use tBuOH/Water (1:1) . This is the "Gold Standard" for CuAAC. The tBuOH solubilizes the alkyne, while water accelerates the reaction via the hydrophobic effect.
Q: My product yield is low in the Click reaction, and the solution turned green.A: The green color indicates oxidation of Cu(I) to Cu(II), which is inactive.
Cause: Inefficient degassing of the solvent.
Solvent Fix: Add Sodium Ascorbate (excess) to the solvent mixture to continuously reduce Cu(II) back to Cu(I).
Ligand Fix: Add TBTA (Tris(benzyltriazolylmethyl)amine). It protects the Cu(I) center from oxidation and protonolysis in aqueous solvents.
Decision Tree: Solvent Selection
Use this logic flow to select the correct solvent for your specific transformation.
Figure 2: Decision tree for solvent selection based on reaction type and substrate solubility.
References
Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling. Sustainable Chemical Insight. Link
Cadierno, V., et al. (2011). Metal-catalyzed transformations of propargylic alcohols into α,β-unsaturated carbonyl compounds: from the Meyer-Schuster and Rupe rearrangements to redox isomerizations. Dalton Transactions.[4] Link
Sharpless, K. B., et al. (2002). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link
Sherwood, J., et al. (2019).[1][5] Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. Link
Engel, D. A., & Dudley, G. B. (2009). The Meyer-Schuster Rearrangement for the Synthesis of α,β-Unsaturated Carbonyl Compounds. Organic & Biomolecular Chemistry. Link
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-Ethynyltetrahydrofuran-3-ol and all solvents before use.
A Senior Application Scientist's Guide to the Characterization and Validation of 3-Ethynyltetrahydrofuran-3-OL Purity
Introduction: The Critical Role of Purity in a Versatile Building Block 3-Ethynyltetrahydrofuran-3-OL is a key heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of pharmaceu...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Purity in a Versatile Building Block
3-Ethynyltetrahydrofuran-3-OL is a key heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of pharmaceutical agents and complex organic molecules. Its unique structure, featuring a tertiary alcohol and a terminal alkyne on a tetrahydrofuran ring, allows for diverse chemical transformations. The efficacy, safety, and reproducibility of these subsequent synthetic steps are intrinsically linked to the purity of the starting material. Impurities, which can originate from raw materials, side reactions, or degradation, can lead to unpredictable reaction outcomes, decreased yields, and the introduction of potentially toxic byproducts into the final product.[1]
This guide provides a comprehensive comparison of orthogonal analytical techniques for the robust characterization and validation of 3-Ethynyltetrahydrofuran-3-OL purity. We will delve into the principles and practical applications of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Karl Fischer Titration. The methodologies are presented with the underlying scientific rationale to empower researchers, scientists, and drug development professionals to make informed decisions for their specific analytical needs. All validation discussions are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[2][3][4][5]
Gas Chromatography-Mass Spectrometry (GC-MS): High-Resolution Impurity Profiling
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.[1] It is particularly well-suited for the analysis of furan derivatives due to their volatility.[1][6] The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides definitive identification by fragmenting the eluted compounds and analyzing the resulting mass-to-charge ratios.
Causality of Experimental Choices: The choice of a low-polarity stationary phase like a 5% phenyl-methylpolysiloxane (e.g., HP-5MS) is deliberate. This phase separates compounds primarily by their boiling points, which is ideal for resolving potential volatile impurities from the 3-Ethynyltetrahydrofuran-3-OL analyte. The temperature gradient is optimized to ensure sharp peaks for early-eluting compounds while providing sufficient thermal energy to elute less volatile impurities within a reasonable timeframe. Headspace analysis is chosen for sample introduction to minimize matrix effects and prevent contamination of the GC system.[7][8]
Experimental Protocol: GC-MS Analysis
Sample Preparation: Accurately weigh approximately 10 mg of the 3-Ethynyltetrahydrofuran-3-OL sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., methanol or dimethyl sulfoxide). Seal the vial immediately.
Headspace Incubation: Place the vial in the headspace autosampler. Incubate at 80°C for 15 minutes to allow for the partitioning of volatile analytes into the headspace.
Injection: Inject 1 mL of the headspace vapor into the GC-MS system.
Chromatographic Conditions:
Column: HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Inlet Temperature: 250°C.
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
Transfer Line Temperature: 280°C.
Mass Spectrometry Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
Scan Range: m/z 35-300.
Data Presentation: Illustrative GC-MS Purity Analysis
Parameter
Result
Analyte Retention Time
12.5 min
Purity (Area %)
99.5%
Identified Impurities
Residual solvents (e.g., Tetrahydrofuran)
Limit of Detection (LOD)
~0.01%
Limit of Quantitation (LOQ)
~0.05%
Experimental Workflow: GC-MS
Caption: Workflow for purity analysis by GC-MS.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach for Non-Volatile Impurities
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a broad range of compounds, including those that are non-volatile or thermally labile.[9][10] For 3-Ethynyltetrahydrofuran-3-OL, HPLC is particularly useful for detecting non-volatile impurities such as oligomers or degradation products that may not be amenable to GC analysis.
Causality of Experimental Choices: A reversed-phase C18 column is selected as it is a versatile stationary phase that separates compounds based on their hydrophobicity. The mobile phase, a gradient of water and acetonitrile, allows for the elution of both polar and non-polar compounds. A UV detector is employed; although the analyte has a weak chromophore, it is often sufficient for purity analysis at the levels required. For higher sensitivity and specificity, coupling HPLC with a mass spectrometer (LC-MS) is the preferred method.[11] Since tertiary alcohols can be challenging to analyze directly by HPLC, derivatization can be employed to improve detection and retention.[12][13]
Experimental Protocol: HPLC-UV Analysis
Sample Preparation: Accurately weigh approximately 10 mg of the 3-Ethynyltetrahydrofuran-3-OL sample and dissolve it in 10 mL of the mobile phase (50:50 water:acetonitrile) to a concentration of 1 mg/mL.
Chromatographic Conditions:
Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
Mobile Phase A: Water
Mobile Phase B: Acetonitrile
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and return to initial conditions.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Injection Volume: 10 µL.
Detection:
Detector: UV-Vis Diode Array Detector (DAD).
Wavelength: 210 nm.
Data Presentation: Illustrative HPLC Purity Analysis
Parameter
Result
Analyte Retention Time
8.2 min
Purity (Area %)
99.2%
Detected Impurities
Non-volatile species
Limit of Detection (LOD)
~0.02%
Limit of Quantitation (LOQ)
~0.06%
Experimental Workflow: HPLC
Caption: Workflow for purity analysis by HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Confirmation and Quantification
NMR spectroscopy is an unparalleled tool for unambiguous structure elucidation and can also be used for quantitative analysis (qNMR).[14] For 3-Ethynyltetrahydrofuran-3-OL, ¹H and ¹³C NMR provide a detailed fingerprint of the molecule, confirming its identity and revealing the presence of structurally related impurities.
Causality of Experimental Choices: ¹H NMR is used for initial structural confirmation and to identify proton-bearing impurities. The distinct chemical shifts of the ethynyl proton, the hydroxyl proton, and the methylene protons of the tetrahydrofuran ring provide a unique signature. ¹³C NMR confirms the carbon skeleton. For quantitative analysis, a certified internal standard with a known concentration and a signal in a clean region of the spectrum is added. The purity of the analyte is then determined by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.
Experimental Protocol: ¹H NMR Analysis
Sample Preparation: Dissolve approximately 5-10 mg of the 3-Ethynyltetrahydrofuran-3-OL sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
Instrumental Parameters (400 MHz Spectrometer):
Pulse Program: Standard single pulse experiment.
Number of Scans: 16.
Relaxation Delay: 5 seconds (for quantitative measurements, this should be at least 5 times the longest T₁ of the protons being integrated).
Acquisition Time: ~4 seconds.
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate the relevant signals.
Data Presentation: Expected ¹H NMR Chemical Shifts (in CDCl₃)
Proton
Expected Chemical Shift (ppm)
Multiplicity
Integration
Ethynyl-H
~2.5
Singlet
1H
Hydroxyl-OH
Variable (broad singlet)
Singlet
1H
THF-CH₂
3.8 - 4.2
Multiplet
4H
THF-CH₂
1.9 - 2.2
Multiplet
2H
Logical Relationship: NMR Analysis
Caption: Information derived from different NMR experiments.
Karl Fischer Titration: Accurate Water Content Determination
Water is a common impurity in organic compounds and can significantly impact their reactivity and stability.[15] Karl Fischer titration is the gold standard for the determination of water content.[16][17] It is a highly specific and accurate method that can quantify both free and bound water.
Causality of Experimental Choices: A volumetric Karl Fischer titrator is suitable for samples with expected water content above 0.1%.[15] A coulometric titrator is preferred for lower water content (ppm levels).[15] Methanol is a common solvent for this analysis as it readily dissolves the sample and does not interfere with the Karl Fischer reaction.
Experimental Protocol: Volumetric Karl Fischer Titration
Titrator Preparation: Add fresh Karl Fischer solvent to the titration vessel and precondition the vessel by titrating to a stable endpoint to eliminate any residual water.
Sample Analysis: Accurately weigh a suitable amount of the 3-Ethynyltetrahydrofuran-3-OL sample (typically 0.1-0.5 g) and add it directly to the titration vessel.
Titration: Start the titration. The titrator will automatically add the Karl Fischer reagent until all the water in the sample has reacted.
Calculation: The instrument calculates the water content based on the volume of titrant consumed and the predetermined titer of the reagent.
Data Presentation: Illustrative Water Content Analysis
Parameter
Result
Sample Weight
0.253 g
Titrant Consumed
1.25 mL
Titrant Titer
5.0 mg/mL
Water Content
0.25 % (w/w)
Experimental Workflow: Karl Fischer Titration
Caption: Workflow for water content determination by Karl Fischer titration.
Comparative Analysis and Method Validation
The choice of analytical technique depends on the specific question being asked. For a comprehensive purity assessment, a combination of these orthogonal methods is recommended.
Technique
Primary Application
Advantages
Disadvantages
GC-MS
Volatile Impurities
High sensitivity and specificity, excellent for residual solvents.[9]
Not suitable for non-volatile or thermally labile compounds.
HPLC
Non-volatile Impurities
Wide applicability, suitable for a range of polarities.[18]
May require derivatization for compounds with poor chromophores.[12]
NMR
Structural Confirmation & Quantification
Provides unambiguous structural information, can be quantitative.
Lower sensitivity compared to chromatographic methods.
Method validation should be performed in accordance with ICH Q2(R1)/Q2(R2) guidelines to ensure the analytical procedure is suitable for its intended purpose.[2][3][4] Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[5]
Linearity: A proportional relationship between the concentration of the analyte and the analytical signal.[5]
Accuracy: The closeness of the test results to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
Ensuring the purity of 3-Ethynyltetrahydrofuran-3-OL is not merely a quality control checkpoint; it is a fundamental requirement for the successful development of novel chemical entities. A multi-faceted analytical approach is essential for a complete purity profile. GC-MS excels at identifying and quantifying volatile impurities, while HPLC is the method of choice for non-volatile and thermally sensitive compounds. NMR spectroscopy provides definitive structural confirmation and can be used for absolute quantification. Finally, Karl Fischer titration offers a precise and accurate measurement of water content. By employing these validated, orthogonal techniques, researchers and drug development professionals can proceed with confidence, knowing that their starting material meets the stringent purity requirements for their intended applications.
References
Tseng, W.-C., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. PubMed. Available from: [Link]
Wikipedia. 3-Hydroxytetrahydrofuran. Available from: [Link]
Al-Rimawi, F. (2022). A novel, rapid and sensitive HPLC method for the determination of ethanol in non-alcoholic beverages with pre-column derivatiza. ResearchGate. Available from: [Link]
European Medicines Agency. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Available from: [Link]
National Institutes of Health. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Available from: [Link]
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]
Brewer Science. (2022). Small Molecule Analysis Testing: HPLC vs GC. Available from: [Link]
Mettler Toledo. What Is Karl Fischer Titration?. Available from: [Link]
ResearchGate. GC−MS/MS chromatogram of furan and its 10 derivative standards by (A).... Available from: [Link]
Google Patents. US6521765B1 - Process for the preparation of 3-methyltetrahydrofuran.
Waters. What is a good HPLC column choice for analysis of alcohols? - WKB116133. Available from: [Link]
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link]
Esteve-Turrillas, F. A., et al. (2013). Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization. PubMed. Available from: [Link]
JP-Chemical. Water Determination (Karl Fischer Method). Available from: [Link]
Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. Available from: [Link]
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
ResearchGate. (2025). Synthesis and NMR spectra of tetrahydrofuran-2-13C. Available from: [Link]
News-Medical.Net. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Available from: [Link]
AquaEnergy Expo. Analytical methods for tracing pharmaceutical residues in water and wastewater. Available from: [Link]
ACS Publications. Characterization of primary, secondary, and tertiary alcohols using proton magnetic resonance techniques. Available from: [Link]
LCGC International. Determination of Furan in Food by Gas Chromatography– Mass Spectrometry and Headspace Sampling. Available from: [Link]
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]
MDPI. Review on, Biosynthesis, Isolation, Analytical Techniques, and Pharmacological Activities of Taxifolin. Available from: [Link]
Spectroscopy Online. (2017). Alcohols—The Rest of the Story. Available from: [Link]
European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products. Available from: [Link]
Scharlab. Karl Fischer water content titration. Available from: [Link]
PubMed Central. (2026). Advancing Quantitative 31P NMR Spectroscopy for Reliable Thiol Group Analysis. Available from: [Link]
ResearchGate. (2025). Determination of water traces in various organic solvents using Karl Fischer method under FIA conditions | Request PDF. Available from: [Link]
ScienceDirect. (2022). RIFM fragrance ingredient safety assessment, 2-methyltetrahydrofuran-3-one, CAS Registry Number 3188-00-9. Available from: [Link]
Eurofins. Analytical Method Summaries. Available from: [Link]
Chemistry of Heterocyclic Compounds. SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-13C. Available from: [Link]
Google Patents. US6359155B1 - Process for the preparation of 3-hydroxytetrahydrofuran.
Therapeutic Goods Administration (TGA). Q3C (R8) Step 5 - impurities: guideline for residual solvents. Available from: [Link]
Spectroscopic Comparison Guide: 3-Ethynyltetrahydrofuran-3-ol & Derivatives
Executive Summary 3-Ethynyltetrahydrofuran-3-ol (CAS: 115787-67-2) represents a critical structural motif in medicinal chemistry, serving as a simplified model for complex nucleoside analogs (e.g., Islatravir) and a vers...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Ethynyltetrahydrofuran-3-ol (CAS: 115787-67-2) represents a critical structural motif in medicinal chemistry, serving as a simplified model for complex nucleoside analogs (e.g., Islatravir) and a versatile fragment in Fragment-Based Drug Discovery (FBDD). Its scaffold features a chiral quaternary center bearing both a hydroxyl group and a terminal alkyne, making it a bifunctional linchpin for divergent synthesis.
This guide provides a technical roadmap for the spectroscopic differentiation of the parent alcohol from its key synthetic derivatives: silyl-protected ethers , silyl-alkynes , and triazole coupled products . The focus is on NMR (
H, C) and FT-IR modalities, offering researchers a self-validating protocol to monitor reaction progress and confirm structural identity.
Spectroscopic Profile: Parent Compound
3-Ethynyltetrahydrofuran-3-ol
The parent molecule is characterized by the coexistence of a polar hydroxyl group and a terminal alkyne on a saturated five-membered ether ring.
FT-IR Signatures
Terminal Alkyne C–H Stretch: A sharp, diagnostic band at 3280–3300 cm⁻¹ . This is the most reliable marker for the integrity of the alkyne handle.
Alkyne C≡C Stretch: A weak to medium intensity band at 2100–2120 cm⁻¹ .
Hydroxyl O–H Stretch: A broad, strong band centered at 3400 cm⁻¹ (H-bonded) or sharp at 3600 cm⁻¹ (free), depending on concentration.
NMR Characterization (H & C)
Solvent Note: CDCl
is standard, but DMSO- is recommended to visualize the labile hydroxyl proton and eliminate exchange broadening.
Nucleus
Position
Chemical Shift (, ppm)
Multiplicity
Assignment / Notes
H
Alkyne
2.45 – 2.60
Singlet (s)
Diagnostic terminal proton.
H
C2-H
3.80 – 4.10
Multiplet (m)
Diastereotopic protons adjacent to Oxygen.
H
C4/C5-H
1.90 – 2.30
Multiplet (m)
Ring methylene envelope.
H
OH
2.5 – 5.5
Broad s
Highly variable in CDCl; sharp singlet in DMSO-.
C
C3
70.0 – 75.0
Singlet
Quaternary carbon; significantly deshielded by -OH.
C
Alkyne
80.0 – 85.0
Singlet
Internal alkyne carbon.
C
Alkyne
70.0 – 74.0
Singlet
Terminal alkyne carbon.
Comparative Analysis: Derivatives
Differentiation relies on monitoring the disappearance of "Parent" signals and the emergence of functional group-specific markers.
Reaction: Copper-catalyzed cycloaddition with benzyl azide.
Key Spectroscopic Change:
H NMR: Loss of alkyne singlet. Appearance of a diagnostic Triazole C-H singlet in the aromatic region (7.50 – 8.00 ppm ).
C NMR: Disappearance of alkyne sp carbons (~70-85 ppm); appearance of sp carbons (~120-150 ppm).
Comparative Data Summary
The following table summarizes the primary tracking signals for the parent and its derivatives in CDCl
.
Compound State
Diagnostic H Signal
Diagnostic IR Band
Key Structural Indicator
Parent (Unprotected)
2.50 (s, 1H, C-H)
3290 cm⁻¹ (C-H str)
Intact terminal alkyne + OH
O-TMS Derivative
0.15 (s, 9H, O-SiMe)
No broad OH band
Loss of OH, retention of Alkyne
Alkyne-TMS Derivative
Loss of 2.50 signal
No 3290 cm⁻¹ band
Loss of terminal H, retention of OH
Triazole Product
7.5-8.0 (s, 1H, Triazole-H)
No 2100 cm⁻¹ band
Downfield aromatic proton
Experimental Workflow & Decision Logic
The following diagram illustrates the logical flow for characterizing a reaction mixture starting from 3-Ethynyltetrahydrofuran-3-ol.
Figure 1: Decision logic for spectroscopic identification of 3-Ethynyltetrahydrofuran-3-ol derivatives.
Experimental Protocols
Protocol A: NMR Sample Preparation for OH Detection
To distinguish O-protection from C-protection, the hydroxyl proton visibility is critical.
Drying: Ensure the sample is dried under high vacuum (<1 mbar) for 1 hour to remove trace water, which promotes proton exchange.
Solvent: Use DMSO-
(99.9% D) rather than CDCl.
Why? DMSO forms strong H-bonds with the alcohol, slowing exchange and sharpening the OH signal into a distinct singlet or doublet.
Concentration: Prepare a solution of 10–15 mg sample in 0.6 mL solvent.
Acquisition: Run a standard proton sequence (16 scans, d1=1.0s).
Protocol B: FT-IR Monitoring of Alkyne Protection
Ideal for rapid in-process control (IPC) without workup.
Sampling: Take 1 drop of the reaction mixture.
Evaporation: Evaporate solvent on the ATR crystal (if volatile) or spot on a salt plate.
Analysis: Scan range 4000–500 cm⁻¹ .
Validation:
Start: Distinct peak at 3290 cm⁻¹.
End (Silyl-Alkyne): Complete disappearance of 3290 cm⁻¹; appearance of strong C–H alkyl stretches <3000 cm⁻¹ (TMS methyls).
References
PubChem. (n.d.). 3-Ethynyltetrahydrofuran-3-ol (Compound).[1] National Library of Medicine. Retrieved February 13, 2026, from [Link]
NIST Chemistry WebBook. (n.d.). Tetrahydrofuran Derivatives and Spectral Data. National Institute of Standards and Technology.[2] Retrieved February 13, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of Tetrahydrofurans. Retrieved February 13, 2026, from [Link]
Patel, N. R., et al. (2020). Synthesis of Islatravir Enabled by a Catalytic, Enantioselective Alkynylation of a Ketone. Organic Letters, 22(12), 4659-4664. (Demonstrates the relevance of ethynyl-alcohol intermediates in nucleoside synthesis). [Link]
Product Comparison Guide: 3-Ethynyltetrahydrofuran-3-ol as a Terminal Alkyne Scaffold
Part 1: Executive Summary Verdict: YES. 3-Ethynyltetrahydrofuran-3-ol (CAS 137344-86-6) is a superior alternative to traditional carbocyclic terminal alkynes (e.g., 1-ethynylcyclohexanol) for programs requiring reduced l...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary
Verdict:YES. 3-Ethynyltetrahydrofuran-3-ol (CAS 137344-86-6) is a superior alternative to traditional carbocyclic terminal alkynes (e.g., 1-ethynylcyclohexanol) for programs requiring reduced lipophilicity (cLogP) and enhanced aqueous solubility without sacrificing the rigid
geometry required for target engagement.
While traditional terminal alkynes often introduce metabolic liabilities or excessive lipophilicity, the 3-ETH-3-ol scaffold leverages the "Ether Effect" of the tetrahydrofuran ring. It functions as a high-value "Click-Ready" fragment that improves the physicochemical profile of Lead compounds while maintaining the steric bulk necessary for receptor occupancy.
Key Advantages:
Lipophilicity: Lowers cLogP by ~1.5 units compared to cyclohexyl analogs.
Solubility: Significant improvement in thermodynamic solubility due to the ether oxygen H-bond acceptor.
Metabolic Stability: The tertiary alcohol motif blocks
-oxidation, a common metabolic soft spot.
Part 2: Technical Deep Dive & Comparative Profiling
Physicochemical "Face-Off"
The primary driver for selecting 3-ETH-3-ol over its competitors is the modulation of physicochemical properties. Below is a comparative analysis against the industry-standard carbocyclic analog (1-Ethynylcyclohexanol) and a standard acyclic linker (2-Methyl-3-butyn-2-ol).
Table 1: Physicochemical Property Comparison
Feature
3-Ethynyltetrahydrofuran-3-ol
1-Ethynylcyclohexanol
2-Methyl-3-butyn-2-ol
Structure Type
Heterocyclic Core
Carbocyclic Core
Acyclic Flexible Chain
Molecular Weight
112.13 g/mol
124.18 g/mol
84.12 g/mol
cLogP (Est.)
0.3 - 0.6
1.8 - 2.1
0.3
TPSA ()
~29.5 (Ether + OH)
~20.2 (OH only)
~20.2
Water Solubility
High
Low/Moderate
High
Rigidity
High (Ring constraint)
High (Ring constraint)
Low (Rotatable bonds)
H-Bond Acceptors
2 (Ether O + OH)
1 (OH)
1 (OH)
Analysis:
The "Lipophilicity Tax": Replacing the cyclohexane ring with a tetrahydrofuran ring (3-ETH-3-ol) drastically reduces cLogP. In drug discovery, maintaining cLogP < 3 is critical for oral bioavailability. The 3-ETH-3-ol scaffold allows you to install a rigid alkyne handle without paying the high lipophilicity tax of a cyclohexane ring.
Rigidity vs. Flexibility: Unlike the acyclic 2-methyl-3-butyn-2-ol, 3-ETH-3-ol maintains a defined vector for the alkyne, essential for fragment-based drug discovery (FBDD) where geometry dictates binding affinity.
Metabolic Stability & Toxicology[2]
Metabolic Blocking: The tertiary alcohol at the C3 position prevents oxidation at the propargylic position, a common failure mode for simple alkyl-alkynes.
The Ether Advantage: The THF oxygen reduces the electron density of the ring C-H bonds compared to cyclohexane, potentially reducing the rate of oxidative metabolism (CYP450 mediated) on the ring itself.
Toxicity: 3-ETH-3-ol is generally classified as a skin/eye irritant (H315, H319), similar to other low-MW alkynes. It does not carry the specific toxicophore alerts associated with terminal acetylenes conjugated to Michael acceptors.
Part 3: Experimental Protocols
Protocol A: Synthesis of 3-Ethynyltetrahydrofuran-3-ol
Context: This protocol describes the generation of the scaffold from the commercially available ketone. This is a self-validating Grignard addition.
Reagents:
Tetrahydrofuran-3-one (CAS 2217-23-4)
Ethynylmagnesium bromide (0.5 M in THF)
Ammonium chloride (sat. aq.)
Anhydrous THF
Step-by-Step Workflow:
Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere.
Solvation: Dissolve Tetrahydrofuran-3-one (1.0 eq) in anhydrous THF (10 volumes). Cool to -78°C using a dry ice/acetone bath.
Addition: Dropwise add Ethynylmagnesium bromide (1.2 eq) over 30 minutes. Critical: Maintain internal temperature below -65°C to prevent enolization.
Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours. Monitor by TLC (stain with KMnO4; alkyne shows rapid oxidation).
Quench: Carefully quench with saturated
solution at 0°C.
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over
, and concentrate.
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is a colorless oil.
Protocol B: "Click" Chemistry Utility (CuAAC)
Context: Using 3-ETH-3-ol as a "warhead" or linker to attach to an azide-functionalized scaffold.
Mix: Dissolve Azide-Partner (1.0 eq) and 3-ETH-3-ol (1.1 eq) in
-BuOH/Water (1:1).
Catalyst: Add
(5 mol%) and Sodium Ascorbate (10 mol%).
Reaction: Stir at Room Temperature for 4-12 hours.
Validation: The formation of the 1,2,3-triazole product is indicated by the disappearance of the alkyne proton peak (~2.5 ppm) in
-NMR.
Part 4: Visualization & Decision Logic
Diagram 1: Synthesis & Application Pathway
Caption: Chemical pathway from precursor ketone to final triazole-linked bioactive molecule.
Diagram 2: Selection Logic (When to use 3-ETH-3-ol?)
Caption: Decision matrix for Medicinal Chemists selecting between Alkyne Linkers.
Part 5: References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137344-86-6: 3-Ethynyltetrahydrofuran-3-ol. Retrieved from [Link]
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (General reference on THF vs Cyclohexane bioisosterism).
Organic Chemistry Portal. Synthesis of Tetrahydrofurans and Alkyne Additions. Retrieved from [Link]
Comparative
Comparative Cross-Reactivity Analysis of 3-Ethynyltetrahydrofuran-3-OL: A Guide for Target Validation and Off-Target Profiling
Abstract This guide provides a comprehensive framework for evaluating the cross-reactivity of 3-Ethynyltetrahydrofuran-3-OL, a versatile chemical entity featuring a terminal alkyne and a tetrahydrofuran (THF) scaffold. R...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide provides a comprehensive framework for evaluating the cross-reactivity of 3-Ethynyltetrahydrofuran-3-OL, a versatile chemical entity featuring a terminal alkyne and a tetrahydrofuran (THF) scaffold. Recognizing the inherent reactivity of the terminal alkyne towards biological nucleophiles, particularly cysteine residues[1], a rigorous assessment of its selectivity is paramount for its application in drug discovery and chemical biology. This document outlines a series of objective, industry-standard experimental protocols to compare the cross-reactivity profile of 3-Ethynyltetrahydrofuran-3-OL against rationally designed alternatives. We detail methodologies for competitive activity-based protein profiling (ABPP), enzyme-linked immunosorbent assays (ELISA), and surface plasmon resonance (SPR) to provide researchers, scientists, and drug development professionals with the tools to generate robust and reliable selectivity data.
Introduction: The Duality of Reactivity and the Need for Selectivity
3-Ethynyltetrahydrofuran-3-OL is a molecule of significant interest in medicinal chemistry and chemical probe development. Its structure is characterized by two key moieties:
The Tetrahydrofuran (THF) Ring: A prevalent scaffold in numerous natural products and FDA-approved pharmaceuticals[2][3]. The THF motif can influence physicochemical properties such as solubility and lipophilicity and can form crucial hydrogen bonds with protein targets[4]. The 3-hydroxy-THF substructure, in particular, is a known building block for various therapeutics, including HIV protease inhibitors[5][6][7].
The Terminal Alkyne: This functional group is a cornerstone of modern synthetic chemistry, enabling reactions like copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and Sonogashira cross-coupling[8][9][10]. More critically for its biological applications, the terminal alkyne can act as a reactive handle, capable of forming covalent bonds with nucleophilic residues in proteins. Seminal work has demonstrated that terminal alkynes can selectively react with active-site cysteine residues in enzymes such as deubiquitinases (DUBs) and caspases[1].
This inherent reactivity makes 3-Ethynyltetrahydrofuran-3-OL a potential covalent inhibitor or an activity-based probe. However, the same reactivity that enables potent target engagement also poses a significant risk of off-target interactions, which can lead to toxicity or misleading experimental results. Therefore, a thorough investigation of its cross-reactivity profile is not merely a supplementary exercise but a critical step in its validation.
This guide will provide the experimental framework to address the central question: How selective is 3-Ethynyltetrahydrofuran-3-OL for its intended target, and what is its broader off-target profile within a complex biological system?
Designing a Comparative Study: The Importance of Controls and Alternatives
To objectively assess the cross-reactivity of 3-Ethynyltetrahydrofuran-3-OL, it is essential to compare its performance against a panel of carefully selected alternative compounds. These molecules are designed to dissect the contributions of the key structural features—the reactive alkyne and the THF scaffold—to binding and reactivity.
Compound Category
Example Compound
Rationale for Inclusion
Target Compound
3-Ethynyltetrahydrofuran-3-OL
The primary subject of the cross-reactivity investigation.
Negative Control (Alkyne Modification)
3-(But-2-yn-1-yl)tetrahydrofuran-3-ol
Methylation of the terminal alkyne (a "capped" alkyne) removes the acidic proton, preventing the reaction with cysteine nucleophiles[1]. This control helps to distinguish covalent reactivity from non-covalent binding interactions.
Alternative Reactive Group
3-(N-acryloylamino)tetrahydrofuran-3-ol
Replacing the alkyne with a different cysteine-reactive warhead, such as an acrylamide, allows for a comparison of reactivity and selectivity profiles mediated by different covalent mechanisms.
Scaffold Modification
3-Ethynyltetrahydro-2H-pyran-3-ol
Replacing the five-membered THF ring with a six-membered tetrahydropyran (THP) ring[4] helps to evaluate the role of the heterocyclic scaffold in target recognition and off-target binding.
S-heterocycle Analogue
3-Ethynyltetrahydrothiophen-3-ol
The replacement of the ring oxygen with sulfur can alter hydrogen bonding capacity and lipophilicity, providing insights into scaffold-protein interactions[11].
Logical Relationship of Comparative Compounds
Caption: Comparative compound selection strategy.
Experimental Workflows for Cross-Reactivity Profiling
A multi-pronged experimental approach is necessary to build a comprehensive cross-reactivity profile. We recommend a tiered strategy, starting with broad, proteome-wide screens and progressing to more focused, quantitative validation on specific hits.
Tier 1: Proteome-Wide Selectivity Screening via Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful method to assess the selectivity of a covalent inhibitor across the entire proteome in a native biological sample (e.g., cell lysate or live cells).
Experimental Workflow: Competitive ABPP
Caption: Workflow for competitive ABPP.
Step-by-Step Protocol:
Lysate Preparation: Prepare lysates from relevant cell lines or tissues under native conditions to preserve protein activity.
Inhibitor Incubation: Aliquot the lysate and incubate with a concentration range of 3-Ethynyltetrahydrofuran-3-OL (and control compounds) for a defined period (e.g., 30-60 minutes) at room temperature. A vehicle-only (e.g., DMSO) control is essential.
Broad-Spectrum Probe Labeling: Add a broad-spectrum, cysteine-reactive probe (e.g., iodoacetamide-alkyne) to all samples. This probe will label all accessible cysteine residues that were not engaged by the test compound.
Click Chemistry: Perform a copper-catalyzed click reaction to attach a reporter tag (e.g., biotin-azide) to the alkyne handle of the broad-spectrum probe.
Protein Enrichment: Use streptavidin-coated beads to enrich the biotin-tagged proteins, effectively pulling down the proteins that did not react with the test compound.
Sample Preparation for Mass Spectrometry: Perform on-bead tryptic digestion of the enriched proteins.
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification.
Data Analysis: Proteins that show a dose-dependent decrease in signal in the inhibitor-treated samples compared to the vehicle control are identified as potential targets or off-targets of 3-Ethynyltetrahydrofuran-3-OL.
Tier 2: Validating Hits with Orthogonal Assays
Hits identified from the ABPP screen should be validated using orthogonal methods to confirm engagement and quantify binding affinity.
A. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay ideal for screening a panel of purified proteins identified as potential off-targets.
Step-by-Step Protocol:
Plate Coating: Coat a high-binding 96-well plate with the purified potential off-target protein.
Blocking: Block the remaining protein-binding sites on the plate with a suitable blocking buffer (e.g., BSA or non-fat milk).
Compound Incubation: Add serial dilutions of 3-Ethynyltetrahydrofuran-3-OL and control compounds to the wells and incubate.
Washing: Wash the plate to remove unbound compound.
Detection: Use a primary antibody specific to the coated protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
Signal Development: Add a chromogenic HRP substrate (e.g., TMB) and measure the absorbance. A decrease in signal indicates binding of the compound to the protein, potentially obscuring the antibody epitope. Alternatively, a competition ELISA format can be employed.
B. Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on binding kinetics (association and dissociation rates) and affinity.
Step-by-Step Protocol:
Chip Immobilization: Covalently immobilize the purified potential off-target protein onto a sensor chip.
Analyte Injection: Flow a series of concentrations of 3-Ethynyltetrahydrofuran-3-OL (the analyte) over the chip surface.
Association/Dissociation Monitoring: Monitor the change in the refractive index near the sensor surface in real-time, which corresponds to the binding (association) and unbinding (dissociation) of the analyte.
Data Analysis: Fit the resulting sensorgrams to appropriate binding models to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD). Covalent binders will typically show very slow or negligible dissociation.
Data Presentation and Interpretation
Table 2: Comparative Cross-Reactivity Profile
Protein Target
Assay
3-Ethynyltetrahydrofuran-3-OL
Negative Control
Alternative Reactive Group
Scaffold Modification (THP)
Intended Target
SPR (KD, µM)
Value
No Binding
Value
Value
ABPP (IC50, µM)
Value
> Max Conc.
Value
Value
Off-Target 1
SPR (KD, µM)
Value
No Binding
Value
Value
ABPP (IC50, µM)
Value
> Max Conc.
Value
Value
Off-Target 2
SPR (KD, µM)
Value
No Binding
Value
Value
ABPP (IC50, µM)
Value
> Max Conc.
Value
Value
| ...etc. | ... | ... | ... | ... | ... |
Interpretation:
High Selectivity: A highly selective compound will show potent activity against the intended target with significantly weaker or no activity against off-targets.
Role of Covalent Binding: A lack of binding/activity from the "Negative Control" compound confirms that the interaction of 3-Ethynyltetrahydrofuran-3-OL is driven by covalent modification of the target.
Scaffold Contribution: Differences in activity between the target compound and the "Scaffold Modification" analogues highlight the importance of the THF ring for molecular recognition.
Conclusion
The potential of 3-Ethynyltetrahydrofuran-3-OL as a chemical probe or therapeutic lead is intrinsically linked to its selectivity. By employing a systematic and multi-tiered approach involving proteome-wide screening followed by rigorous biophysical and biochemical validation, researchers can build a comprehensive cross-reactivity profile. This guide provides the foundational experimental designs and logical framework to generate high-quality, objective data, enabling informed decisions in the progression of projects utilizing this valuable chemical entity. The principles and workflows described herein are not only applicable to 3-Ethynyltetrahydrofuran-3-OL but can also be adapted for the cross-reactivity assessment of any covalent molecule in the drug discovery pipeline.
References
El Oualid, F., Merkx, R., Ekkebus, R., Hameed, D. S., Smit, J. J., de Jong, A., ... & Ovaa, H. (2010). On terminal alkynes that can react with active-site cysteine nucleophiles in proteases. Angewandte Chemie International Edition, 49(52), 10149-10153. [Link]
Zhang, M., Chen, Y., & Li, A. (2022). Tetrahydrofuran (THF)-containing natural products and biological activities. Chinese Chemical Letters, 33(6), 2841-2851. [Link]
Du, Y., Wang, X., Yuan, W., ... & Li, X. (2022). Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 17(13), e202200125. [Link]
Wolfe, J. P. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Topics in current chemistry, 279, 133–178. [Link]
Creative Biolabs. (2024). Pharmacological activity of furan derivatives. [Link]
Engle, K. M., & Yu, J. Q. (2013). Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes. Journal of the American Chemical Society, 135(4), 1258-1261. [Link]
Li, X., & Zhang, J. (2020). Recent Advances in Terminal Alkyne‐Involved Alkynylation and Alkynylation‐Triggered Tandem Reactions. Advanced Synthesis & Catalysis, 362(21), 4526-4560. [Link]
Wang, C., & Chi, L. (2022). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Molecules, 27(19), 6535. [Link]
Urbaneja, A., & de la Torre, M. C. (2022). The Tetrahydrofuran Motif in Marine Lipids and Terpenes. Marine Drugs, 20(4), 256. [Link]
A Guide to Reproducible Bioconjugation: A Comparative Analysis of 3-Ethynyltetrahydrofuran-3-OL and Maleimide Linkers
For Researchers, Scientists, and Drug Development Professionals In the landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the choice of linker chemistry is a critical determinant of success...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the choice of linker chemistry is a critical determinant of success. The linker, a seemingly simple bridge between the targeting antibody and the potent payload, governs the stability, pharmacokinetics, and ultimately, the therapeutic index of the conjugate. This guide provides an in-depth technical comparison of two prominent bioconjugation strategies: the emerging hydrophilic alkyne, 3-Ethynyltetrahydrofuran-3-OL, for copper-catalyzed azide-alkyne cycloaddition (CuAAC), and the well-established maleimide-based chemistry for cysteine conjugation.
As a Senior Application Scientist, my goal is to move beyond a mere recitation of protocols and delve into the causality behind experimental choices, empowering you to design and execute more reproducible and robust bioconjugation experiments. We will explore not only the "how" but also the "why," grounding our discussion in experimental data and established chemical principles.
The Central Role of the Linker in ADC Design
An ideal ADC linker must possess a dual personality: it must be exceptionally stable in systemic circulation to prevent premature payload release and off-target toxicity, yet be efficiently cleaved to release the cytotoxic agent upon internalization into the target cancer cell.[1] This delicate balance is the cornerstone of effective ADC design. Furthermore, the physicochemical properties of the linker itself can significantly impact the overall characteristics of the ADC, including its solubility and propensity for aggregation.[2]
This guide will focus on two distinct approaches to achieving stable bioconjugation:
3-Ethynyltetrahydrofuran-3-OL: A novel linker precursor for "click chemistry," offering a hydrophilic spacer and a terminal alkyne for the formation of a highly stable triazole linkage.
Maleimide-based Linkers: The current industry standard for cysteine-specific conjugation, which forms a thiosuccinimide linkage.
We will dissect the synthesis of 3-Ethynyltetrahydrofuran-3-OL, provide detailed experimental protocols for conjugation, and present a comparative analysis of the resulting conjugates' properties, with a strong emphasis on the reproducibility and potential pitfalls of each method.
Synthesis of 3-Ethynyltetrahydrofuran-3-OL: A Reproducible Protocol
The synthesis of 3-Ethynyltetrahydrofuran-3-OL is a straightforward and reproducible two-step process starting from the commercially available 3-hydroxytetrahydrofuran. The key steps involve the oxidation of the secondary alcohol to a ketone, followed by ethynylation.
Experimental Protocol: Synthesis of 3-Ethynyltetrahydrofuran-3-OL
Part 1: Oxidation of 3-Hydroxytetrahydrofuran to 3-Oxotetrahydrofuran
Reaction Setup: To a solution of 3-hydroxytetrahydrofuran (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM), add a mild oxidizing agent like Dess-Martin periodinane (1.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Workup and Purification: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 3-oxotetrahydrofuran can be purified by flash column chromatography on silica gel.
Part 2: Ethynylation of 3-Oxotetrahydrofuran
Grignard Reagent Preparation (if not commercially available): In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and a gas inlet, prepare ethynylmagnesium bromide by bubbling acetylene gas through a solution of ethylmagnesium bromide in anhydrous tetrahydrofuran (THF) at 0 °C.[3][4][5] Commercially available solutions of ethynylmagnesium bromide are also a convenient option.[6]
Ethynylation Reaction: Cool the solution of ethynylmagnesium bromide (1.5 eq) in THF to 0 °C. Add a solution of 3-oxotetrahydrofuran (1.0 eq) in anhydrous THF dropwise to the Grignard reagent.
Reaction Monitoring and Quenching: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours. Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude 3-Ethynyltetrahydrofuran-3-OL can be purified by flash column chromatography on silica gel to yield the final product.
Synthesis of 3-Ethynyltetrahydrofuran-3-OL
Bioconjugation Methodologies: A Head-to-Head Comparison
To provide a robust comparison, we will outline the experimental protocols for conjugating a payload to a cysteine-engineered antibody using both 3-Ethynyltetrahydrofuran-3-OL (via CuAAC) and a maleimide linker.
Protocol 1: Antibody Conjugation via CuAAC with 3-Ethynyltetrahydrofuran-3-OL
This protocol assumes the payload has been functionalized with an azide group and the antibody has been engineered to contain a solvent-accessible cysteine residue, which is then alkylated with an alkyne-bearing reagent. For the purpose of this guide, we will consider the direct use of a payload functionalized with 3-Ethynyltetrahydrofuran-3-OL.
Antibody Preparation: If necessary, reduce interchain disulfide bonds of the antibody using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to expose free cysteine residues. Purify the reduced antibody using a desalting column to remove excess reducing agent.
Payload-Linker Preparation: Prepare a stock solution of the azide-functionalized payload in a water-miscible organic solvent like DMSO.
Click Reaction Mixture: In a microcentrifuge tube, combine the reduced antibody in a suitable buffer (e.g., PBS, pH 7.4) with the azide-payload solution (typically a 5-10 fold molar excess).
Catalyst Preparation: Prepare a fresh stock solution of copper(II) sulfate and a copper(I)-stabilizing ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) in water.[6][7] The ligand is crucial to prevent copper-mediated damage to the antibody.
Reaction Initiation: Add the copper/ligand solution to the antibody-payload mixture. Initiate the reaction by adding a fresh solution of a reducing agent like sodium ascorbate to reduce Cu(II) to the active Cu(I) catalyst.[7]
Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours, protected from light.
Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unreacted payload, catalyst, and other small molecules.
Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.
CuAAC Bioconjugation Workflow
Protocol 2: Antibody Conjugation via Maleimide-Cysteine Chemistry
Antibody Preparation: As with the CuAAC protocol, reduce the antibody with TCEP to expose free cysteine thiols and purify via desalting.
Payload-Linker Preparation: Prepare a stock solution of the maleimide-functionalized payload in a suitable solvent like DMSO.
Conjugation Reaction: Add the maleimide-payload solution (typically a 5-10 fold molar excess) to the reduced antibody in a thiol-free buffer at pH 6.5-7.5.
Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
Quenching: Quench any unreacted maleimide groups by adding an excess of a small molecule thiol, such as N-acetylcysteine.
Purification: Purify the ADC using SEC or TFF.
Characterization: Characterize the ADC to determine the DAR.
Maleimide-Cysteine Bioconjugation Workflow
Comparative Performance Analysis
The choice between these two chemistries has profound implications for the final ADC's properties and its in vivo performance. The following table summarizes key differences, with data synthesized from multiple sources.
Feature
3-Ethynyltetrahydrofuran-3-OL (CuAAC)
Maleimide-Cysteine Chemistry
Reaction Type
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition
Michael Addition
Reaction pH
Wide range (typically 6.5-8.5)
Narrow range (optimally 6.5-7.5)
Catalyst Required
Yes (Copper(I))
No
Linkage Formed
1,2,3-Triazole
Thiosuccinimide
Linkage Stability
Highly stable, resistant to hydrolysis and enzymatic cleavage.[8]
Susceptible to retro-Michael reaction in the presence of thiols (e.g., glutathione in plasma), leading to payload deconjugation.[9][10][11][12]
Hydrophilicity
The tetrahydrofuran moiety is hydrophilic, which can improve ADC solubility and reduce aggregation.[2]
Can be tuned with PEG spacers, but the core linker is often hydrophobic.
Reproducibility
Highly reproducible with proper control of catalyst and ligand concentrations.
Can be variable due to the instability of the thiosuccinimide linkage and the potential for side reactions.
Key Challenge
Potential for copper-mediated protein damage (mitigated by ligands).
In vivo instability of the linkage, leading to off-target toxicity and reduced efficacy.[10]
Discussion: Scientific Integrity and Reproducibility
The Stability Challenge of Maleimide Linkers
While maleimide chemistry is a cornerstone of bioconjugation, its primary drawback is the reversibility of the thiosuccinimide linkage.[12] This "retro-Michael" reaction can occur in vivo, where endogenous thiols like glutathione can displace the payload-linker from the antibody.[10] This leads to premature drug release, which can cause systemic toxicity and a reduction in the therapeutic window.[9] The rate of this deconjugation is influenced by the local microenvironment of the cysteine on the antibody.[9] While next-generation maleimides are being developed to improve stability, this inherent instability remains a significant challenge for reproducibility.[11][13]
The Promise of Click Chemistry with 3-Ethynyltetrahydrofuran-3-OL
The CuAAC reaction, a prime example of "click chemistry," forms an exceptionally stable 1,2,3-triazole ring that is resistant to biological degradation.[8] This inherent stability addresses the primary weakness of maleimide-based linkers, leading to more stable ADCs in circulation.[1] The main consideration for reproducibility in CuAAC is the careful management of the copper catalyst. The use of chelating ligands like THPTA is essential to prevent copper-induced aggregation or denaturation of the antibody.[6][7]
Furthermore, the 3-Ethynyltetrahydrofuran-3-OL linker brings an additional advantage: its hydrophilic tetrahydrofuran core. The conjugation of hydrophobic payloads often leads to ADC aggregation, which can negatively impact manufacturing, stability, and in vivo performance.[2][3] The incorporation of a hydrophilic linker like 3-Ethynyltetrahydrofuran-3-OL can help to mitigate these aggregation issues, potentially allowing for higher drug-to-antibody ratios without compromising the physicochemical properties of the ADC.[2]
Conclusion
The journey to a successful and reproducible bioconjugate is paved with critical decisions, and the choice of linker chemistry is paramount. While maleimide-based conjugation is a well-trodden path, the inherent instability of the resulting thiosuccinimide linkage presents a significant hurdle to in vivo stability and reproducibility.
The emergence of robust and bioorthogonal click chemistry, exemplified by the CuAAC reaction, offers a compelling alternative. The use of a hydrophilic alkyne linker such as 3-Ethynyltetrahydrofuran-3-OL not only provides a highly stable triazole linkage but also has the potential to improve the overall physicochemical properties of the resulting conjugate. By understanding the underlying chemical principles and carefully controlling the experimental parameters, researchers can leverage the power of click chemistry to build more stable, soluble, and ultimately, more effective targeted therapeutics.
References
Benchchem. A Comparative Analysis of Antibody-Drug Conjugate Stability with Different Linkers. (2025).
UCL Discovery.
AxisPharm. Alkyne-Azide Click Chemistry Protocol for ADCs. (2024).
Benchchem.
Benchchem. Hydrophilic vs.
BOC Sciences. How ADC Linkers Work: Controlling Stability & Drug Release. (2025).
Benchchem.
PMC. Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. (2002).
A Comparative Guide to the Structural Analysis of 1,2,3-Triazoles Derived from 3-Ethynyltetrahydrofuran-3-OL
Introduction: The Confluence of a Privileged Scaffold and a Versatile Linker In the landscape of modern drug discovery, the 1,2,3-triazole ring has emerged as a cornerstone scaffold.[1][2] Its remarkable stability to met...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Confluence of a Privileged Scaffold and a Versatile Linker
In the landscape of modern drug discovery, the 1,2,3-triazole ring has emerged as a cornerstone scaffold.[1][2] Its remarkable stability to metabolic degradation, capacity for hydrogen bonding, and strong dipole moment make it an attractive component in medicinal chemistry.[3][4] When synthesized from terminal alkynes via the highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" chemistry, it serves as a robust and inert linker to connect different pharmacophores.[5][6]
This guide focuses on a specific, yet increasingly important, class of these compounds: 1,4-disubstituted 1,2,3-triazoles derived from the chiral building block, 3-Ethynyltetrahydrofuran-3-OL. The incorporation of the tetrahydrofuran (THF) moiety introduces polarity, a potential hydrogen bond donor (the hydroxyl group), and stereochemical complexity, making these molecules particularly interesting for creating nuanced interactions with biological targets.
For researchers and drug development professionals, a definitive understanding of the three-dimensional structure of these molecules is not merely academic; it is the bedrock upon which rational drug design is built. Structure-Activity Relationships (SAR) are unlocked only through precise knowledge of molecular geometry, conformation, and electronic properties. This guide provides an in-depth comparison of the critical analytical techniques used for the structural elucidation of these specific triazoles, explaining the causality behind experimental choices and presenting an integrated approach for achieving a comprehensive structural portrait.
Synthetic Foundation: The Gateway to the Target Scaffold
The primary route to the title compounds is the Huisgen 1,3-dipolar cycloaddition, specifically the Cu(I)-catalyzed variant (CuAAC), which ensures the exclusive formation of the 1,4-disubstituted regioisomer.[6] This reaction's reliability, high yield, and tolerance of diverse functional groups make it a staple in synthetic chemistry.
Caption: Synthetic workflow for 1,2,3-triazoles via CuAAC.
A Multi-Pronged Approach to Structural Elucidation: A Comparative Analysis
No single technique can provide a complete structural picture. True confidence in a molecule's structure is achieved by integrating data from spectroscopic, diffraction, and computational methods. Each method offers unique insights, and their collective data provide a self-validating system.
The Integrated Workflow
The process begins with spectroscopic techniques to confirm the chemical identity and connectivity. For molecules that yield high-quality crystals, X-ray crystallography provides the definitive 3D structure. Finally, computational methods are used to rationalize experimental findings and explore properties that are difficult to measure directly.
Caption: Integrated workflow for structural analysis.
Technique Comparison
The choice of analytical technique is driven by the specific question being asked. The following table compares the primary methods used in the structural analysis of our target triazoles.
Technique
Information Provided
Sample Requirements
Advantages
Limitations
NMR Spectroscopy
Atomic connectivity, chemical environment, stereochemistry, conformation.[7]
Spectroscopic Characterization: The First Line of Evidence
Spectroscopy provides the foundational data to confirm that the desired chemical transformation has occurred.
Nuclear Magnetic Resonance (NMR): For our target molecules, NMR is the most powerful spectroscopic tool.[7]
¹H NMR: The appearance of a characteristic singlet for the triazole proton (typically δ 7.5-8.5 ppm) is a key indicator of successful cycloaddition. The signals for the THF ring protons provide information on the substitution pattern and local environment.
¹³C NMR: The two carbon atoms of the triazole ring appear at distinct chemical shifts (typically δ 120-150 ppm).
2D NMR (COSY, HSQC, HMBC): These experiments are not optional; they are essential for unambiguously assigning every proton and carbon signal, which is critical for complex molecules.[7] For instance, an HMBC experiment will show a correlation between the triazole proton and the two triazole carbons, definitively proving the ring's formation and substitution.
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-MS) is used to confirm the elemental composition. The observed mass should match the calculated mass to within a few parts per million (ppm), providing strong evidence for the molecular formula.[8]
Infrared (IR) Spectroscopy: The primary utility of IR is to confirm the disappearance of the alkyne C≡C stretch (around 2100 cm⁻¹) and the azide N₃ stretch (around 2100 cm⁻¹) from the starting materials, and the presence of the broad O-H stretch (around 3300 cm⁻¹) from the THF alcohol.[10]
The downfield shift of the triazole proton is due to the aromatic and electron-deficient nature of the ring.
¹³C NMR (ppm)
~145 (Triazole-C-R), ~122 (Triazole-C-H)
The chemical environment dictates the resonance frequency, allowing differentiation of the two triazole carbons.
IR (cm⁻¹)
~3300 (broad, O-H), ~1590 (C=N, triazole)
The disappearance of the sharp azide peak (~2100 cm⁻¹) is a crucial indicator of reaction completion.
HR-MS (m/z)
[M+H]⁺ matches calculated exact mass to < 5 ppm
Provides unequivocal confirmation of the elemental formula.
X-Ray Crystallography: The Unambiguous Proof
When a single crystal can be obtained, X-ray diffraction provides the ultimate structural evidence.[8] It reveals not just the connectivity but the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles. Crucially for this class of molecules, it can determine the absolute stereochemistry at the C3 position of the THF ring. Furthermore, analysis of the crystal packing reveals the intermolecular interactions (e.g., hydrogen bonds involving the THF hydroxyl group and triazole nitrogens) that govern the solid-state architecture.[1]
Computational Analysis: Rationalizing Structure and Function
Computational methods, particularly Density Functional Theory (DFT), bridge the gap between static structure and dynamic properties.[11][12] By calculating the optimized molecular geometry, we can predict bond lengths and angles that correlate well with X-ray data. More importantly, DFT allows us to visualize the molecular electrostatic potential (MEP), identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[8] The HOMO and LUMO orbitals can be calculated to understand the molecule's electronic transitions and potential reactivity.[13]
Comparative Insight: The Triazole Moiety as a Bioisostere
A key reason for the prevalence of 1,2,3-triazoles in drug design is their role as a bioisostere, particularly for the amide bond.[3] A bioisosteric replacement aims to retain desired biological activity while improving physicochemical or pharmacokinetic properties.[14][15] Understanding the structural differences between these two groups is vital for any drug development professional.
Caption: Comparison of Amide and 1,2,3-Triazole Linkers.
Property
Amide Linker
1,2,3-Triazole Linker
Implication in Drug Design
Metabolic Stability
Susceptible to enzymatic hydrolysis by proteases/amidases.
Triazoles lead to longer in vivo half-life and improved bioavailability.
Hydrogen Bonding
H-bond donor (N-H) and acceptor (C=O).
Two H-bond acceptors (N2, N3).
Altered binding interactions; triazole cannot act as an H-bond donor.
Dipole Moment
~3.5 D
~5.0 D
Triazole's larger dipole can influence solubility and protein-ligand interactions.[3]
Geometry
Planar, with some flexibility around C-N bond.
Planar and rigid aromatic ring.
The rigidity of the triazole reduces the conformational entropy upon binding, potentially increasing binding affinity.
The replacement of an amide with a triazole is a strategic decision. While it enhances metabolic stability, the loss of the H-bond donor and the increased rigidity can significantly alter the binding mode and biological activity, an effect that can only be understood and predicted through rigorous structural analysis.[16]
Experimental Protocols
Protocol 1: General Procedure for NMR Sample Preparation and Analysis
Sample Preparation: Accurately weigh approximately 5 mg of the purified triazole derivative.
Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons like the -OH from the THF moiety.
Internal Standard: Tetramethylsilane (TMS) is typically included in the solvent by the manufacturer and is used to reference the chemical shift scale to 0.00 ppm.
Data Acquisition: Acquire a suite of spectra on a 400 MHz or higher spectrometer. This must include:
Standard ¹H NMR.
Standard ¹³C{¹H} NMR.
2D ¹H-¹H COSY to establish proton-proton couplings.
2D ¹H-¹³C HSQC to correlate protons with their directly attached carbons.
2D ¹H-¹³C HMBC to identify long-range (2-3 bond) correlations, which are essential for assigning quaternary carbons and piecing together molecular fragments.
Data Processing: Process the spectra using appropriate software (e.g., Mnova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.
Analysis: Integrate the ¹H signals and assign all peaks using the combined information from the 1D and 2D spectra. This process serves as an internal validation of the proposed structure.
Protocol 2: General Procedure for Single-Crystal X-ray Diffraction
Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may require screening various techniques (e.g., slow evaporation from a binary solvent system, vapor diffusion). The crystals should be well-formed and of sufficient size (~0.1 mm).
Crystal Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.
Data Collection: Place the mounted crystal in the cold stream (typically 100 K) of a diffractometer. The low temperature minimizes thermal motion and potential crystal degradation. Collect diffraction data by rotating the crystal in the X-ray beam.
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to get an initial model of the electron density. Refine the model by adjusting atomic positions and thermal parameters to achieve the best fit between the observed and calculated structure factors.
Validation: The final refined structure is validated using metrics like the R-factor. The resulting CIF (Crystallographic Information File) contains all the information about the 3D structure.
Conclusion
The structural analysis of triazoles derived from 3-Ethynyltetrahydrofuran-3-OL is a multi-faceted endeavor that relies on the synergistic application of spectroscopic, diffraction, and computational techniques. While NMR and MS provide the primary confirmation of chemical identity, X-ray crystallography offers the definitive proof of three-dimensional structure. Computational modeling provides a theoretical framework to understand and predict the molecule's behavior. For drug development professionals, understanding the nuances of these techniques and how the triazole-tetrahydrofuran scaffold compares to alternatives, such as the classic amide bond, is paramount for designing next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles.
References
Synthesis and Structural Characterization of a New 1,2,3-Triazole Derivative of Pentacyclic Triterpene. (2022). MDPI.
Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. (n.d.). Mnova.
Markov, V. I., & Polyakov, E. V. (2006). Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. ARKIVOC, 2005(viii), 89-98.
Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles. (2025). ResearchGate.
Alyahyaoy, A., et al. (2019). synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. ResearchGate.
1,2,3-Triazoles in Biomolecular Crystallography: A Geometrical Data-Mining Approach. (2023). Journal of Medicinal Chemistry.
Dai, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.
Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023). National Institutes of Health.
New Methods for Synthesis of 1,2,3-Triazoles: A Review. (2021). Polycyclic Aromatic Compounds.
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). National Institutes of Health.
N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. (n.d.). Der Pharma Chemica.
Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics. (2026). ACS Pharmacology & Translational Science.
Dai, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Institutes of Health.
Structure-Aided Computational Design of Triazole-Based Targeted Covalent Inhibitors of Cruzipain. (2024). MDPI.
Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. (2020). National Institutes of Health.
Computational simulation of the molecular structure of some triazoles as inhibitors for the corrosion of metal surface. (2025). ResearchGate.
Dai, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers Media S.A..
NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. (n.d.). National Chemical Laboratory.
Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). MDPI.
The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. (n.d.). IRIS Unimore.
COMPUTATIONAL STUDIES OF TRIAZOLE DERIVATIVE. (n.d.). International Research Journal of Education and Technology.
Motornov, V., et al. (2023). N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations. Organic & Biomolecular Chemistry.
Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). RSC.
Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. (2025). PubMed Central.
Cruz, N. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Molecular and Organic Chemistry.
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central.
A Comprehensive Guide to Personal Protective Equipment for Handling 3-Ethynyltetrahydrofuran-3-OL
This guide provides essential safety protocols and logistical information for the handling and disposal of 3-Ethynyltetrahydrofuran-3-OL. As a dedicated resource for researchers, scientists, and drug development professi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety protocols and logistical information for the handling and disposal of 3-Ethynyltetrahydrofuran-3-OL. As a dedicated resource for researchers, scientists, and drug development professionals, our goal is to furnish you with field-proven insights that extend beyond the product, ensuring the highest standards of laboratory safety.
Synthesized Hazard Assessment of 3-Ethynyltetrahydrofuran-3-OL
To establish a robust personal protective equipment (PPE) protocol, we must first understand the intrinsic hazards of the molecule. The risk profile of 3-Ethynyltetrahydrofuran-3-OL is a composite of the properties of its functional groups: the flammable and irritant nature of the tetrahydrofuran (THF) core and the reactive instability of the terminal alkyne.
The Tetrahydrofuran Moiety: The THF ring system renders the molecule a flammable liquid .[1][2] Vapors can be heavier than air and may travel to a distant ignition source, causing a flashback.[3] Like THF itself, this compound may form explosive peroxides upon prolonged exposure to air, particularly after the depletion of any inhibitors.[1] Furthermore, compounds containing a THF ring are known to cause serious eye irritation, skin irritation, and respiratory irritation.[1][2][4]
The Ethynyl (Terminal Alkyne) Group: The carbon-carbon triple bond in the ethynyl group is energy-rich and unstable, presenting specific and severe hazards.[5]
Explosive Decomposition: Acetylene and other terminal alkynes can decompose violently when subjected to heat, pressure, or mechanical shock.[5]
Formation of Explosive Acetylides: A critical and often underestimated risk is the reaction of terminal alkynes with certain metals—notably copper, silver, and mercury—to form highly unstable and explosive acetylide salts. This necessitates careful selection of equipment (e.g., avoiding brass fittings in reaction setups).
High Flammability: The ethynyl group contributes significantly to the compound's flammability. Acetylene itself has an extremely wide flammability range (2.5% to 81% in air).[5]
Based on this analysis, a presumed hazard classification is summarized below.
Hazard Classification (Presumed)
GHS Category
Primary Contributor
Flammable Liquid
Category 2
Tetrahydrofuran Moiety
Serious Eye Irritation
Category 2A
Tetrahydrofuran Moiety
Skin Irritation
Category 2
Tetrahydrofuran Moiety
Specific Target Organ Toxicity
Category 3 (Resp)
Tetrahydrofuran Moiety
Acute Toxicity (Oral, Inhalation)
Likely Harmful
Both Moieties
Reactivity/Explosion Hazard
Potential
Ethynyl Group
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a static checklist but a dynamic risk-based decision. The following protocol outlines the minimum required PPE for handling 3-Ethynyltetrahydrofuran-3-OL, with escalations for higher-risk procedures.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of 3-Ethynyltetrahydrofuran-3-OL must be performed inside a certified chemical fume hood. This is the most critical safety measure to control the inhalation of flammable and irritating vapors and to contain any potential splashes or incidents.[6]
Mandatory PPE for All Operations
The following PPE is required for all tasks involving this chemical, from simple transfers to complex reactions.
Eye and Face Protection:
Causality: The high likelihood of serious eye irritation necessitates robust protection.[1][2]
Minimum Requirement: Chemical splash goggles that comply with ANSI Z87.1 standards are mandatory.[7] Safety glasses do not provide adequate protection from splashes.
Recommended for High-Risk Tasks: For transfers of larger volumes (>50 mL) or procedures with a higher splash potential, a full-face shield should be worn over chemical splash goggles.[7][8]
Skin and Body Protection:
Causality: The dual threat of flammability and skin irritation demands specific protection.[4]
Laboratory Coat: A flame-resistant (FR) lab coat is essential. Standard cotton or polyester-blend lab coats are insufficient as they can melt or ignite.[6]
Gloves: Chemical-resistant gloves are required. Nitrile gloves are a suitable starting point for incidental contact, but for prolonged handling, heavier-duty gloves such as neoprene or butyl rubber should be considered. Always check the glove manufacturer's compatibility chart for specific breakthrough times. Gloves must be inspected before each use and changed immediately upon contamination.
Apparel: Wear long pants and closed-toe shoes to ensure no skin is exposed.[6]
Respiratory Protection:
Causality: The volatility and potential for respiratory irritation make vapor control paramount.
Primary Control: A properly functioning chemical fume hood is the primary method of respiratory protection.
Secondary Control: In the event of a spill or fume hood failure, respiratory protection will be necessary. Personnel involved in cleanup must use, at a minimum, an air-purifying respirator (APR) with organic vapor (OV) cartridges.[9] A self-contained breathing apparatus (SCBA) is required for large spills or in oxygen-deficient atmospheres.[9]
PPE Selection Workflow Diagram
The following diagram illustrates the decision-making process for selecting appropriate PPE when working with 3-Ethynyltetrahydrofuran-3-OL.
Caption: PPE selection workflow for 3-Ethynyltetrahydrofuran-3-OL.
Operational and Disposal Plans
Proper PPE is only one component of a safe workflow. Adherence to strict operational and disposal protocols is mandatory.
Step-by-Step Handling Protocol
Preparation: Before handling the chemical, ensure the fume hood is clean and uncluttered. Verify the sash is at the proper working height. Assemble all necessary equipment, including a spill kit. Ensure a compatible fire extinguisher (e.g., dry chemical or CO2) is nearby.
Don PPE: Put on all required PPE as outlined in Section 2 before opening the chemical container.
Grounding: When transferring from a metal container or to a metal vessel, ground and bond the containers to prevent static discharge, a potential ignition source.[3]
Transfer: Use a cannula or syringe for liquid transfers to minimize exposure to air and prevent splashes.[10] Avoid pouring directly from the bottle when possible. If using a syringe, be mindful of the sharp tip to prevent puncture injuries.[10]
Reaction Setup: Ensure the reaction vessel is securely clamped.[10] Avoid using any equipment containing copper, brass, silver, or mercury.
Post-Transfer: Tightly cap the source bottle immediately after use. Decontaminate any reusable equipment, such as cannulas, according to your lab's standard operating procedures.
Cleanup: Wipe down the work surface in the fume hood. Dispose of contaminated disposables (e.g., gloves, absorbent paper) in a designated hazardous waste container.
Spill Management
Small Spill (inside fume hood):
Alert others in the lab.
Absorb the spill with a chemical absorbent pad or non-reactive material like vermiculite or sand.
Collect the absorbed material using non-sparking tools.
Place the waste in a sealed, labeled container for hazardous waste disposal.
Wipe the area with a suitable solvent and then soap and water.
Large Spill (or any spill outside a fume hood):
EVACUATE the immediate area.
Alert others and activate the fire alarm if necessary.
Close the laboratory door and prevent re-entry.
Call your institution's emergency response team or local fire department.
Do not attempt to clean up a large spill without proper training and SCBA gear.
Waste Disposal Plan
Disposing of 3-Ethynyltetrahydrofuran-3-OL and its associated waste requires diligence to prevent environmental contamination and accidental reactions.
Waste Segregation: This chemical must be disposed of as hazardous waste .[11]
Collect it in a designated, properly labeled waste container that is compatible with the chemical.[12]
Crucially, do not mix this waste with waste streams containing heavy metal salts (especially copper or silver) to prevent the formation of explosive acetylides.[11]
Container Management:
Keep the waste container tightly closed when not in use.[12]
Store the waste container in a secondary containment bin within a ventilated area (like a fume hood or designated waste cabinet).
Do not fill the container beyond 90% capacity.[11]
Empty Bottle Disposal: An "empty" bottle that once held this chemical is still considered hazardous waste unless properly decontaminated.
Triple-rinse the container with a suitable solvent (e.g., acetone).[12][13]
The rinsate must be collected and disposed of as hazardous waste.[13]
Once triple-rinsed and air-dried, deface the original label, write "EMPTY," and dispose of it in the appropriate solid waste stream (e.g., broken glass box).[13]
References
Carl ROTH GmbH + Co. KG. Safety Data Sheet: Tetrahydrofuran. Retrieved from [Link]
Sigma-Aldrich. (2025, October 16). Safety Data Sheet. Retrieved from a generic search, specific product SDS not provided.
Universal Industrial Gases, Inc. Hazards of Acetylene Gas. Retrieved from [Link]
Mine Safety and Health Administration (MSHA). Safety Hazard Information - Special Hazards of Acetylene. Retrieved from [Link]
BASF. (2026, January 29). Safety Data Sheet. Retrieved from a generic search, specific product SDS not provided.
University of Illinois Division of Research Safety. (2024, June 12). Flammable Liquids. Retrieved from [Link]
Fisher Scientific. Safety Data Sheet. Retrieved from a generic search, specific product SDS not provided.
New Jersey Department of Health. Hazardous Substance Fact Sheet: Acetylene. Retrieved from [Link]
MDPI. (2022). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Retrieved from [Link]
University of Pittsburgh. Empty Container Disposal Guidelines. Retrieved from [Link]
Princeton University Environmental Health & Safety. Personal Protective Equipment (PPE). Retrieved from [Link]
ACS Chemical Health & Safety. (2022, January 5). Safe Handling of Cannulas and Needles in Chemistry Laboratories. Retrieved from [Link]
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
Chemistry Steps. (2019, February 27). Alkylation of Terminal Alkynes. Retrieved from [Link]
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
Canada Safety Training Centre. Examples of PPE for Dangerous Goods Classes. Retrieved from [Link]
Khan Academy. Preparation of alkynes. Retrieved from [Link]
University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]
Duke University Occupational & Environmental Safety Office. Chemical Waste FAQs. Retrieved from [Link]
The Ohio State University Environmental Health and Safety. Chemical Waste Management Reference Guide. Retrieved from [Link]